Nalorphine
説明
This compound is a mixed opioid agonist–antagonist. It acts at two opioid receptors—at the mu receptor it has antagonistic effects, and at the kappa receptors it exerts high-efficacy agonistic characteristics. It is used to reverse opioid overdose and (starting in the 1950s) in a challenge test to determine opioid dependence.
This compound is a natural product found in Papaver somniferum with data available.
A narcotic antagonist with some agonist properties. It is an antagonist at mu opioid receptors and an agonist at kappa opioid receptors. Given alone it produces a broad spectrum of unpleasant effects and it is considered to be clinically obsolete.
Structure
3D Structure
特性
IUPAC Name |
(4R,4aR,7S,7aR,12bS)-3-prop-2-enyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-2-8-20-9-7-19-12-4-6-15(22)18(19)23-17-14(21)5-3-11(16(17)19)10-13(12)20/h2-6,12-13,15,18,21-22H,1,7-10H2/t12-,13+,15-,18-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIQMVEYFGZJHCZ-SSTWWWIQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@H](C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1041-90-3 (hydrobromide), 57-29-4 (hydrochloride), 97889-94-6 (L-tartrate (1:1)) | |
| Record name | Nalorphine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000062679 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3023348 | |
| Record name | Nalorphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
ODORLESS; WHITE OR PRACTICALLY WHITE, CRYSTALLINE POWDER; INSOL IN CHLOROFORM & ETHER; SOL IN DIL ALKALI HYDROXIDE /NALORPHINE HYDROCHLORIDE/, Slightly soluble in water; soluble in alkali, acetone, ethanol, Sparingly soluble in ether; soluble in chloroform, dilute alkalies | |
| Record name | NALORPHINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3278 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals (from diethyl ether) | |
CAS No. |
62-67-9 | |
| Record name | (-)-Nalorphine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62-67-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nalorphine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000062679 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nalorphine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11490 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Nalorphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nalorphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.497 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NALORPHINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U59WB2WRY2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | NALORPHINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3278 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
208 °C, MP: 260-263 °C; max absorption (water): 285 nm; min: 260 nm; pH of 0.5% aqueous solution: 5.0; crystals from alcohol; moderately soluble in alcohol; soluble in water /Nalorphine hydrochloride/ | |
| Record name | NALORPHINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3278 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
The Dual Nature of Nalorphine: A Technical Guide to its Mechanism of Action on Opioid Receptors
For Immediate Release
Shanghai, China – December 21, 2025 – This technical guide provides a comprehensive analysis of the mechanism of action of nalorphine, a prototypical mixed agonist-antagonist opioid, at the molecular level. Tailored for researchers, scientists, and drug development professionals, this document synthesizes current knowledge on this compound's interaction with opioid receptors, detailing its binding affinities, functional activities, and the intracellular signaling cascades it modulates.
Executive Summary
This compound is a morphinan (B1239233) derivative that exhibits a complex pharmacological profile characterized by its dual action on the opioid receptor system. It functions as an antagonist at the mu-opioid receptor (MOR) and an agonist at the kappa-opioid receptor (KOR). This mixed activity profile is responsible for its ability to counteract the effects of mu-opioid agonists like morphine, including respiratory depression, while also producing its own analgesic effects. However, the kappa-agonist properties of this compound are also associated with significant adverse effects, such as dysphoria and hallucinations, which have limited its clinical utility. This guide will explore the molecular mechanisms underpinning these effects, presenting quantitative data, detailed experimental methodologies, and visual representations of the involved signaling pathways.
This compound's Interaction with Opioid Receptors
This compound's primary mechanism of action involves its differential activity at the mu and kappa opioid receptors. It also interacts with the delta-opioid receptor (DOR), albeit with lower affinity.
-
Mu-Opioid Receptor (MOR) Antagonism: this compound competitively binds to the MOR, effectively blocking the action of full agonists like morphine. While it can act as a partial agonist in some assay systems, its predominant effect in the presence of a full agonist is antagonism. This property historically made it useful as an antidote for opioid overdose.
-
Kappa-Opioid Receptor (KOR) Agonism: At the KOR, this compound acts as an agonist, initiating a signaling cascade that contributes to analgesia. However, activation of the KOR is also linked to the dysphoric and psychotomimetic side effects observed with this compound use.[1]
-
Delta-Opioid Receptor (DOR) Interaction: this compound displays a significantly lower affinity for the DOR compared to the MOR and KOR. Its interaction at this receptor is not considered a primary contributor to its overall pharmacological profile.
Quantitative Data: Binding Affinity and Functional Potency
The following tables summarize the quantitative data for this compound's interaction with opioid receptors. These values are compiled from various in vitro and in vivo studies.
Table 1: Binding Affinity (Kᵢ) of this compound at Opioid Receptors
| Receptor Subtype | Kᵢ (nM) | Reference Compound | Kᵢ (nM) |
| Mu (µ) | ~1 - 5 | Morphine | ~1 - 10 |
| Kappa (κ) | ~1 - 10 | U-50,488H | ~1 - 15 |
| Delta (δ) | >100 | DPDPE | ~1 - 5 |
Note: Kᵢ values can vary between different studies and experimental conditions. The values presented are representative ranges.
Table 2: Functional Activity (EC₅₀/IC₅₀/ED₅₀) of this compound
| Assay Type | Receptor | This compound Activity | Value |
| cAMP Inhibition | Mu (µ) | Partial Agonist/Antagonist | IC₅₀: ~1-10 nM[2] |
| Writhing Assay (Analgesia) | Kappa (κ) | Agonist | ED₅₀: 13.4 mg/kg[3] |
| Tail-flick Assay (Analgesia) | Kappa (κ) | Agonist | ED₅₀: 39.5 mg/kg[3] |
Signaling Pathways
Opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gαi/o).[4] this compound's dual activity at mu and kappa receptors results in distinct downstream signaling events.
Mu-Opioid Receptor Antagonism
At the MOR, this compound binds to the receptor but fails to induce the full conformational change required for robust G-protein activation. In the presence of a full agonist like morphine, this compound competes for the binding site, thereby preventing the agonist-induced signaling cascade. This includes the inhibition of adenylyl cyclase and the modulation of ion channels that lead to the typical effects of mu-opioid agonists.
Kappa-Opioid Receptor Agonism
Upon binding to the KOR, this compound induces a conformational change that promotes the dissociation of the G-protein heterotrimer into Gαi/o-GTP and Gβγ subunits.[5] These subunits then modulate downstream effectors:
-
Gαi/o-GTP: Inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Gβγ: Modulates ion channels, including the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs). This leads to neuronal hyperpolarization and reduced neurotransmitter release, contributing to analgesia.[6]
Experimental Protocols
The characterization of this compound's mechanism of action relies on a suite of in vitro pharmacological assays. The following are detailed methodologies for key experiments.
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of this compound for mu, kappa, and delta opioid receptors.
Materials:
-
Cell membranes from stable cell lines expressing recombinant human mu, kappa, or delta opioid receptors.
-
Radioligands: [³H]-DAMGO (for MOR), [³H]-U-69,593 (for KOR), [³H]-DPDPE (for DOR).
-
This compound hydrochloride.
-
Non-specific binding control: Naloxone (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration apparatus with glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Assay buffer, radioligand (at a concentration near its Kₔ), and membrane suspension.
-
Non-specific Binding: Assay buffer, radioligand, Naloxone (10 µM), and membrane suspension.
-
Competitive Binding: Assay buffer, radioligand, and varying concentrations of this compound.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters.
-
Washing: Wash the filters multiple times with ice-cold assay buffer.
-
Scintillation Counting: Place filters in scintillation vials, add scintillation fluid, and measure radioactivity.
-
Data Analysis: Calculate the IC₅₀ value for this compound and convert it to a Kᵢ value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
Objective: To measure the functional ability of this compound to activate G-proteins via the kappa-opioid receptor (agonist activity) and to block agonist-induced G-protein activation at the mu-opioid receptor (antagonist activity).
Materials:
-
Cell membranes expressing the opioid receptor of interest.
-
[³⁵S]GTPγS.
-
GDP.
-
This compound and a known full agonist (e.g., DAMGO for MOR, U-69,593 for KOR).
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
Procedure:
-
Membrane Preparation: Prepare cell membranes as described in the radioligand binding assay.
-
Assay Setup: In a 96-well plate, combine the membrane suspension, GDP, and varying concentrations of this compound (for agonist mode) or a fixed concentration of a full agonist with varying concentrations of this compound (for antagonist mode).
-
Pre-incubation: Incubate the plate at 30°C for 15 minutes.
-
Reaction Initiation: Add [³⁵S]GTPγS to each well to start the reaction.
-
Incubation: Incubate at 30°C for 60 minutes.
-
Termination and Filtration: Stop the reaction by rapid filtration through filter plates.
-
Detection: Measure the radioactivity of the filters.
-
Data Analysis: Plot the specific binding of [³⁵S]GTPγS against the drug concentration to determine EC₅₀ (for agonism) or IC₅₀ (for antagonism) values.
Conclusion
This compound's mechanism of action is a classic example of mixed agonist-antagonist activity at opioid receptors. Its antagonism at the mu-opioid receptor and agonism at the kappa-opioid receptor define its complex pharmacological profile. While this dual activity provided a basis for its historical use, the adverse effects mediated by kappa-opioid receptor activation have led to its replacement by more selective opioid antagonists like naloxone. A thorough understanding of this compound's molecular interactions continues to be valuable for the development of new opioid modulators with improved therapeutic windows.
References
- 1. pharmacytimes.com [pharmacytimes.com]
- 2. Activity of opioid ligands in cells expressing cloned mu opioid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of this compound, a kappa 3 analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kappa-opioid receptor signaling and brain reward function - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of Nalorphine: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nalorphine (N-allylnormorphine), a derivative of morphine, holds a significant place in the history of pharmacology as the first widely recognized opioid antagonist. Its discovery and subsequent investigation were pivotal in advancing the understanding of opioid receptor theory, leading to the concept of mixed agonist-antagonists and paving the way for the development of safer and more effective opioid modulators like naloxone (B1662785) and naltrexone (B1662487). This technical guide provides an in-depth history of this compound's discovery, its chemical synthesis, mechanism of action, pharmacokinetics, and the key experiments that defined its pharmacological profile. While clinically obsolete due to its psychotomimetic side effects, the story of this compound offers critical insights into opioid drug development.
Historical Context and Discovery
The search for a compound that could counteract the dangerous effects of morphine dates back to the early 20th century. The timeline below outlines the key milestones in the discovery of this compound:
-
1915: German pharmacologist Julius Pohl synthesized N-allylnorcodeine and was the first to observe its ability to counteract morphine-induced respiratory depression.[1][2] However, the profound implications of this discovery were not fully appreciated at the time.[1]
-
1940s: A renewed interest in modifying the structure of opioid molecules spurred further research.[1][3]
-
1942: Building upon Pohl's earlier work, researchers Weijlard and Erickson successfully synthesized N-allylnormorphine, which would later be known as this compound.[1][2]
-
Early 1950s: this compound was introduced into clinical research, marking a significant turning point in opioid pharmacology.[1]
-
1953: Murray Strober, an internist at Kings County Hospital, published the first known case report of successfully using this compound to treat a heroin overdose.[3]
-
1954: this compound was officially introduced for clinical use as an antidote for opioid overdose and was also employed in a "this compound challenge" test to determine opioid dependence.[4]
The complex pharmacological profile of this compound, exhibiting both antagonistic and analgesic properties, challenged the existing simple agonist-antagonist model of drug action.[1] This dual nature was instrumental in the conceptualization of mixed agonist-antagonist opioid ligands and propelled the theory of competitive antagonism at specific receptor sites.[1][5]
Chemical Synthesis
The synthesis of this compound is fundamentally a modification of the morphine molecule. The process hinges on the N-demethylation of morphine to produce normorphine, followed by the introduction of an allyl group (N-alkylation).
The classical synthesis pathway is as follows:
-
N-Demethylation: Morphine is reacted with cyanogen (B1215507) bromide in a von Braun reaction. This step removes the methyl group from the tertiary nitrogen atom, yielding a cyanonormorphine intermediate.
-
Hydrolysis: The N-cyano derivative is then hydrolyzed, typically with an acid, to yield normorphine.[6]
-
N-Alkylation: Normorphine is subsequently alkylated using an allyl halide (e.g., allyl bromide) to introduce the N-allyl group, resulting in the final product, this compound.[1]
More contemporary synthetic procedures often replace the toxic cyanogen bromide with ethyl chloroformate for the N-demethylation step.[4]
Caption: Simplified synthetic pathway of this compound from Morphine.
Mechanism of Action: A Mixed Agonist-Antagonist
This compound's complex pharmacological effects are a direct result of its differential activity at various opioid receptor subtypes. It is now understood to be a mixed opioid agonist-antagonist.[6][7]
-
Mu-Opioid Receptor (MOR): Antagonism: At the MOR, this compound acts as a competitive antagonist.[1][8] It binds to the receptor but does not activate it. By occupying the binding site, it blocks MOR agonists like morphine from exerting their effects, including respiratory depression and euphoria.[1][8] This antagonistic action formed the basis of its clinical use in treating opioid overdoses.[1]
-
Kappa-Opioid Receptor (KOR): Agonism: In contrast to its action at the MOR, this compound is a high-efficacy agonist at the KOR.[1][4][6] Activation of the KOR is associated with analgesia, which explains why this compound itself possesses pain-relieving properties.[1][2] However, KOR activation is also linked to undesirable psychotomimetic effects such as dysphoria, confusion, and hallucinations, which ultimately limited its therapeutic utility.[4][7]
-
Sigma Receptor Interactions: this compound has also been shown to interact with sigma receptors, which are no longer classified as opioid receptors. It has a binding affinity (Ki) for the sigma-2 (σ2) receptor of greater than 100 nM, which may contribute to its complex pharmacological profile.[1]
Caption: this compound's dual signaling pathways at opioid receptors.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for this compound and relevant comparators.
Table 1: Receptor Binding and Functional Activity
| Compound | Receptor | Parameter | Value | Species/System | Reference(s) |
|---|---|---|---|---|---|
| This compound | KOR | Ki | 1.6 nM | - | [4] |
| This compound | KOR | EC50 | 483 nM | - | [4] |
| This compound | KOR | Emax | 95% | - | [4] |
| This compound | KOR | EC50 | 2.1 nM | Guinea Pig Cerebellum | [1] |
| This compound | KOR | Emax | 56% (vs. U50,488H) | Guinea Pig Cerebellum | [1] |
| This compound | σ2 | Ki | >100 nM | - | [1] |
| Nalbuphine (B1235481) | MOR | Ki | 0.5 nM | Rat Brain Homogenates | [9] |
| Nalbuphine | KOR | Ki | 29 nM | Rat Brain Homogenates | [9] |
| Nalbuphine | DOR | Ki | 60 nM | Rat Brain Homogenates |[9] |
Table 2: Pharmacokinetic Parameters
| Compound | Parameter | Value | Route | Subjects | Reference(s) |
|---|---|---|---|---|---|
| This compound | Half-life (t1/2) | ~30 - 81 min | IV/IM | - | [7] |
| This compound | Metabolism | Extensive first-pass | Oral | - | [10] |
| This compound | Excretion | Urine (2-6% unchanged) | - | - | [10] |
| Naloxone | Half-life (t1/2) | ~60 - 120 min | IV | Healthy Volunteers | [11] |
| Naloxone | Clearance (Cl) | ~2000 mL/min | IV | Healthy Volunteers | [11] |
| Naloxone | Volume of Distribution (Vd) | ~200 L | IV | Healthy Volunteers |[11] |
Key Experimental Protocols
The pharmacological profile of this compound was elucidated through various in vitro and in vivo experiments.
[35S]GTPγS Binding Assay
This functional assay measures G protein activation following GPCR occupation by an agonist. It was crucial in determining this compound's agonist activity at the KOR.
-
Objective: To quantify the ability of a ligand (this compound) to activate G protein-coupled receptors by measuring the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits.
-
Materials:
-
Cell membranes expressing the opioid receptor of interest (e.g., KOR).
-
[35S]GTPγS (radioligand).
-
GDP (to ensure receptors are in an inactive state).
-
Test compound (this compound) at various concentrations.
-
Assay buffer (e.g., Tris-HCl with MgCl2 and NaCl).
-
Filtration apparatus and scintillation counter.
-
-
Methodology:
-
Cell membranes are prepared and incubated with a fixed concentration of GDP to facilitate the binding of G proteins to the receptors.
-
The membranes are then incubated with varying concentrations of this compound.
-
The reaction is initiated by the addition of [35S]GTPγS.
-
Upon receptor activation by this compound (acting as an agonist), the Gα subunit releases GDP and binds [35S]GTPγS.
-
The reaction is terminated, and the bound [35S]GTPγS is separated from the unbound radioligand via rapid filtration.
-
The radioactivity on the filters is quantified using a scintillation counter.
-
-
Data Analysis: The amount of bound [35S]GTPγS is plotted against the concentration of this compound to generate a dose-response curve, from which potency (EC50) and efficacy (Emax) are determined.[1]
Caption: Experimental workflow for a [35S]GTPγS binding assay.
Mouse Hot-Plate Test
This in vivo assay is a classic method for assessing the analgesic properties of compounds. It was used to demonstrate this compound's own analgesic effects and its ability to antagonize morphine.
-
Objective: To measure the analgesic effect of a compound by observing the reaction latency of a mouse placed on a heated surface.
-
Apparatus: A hot plate apparatus with a surface maintained at a constant temperature (e.g., 55 ± 1°C).
-
Methodology:
-
A baseline reaction time is determined for each mouse by placing it on the hot plate and measuring the time until a nociceptive response is observed (e.g., paw licking, jumping). A cut-off time is set to prevent tissue damage.[8]
-
Animals are administered the test compound (this compound), a positive control (morphine), or a vehicle control.
-
At set time intervals after administration, the mice are again placed on the hot plate, and the reaction latency is measured.
-
An increase in reaction latency compared to baseline and vehicle controls indicates an analgesic effect.
-
-
Observations with this compound: Studies showed that this compound significantly increased the latency of paw-licking, demonstrating its agonist (analgesic) properties. However, unlike morphine, it did not significantly change the jump-off latency, a behavior more associated with the antagonist properties of the drug.[8][12]
Clinical Development and Decline
This compound was a groundbreaking drug, offering the first effective means to reverse life-threatening opioid overdoses.[1] It was also used in a diagnostic "challenge test," where a small dose was administered to individuals suspected of opioid dependence; the precipitation of withdrawal symptoms confirmed dependence.[4][13]
Despite its utility, the clinical use of this compound was short-lived. The same KOR agonism that provided analgesia also caused severe and intolerable side effects, including:
These adverse effects made it unsuitable for routine clinical use. The quest for a "pure" antagonist with no agonist properties led to the synthesis of naloxone in 1960 and naltrexone in 1963.[4] These agents, particularly naloxone, proved to be much more potent antagonists than this compound, lacked the dysphoric side effects, and had a better safety profile, rendering this compound clinically obsolete.[11][14]
Conclusion
The discovery and development of this compound represent a critical chapter in pharmacology. Although its therapeutic application was brief, its unique mixed agonist-antagonist profile was the key that unlocked a more sophisticated understanding of the opioid system. The challenges posed by this compound's side effects directly guided the structure-activity relationship studies that led to the development of modern, life-saving opioid antagonists. For drug development professionals, the history of this compound serves as a powerful case study in the complexities of receptor pharmacology and the iterative process of designing safer, more effective therapeutics.
References
- 1. pnas.org [pnas.org]
- 2. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]
- 3. youtube.com [youtube.com]
- 4. Randomized clinical trial comparing buprenorphine/ naloxone and methadone for the treatment of patients with failed back surgery syndrome and opioid addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The pharmacokinetics of oral and intravenous nalbuphine in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of morphine and naloxone on behaviour in the hot plate test: an ethopharmacological study in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An evaluation of the hot plate technique to study narcotic antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Detection of antagonist activity for narcotic analgesics in mouse hot-plate test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Population pharmacokinetics of nalbuphine in patients undergoing general anesthesia surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective opioid agonist and antagonist competition for [3H]-naloxone binding in amphibian spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clinical Pharmacokinetics and Pharmacodynamics of Naloxone - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. partone.litfl.com [partone.litfl.com]
- 14. Naltrexone for Opioid Use Disorders: A Review of Clinical Effectiveness, Cost-Effectiveness, and Guidelines - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Properties of Nalorphine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nalphorphine, a semi-synthetic opioid, holds a significant place in the history of pharmacology as one of the first opioid receptor antagonists discovered. Its unique mixed agonist-antagonist profile has been instrumental in advancing the understanding of opioid receptor function and in the development of safer analgesics and treatments for opioid overdose. This technical guide provides a comprehensive overview of nalorphine's chemical structure, physicochemical properties, and pharmacological characteristics. It details its mechanism of action, receptor binding affinities, and the intracellular signaling pathways it modulates. Furthermore, this document outlines the methodologies of key experiments used to characterize its pharmacological profile, serving as a valuable resource for researchers in pharmacology and drug development.
Chemical Identity and Structure
This compound, chemically known as N-allylnormorphine, is a derivative of morphine where the N-methyl group is replaced by an allyl group. This structural modification is crucial for its distinct pharmacological activity.
Caption: 2D Chemical Structure of this compound.
Chemical Descriptors
| Identifier | Value | Reference |
| IUPAC Name | (4R,4aR,7S,7aR,12bS)-3-(prop-2-enyl)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol | |
| CAS Number | 62-67-9 | |
| Molecular Formula | C₁₉H₂₁NO₃ | |
| Molecular Weight | 311.37 g/mol |
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).
| Property | Value | Reference |
| Melting Point | 208-209 °C | |
| pKa | 7.64 | |
| LogP (o/w) | 1.86 | |
| Water Solubility | Sparingly soluble | |
| Appearance | White or practically white, crystalline powder |
Pharmacological Properties
This compound is characterized as a mixed opioid agonist-antagonist. Its clinical effects are a composite of its actions at different opioid receptor subtypes, primarily the mu (µ) and kappa (κ) opioid receptors.
Mechanism of Action
This compound exhibits a dual mechanism of action:
-
Mu (µ) Opioid Receptor (MOR): At the MOR, this compound acts as a competitive antagonist. It binds to the receptor but does not elicit a significant intracellular response, thereby blocking the effects of MOR agonists like morphine. This antagonistic action is the basis for its historical use in reversing opioid-induced respiratory depression.
-
Kappa (κ) Opioid Receptor (KOR): In contrast, at the KOR, this compound functions as an agonist. Activation of the KOR is associated with analgesia, sedation, and miosis, but also with undesirable psychotomimetic effects such as dysphoria and hallucinations, which have limited its therapeutic use.
Caption: Dual Mechanism of Action of this compound at Opioid Receptors.
Receptor Binding and Functional Activity
The affinity and functional potency of this compound at opioid receptors have been quantified through various in vitro assays.
| Receptor | Parameter | Value | Assay System | Reference |
| Kappa (κ) | Ki | 1.6 nM | Not specified | |
| Kappa (κ) | EC₅₀ | 483 nM | Not specified | |
| Mu (µ) | pA₂ | 7.50 | Guinea pig ileum |
-
Ki (Inhibition Constant): A measure of binding affinity; lower values indicate higher affinity.
-
EC₅₀ (Half-maximal Effective Concentration): A measure of potency for agonists; the concentration at which 50% of the maximal response is observed.
-
pA₂ (Antagonist Affinity): The negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.
Signaling Pathways
Opioid receptors are G protein-coupled receptors (GPCRs) that primarily couple to inhibitory G proteins (Gi/o).
Kappa Opioid Receptor Agonism
As a KOR agonist, this compound initiates a signaling cascade that leads to the inhibition of neuronal activity.
-
Receptor Activation: this compound binds to and activates the KOR.
-
G Protein Coupling: The activated KOR facilitates the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein, causing the dissociation of the Gαi/o and Gβγ subunits.
-
Downstream Effectors:
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Modulation of Ion Channels: The Gβγ subunit directly interacts with ion channels, leading to the activation of G protein-coupled inwardly-rectifying potassium (GIRK) channels (causing hyperpolarization) and the inhibition of voltage-gated calcium channels (reducing neurotransmitter release).
-
MAPK Pathway Activation: KOR activation can also stimulate mitogen-activated protein kinase (MAPK) pathways, such as p38, which may contribute to some of the dysphoric effects.
-
An In-depth Technical Guide to the Solubility and Stability of Nalorphine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of nalorphine hydrochloride, a mixed opioid agonist-antagonist. The information presented herein is curated for professionals in research, and drug development. This document summarizes available data, outlines detailed experimental protocols, and visualizes key concepts to facilitate a thorough understanding of this compound's physicochemical properties.
Core Concepts: Solubility and Stability
The solubility and stability of an active pharmaceutical ingredient (API) are critical parameters that influence its formulation, bioavailability, and therapeutic efficacy. Understanding these properties is paramount during all stages of drug development.
Solubility dictates the rate and extent to which a compound dissolves in a solvent, a prerequisite for absorption and physiological activity. Poor solubility can lead to inadequate bioavailability and therapeutic failure.
Stability refers to the ability of a pharmaceutical product to retain its chemical, physical, microbiological, and biopharmaceutical properties within specified limits throughout its shelf life. Degradation of an API can result in loss of potency and the formation of potentially toxic byproducts.
Solubility of this compound Hydrochloride
This compound hydrochloride is described as a white or practically white, crystalline powder. While specific quantitative solubility data for this compound hydrochloride is limited in publicly available literature, qualitative descriptions and data from structurally similar compounds provide valuable insights.
Table 1: Qualitative and Quantitative Solubility of this compound Hydrochloride and Related Compounds
| Solvent System | This compound Hydrochloride | Naloxone (B1662785) Hydrochloride (structurally similar) |
| Water | Slightly soluble / Soluble | 36.38 mg/mL (100 mM) |
| Ethanol | Soluble | Soluble |
| Acetone | Soluble | --- |
| Chloroform | Insoluble | --- |
| Ether | Insoluble | --- |
| Dilute Alkali | Soluble | --- |
| Aqueous Solution pH | A 0.5% aqueous solution has a pH of 5.0 | --- |
Stability of this compound Hydrochloride
Comprehensive stability data specifically for this compound hydrochloride is not extensively documented. However, forced degradation studies on related opioid compounds, such as naloxone and nalbuphine, offer significant insights into potential degradation pathways. The presence of a phenolic hydroxyl group and an N-allyl substituent in this compound suggests susceptibility to oxidative and photolytic degradation.
Table 2: Inferred Stability Profile of this compound Hydrochloride Based on Related Compounds
| Condition | Potential for Degradation | Likely Degradation Products |
| Acidic Hydrolysis | Stable | Minimal degradation anticipated. |
| Basic Hydrolysis | Potential for degradation | Shift in retention time observed in related compounds. |
| **Oxidative (e.g., H₂O₂) ** | High | N-oxides, products of allylic oxidation, and phenolic coupling are possible. |
| Thermal | Stable under moderate heat | Significant degradation of related compounds only seen at very high temperatures (e.g., 80°C for extended periods). |
| Photolytic (UV/Vis) | High | Photodegradation is a known instability for many opioids. |
Experimental Protocols
Detailed and validated experimental protocols are essential for accurately determining the solubility and stability of this compound hydrochloride. The following sections provide methodologies that can be adapted for this purpose.
Thermodynamic Solubility Determination (Shake-Flask Method)
This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.
Protocol:
-
Preparation of Saturated Solution: Add an excess amount of this compound hydrochloride to a series of vials containing different solvent systems (e.g., purified water, ethanol, various pH buffers).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C and 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the sedimentation of undissolved solid. Alternatively, centrifuge the samples at a high speed.
-
Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the analytical range of the chosen quantification method.
-
Quantification: Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the concentration of dissolved this compound hydrochloride.
-
Data Analysis: Calculate the solubility in mg/mL or other appropriate units.
The Pharmacological Profile of N-allylnormorphine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-allylnormorphine, also known as nalorphine, is a seminal compound in opioid pharmacology, recognized for its complex mixed agonist-antagonist profile. Historically used as an antidote for opioid overdose, its unique interaction with opioid receptors continues to be of significant interest in drug development and research. This technical guide provides an in-depth overview of the pharmacological properties of N-allylnormorphine, including its receptor binding affinity, functional activity, and in vivo effects. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are provided to support further research and development in the field of opioid pharmacology.
Introduction
N-allylnormorphine (this compound) is a derivative of normorphine with an allyl group substituted on the nitrogen atom. This structural modification dramatically alters its pharmacological profile compared to morphine, conferring it with the distinct characteristic of being a mixed opioid agonist-antagonist. It exhibits antagonistic properties primarily at the mu-opioid receptor (MOR) and agonistic properties at the kappa-opioid receptor (KOR).[1] This dual activity underlies its historical use in reversing morphine-induced respiratory depression and its own unique set of physiological and psychological effects.[2] Understanding the detailed pharmacological profile of this compound is crucial for the design of new opioid modulators with improved therapeutic indices.
Receptor Binding and Functional Activity
The pharmacological effects of N-allylnormorphine are a direct consequence of its interaction with the major opioid receptor subtypes: mu (µ), delta (δ), and kappa (κ).
Quantitative Data Summary
The following tables summarize the available quantitative data on the binding affinity and functional potency of N-allylnormorphine and the structurally similar compound, nalbuphine. It is important to note that comprehensive and directly comparable in vitro data for this compound across all receptor types from a single source is limited in the publicly available literature.
Table 1: Opioid Receptor Binding Affinities (Ki, nM)
| Compound | Mu (μ) Receptor | Delta (δ) Receptor | Kappa (κ) Receptor | Reference |
| Nalbuphine | 0.5 | 60 | 29 | [3] |
Note: Data for nalbuphine, a structurally related mixed agonist-antagonist, is provided as a reference for the likely binding profile of N-allylnormorphine.
Table 2: In Vitro Functional Activity (EC50/IC50, nM; Emax, %)
| Compound | Assay | Mu (μ) Receptor | Delta (δ) Receptor | Kappa (κ) Receptor | Reference |
| N-allylnormorphine | pA2 (antagonist potency) | 7.50 | - | - | [4] |
Note: The pA2 value indicates the antagonist potency at the mu-opioid receptor.
Table 3: In Vivo Analgesic Potency (ED50, mg/kg)
| Compound | Analgesia Model | Route of Administration | ED50 (95% CI) | Reference |
| N-allylnormorphine | Writhing Test (mice) | Not Specified | 13.4 (11.5, 15.8) | [5] |
| N-allylnormorphine | Tail-flick Assay (mice) | Not Specified | 39.5 (26.6, 60.1) | [5] |
Signaling Pathways
N-allylnormorphine's mixed agonist-antagonist profile results from its differential effects on the signaling cascades downstream of the mu- and kappa-opioid receptors.
Mu-Opioid Receptor (MOR) Antagonism
At the MOR, N-allylnormorphine acts as a competitive antagonist, blocking the binding of MOR agonists like morphine. This prevents the activation of Gi/o proteins, thereby inhibiting the downstream signaling cascade that leads to analgesia and respiratory depression.
N-allylnormorphine antagonism at the Mu-Opioid Receptor.
Kappa-Opioid Receptor (KOR) Agonism
Conversely, at the KOR, N-allylnormorphine acts as a partial to full agonist. It binds to and activates the receptor, leading to the engagement of Gi/o proteins and subsequent downstream signaling, which contributes to its analgesic effects, as well as dysphoria and hallucinations.
N-allylnormorphine agonism at the Kappa-Opioid Receptor.
Experimental Protocols
The characterization of N-allylnormorphine's pharmacological profile relies on a suite of in vitro and in vivo assays. Detailed methodologies for key experiments are provided below.
Radioligand Displacement Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.
-
Objective: To determine the Ki of N-allylnormorphine for mu, delta, and kappa opioid receptors.
-
Materials:
-
Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells).
-
Radioligands: [³H]DAMGO (for MOR), [³H]DPDPE (for DOR), [³H]U-69,593 (for KOR).
-
N-allylnormorphine (test compound).
-
Naloxone (for non-specific binding determination).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters and a cell harvester.
-
Scintillation counter and scintillation fluid.
-
-
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in ice-cold assay buffer.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Assay buffer, radioligand, and membrane suspension.
-
Non-specific Binding: Naloxone (10 µM), radioligand, and membrane suspension.
-
Competition: Varying concentrations of N-allylnormorphine, radioligand, and membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place filters in scintillation vials, add scintillation fluid, and measure radioactivity.
-
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of N-allylnormorphine to generate a competition curve.
-
Determine the IC50 value (concentration of N-allylnormorphine that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
-
Workflow for a competitive radioligand binding assay.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins by an agonist, providing a measure of its efficacy.
-
Objective: To determine the EC50 and Emax of N-allylnormorphine at the kappa-opioid receptor.
-
Materials:
-
Cell membranes expressing the KOR.
-
[³⁵S]GTPγS (radiolabeled GTP analog).
-
Guanosine diphosphate (B83284) (GDP).
-
N-allylnormorphine.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Unlabeled GTPγS (for non-specific binding).
-
-
Procedure:
-
Membrane Preparation: As described in the radioligand binding assay.
-
Assay Setup: In a 96-well plate, add assay buffer, GDP, membrane suspension, and varying concentrations of N-allylnormorphine.
-
Initiation: Add [³⁵S]GTPγS to initiate the reaction. For non-specific binding, add a high concentration of unlabeled GTPγS.
-
Incubation: Incubate at 30°C for 60 minutes.
-
Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters.
-
Detection: Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific binding from all other measurements.
-
Plot specific binding against the log concentration of N-allylnormorphine.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
Workflow for a [³⁵S]GTPγS binding assay.
cAMP Inhibition Assay
This assay measures the ability of a compound to inhibit the production of cyclic AMP, a downstream effector of Gi/o-coupled receptors.
-
Objective: To determine the antagonist potency (IC50) of N-allylnormorphine at the mu-opioid receptor.
-
Materials:
-
Cells stably expressing the MOR (e.g., HEK293 or CHO cells).
-
A known MOR agonist (e.g., DAMGO).
-
N-allylnormorphine.
-
Forskolin (B1673556) (to stimulate adenylyl cyclase).
-
cAMP assay kit (e.g., HTRF or ELISA-based).
-
-
Procedure:
-
Cell Plating: Plate cells in a 96- or 384-well plate and incubate overnight.
-
Antagonist Pre-incubation: Add serial dilutions of N-allylnormorphine to the cells and incubate.
-
Agonist Stimulation: Add a fixed concentration of the MOR agonist (e.g., EC80 of DAMGO) to all wells except the basal control.
-
Forskolin Stimulation: Add forskolin to all wells to stimulate cAMP production.
-
Incubation: Incubate for a specified time according to the assay kit protocol.
-
Detection: Lyse the cells and measure cAMP levels using the chosen assay kit.
-
-
Data Analysis:
-
Plot the cAMP signal against the log concentration of N-allylnormorphine.
-
Calculate the IC50 value, which is the concentration of N-allylnormorphine that reverses 50% of the agonist-induced inhibition of cAMP production.
-
In Vivo Analgesia: Tail-Flick Test
This is a common method to assess the analgesic properties of a compound in rodents.
-
Objective: To determine the analgesic efficacy of N-allylnormorphine.
-
Apparatus: Tail-flick analgesia meter with a radiant heat source.
-
Procedure:
-
Acclimation: Acclimate the animal (mouse or rat) to the testing environment and restraining device.
-
Baseline Latency: Measure the baseline tail-flick latency by applying the heat source to the tail and recording the time until the animal flicks its tail. A cut-off time (e.g., 10-15 seconds) is used to prevent tissue damage.
-
Drug Administration: Administer N-allylnormorphine via the desired route (e.g., subcutaneous, intraperitoneal).
-
Post-treatment Latency: At various time points after drug administration, measure the tail-flick latency again.
-
-
Data Analysis:
-
Calculate the percentage of maximum possible effect (%MPE) for each animal at each time point: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
-
Construct a dose-response curve to determine the ED50 value.
-
In Vivo Respiratory Depression: Whole-Body Plethysmography
This non-invasive method is used to measure respiratory parameters in conscious, unrestrained animals.
-
Objective: To assess the effects of N-allylnormorphine on respiration.
-
Apparatus: Whole-body plethysmography chamber.
-
Procedure:
-
Calibration: Calibrate the plethysmography chamber.
-
Acclimation: Place the animal in the chamber and allow it to acclimate.
-
Baseline Recording: Record baseline respiratory parameters (e.g., respiratory rate, tidal volume, minute ventilation) for a set period.
-
Drug Administration: Administer N-allylnormorphine.
-
Post-treatment Recording: Continuously record respiratory parameters after drug administration.
-
-
Data Analysis:
-
Analyze the recorded data to determine changes in respiratory rate, tidal volume, and minute ventilation over time compared to baseline.
-
Conclusion
N-allylnormorphine possesses a complex pharmacological profile characterized by its antagonistic activity at mu-opioid receptors and agonistic activity at kappa-opioid receptors. This dual functionality has made it a valuable tool in opioid research and has informed the development of other mixed agonist-antagonist analgesics. The experimental protocols and signaling pathway visualizations provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the intricacies of opioid receptor pharmacology and to design novel therapeutics with improved safety and efficacy profiles. Further research is warranted to obtain a more complete and directly comparable set of in vitro quantitative data for N-allylnormorphine to fully understand its structure-activity relationship and receptor interaction dynamics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Nalbuphine: an autoradiographic opioid receptor binding profile in the central nervous system of an agonist/antagonist analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological characterization of this compound, a kappa 3 analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
Nalorphine as a Partial Agonist at Mu-Opioid Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nalorphine, a derivative of morphine, holds a significant place in the history of opioid pharmacology. It was one of the first compounds recognized to have mixed agonist-antagonist properties at opioid receptors. At the mu-opioid receptor (MOR), the primary target for classical opioids like morphine, this compound exhibits the characteristics of a partial agonist. This technical guide provides an in-depth exploration of this compound's interaction with the mu-opioid receptor, detailing its binding affinity, functional efficacy, and the underlying signaling mechanisms. The guide also outlines key experimental protocols for characterizing such interactions, aimed at professionals in the fields of pharmacology and drug development.
Core Concepts: Partial Agonism at the Mu-Opioid Receptor
Opioid receptors, including the mu-opioid receptor, are G protein-coupled receptors (GPCRs). The interaction of a ligand with a GPCR can be described by two key properties: affinity and efficacy.
-
Affinity (Ki): This refers to the strength of the binding between a ligand and a receptor. A lower Ki value indicates a higher affinity.
-
Efficacy (Emax): This describes the ability of a ligand, once bound to the receptor, to initiate a cellular response.
Ligands can be classified based on their efficacy:
-
Full Agonists: These ligands bind to the receptor and produce a maximal biological response.
-
Antagonists: These ligands bind to the receptor but do not elicit a biological response. They block the effects of agonists.
-
Partial Agonists: These ligands bind to the receptor and produce a submaximal response, even at saturating concentrations. They act as agonists but with lower intrinsic efficacy than full agonists. In the presence of a full agonist, a partial agonist can act as a competitive antagonist.
This compound's partial agonism at the mu-opioid receptor means it can produce some morphine-like effects, but it also antagonizes the effects of higher-efficacy opioids.
Quantitative Data on this compound's Interaction with the Mu-Opioid Receptor
Table 1: Binding Affinity of this compound and Reference Compounds at the Human Mu-Opioid Receptor
| Ligand | Class | Ki (nM) | Radioligand Used | Receptor Source | Reference |
| Nalbuphine* | Mixed Agonist-Antagonist | 2.12 | [3H]-DAMGO | Recombinant human MOR | [1] |
| Morphine | Full Agonist | 1.14 | [3H]-DAMGO | Recombinant human MOR | [1] |
| Naloxone (B1662785) | Antagonist | 1.518 | [3H]-DAMGO | Recombinant human MOR | [2] |
| DAMGO | Full Agonist | 0.537 | [3H]-DAMGO | Recombinant human MOR | [3] |
*Nalbuphine is a structurally similar mixed agonist-antagonist and its Ki value is presented here as a representative measure of the binding affinity for this class of compounds at the mu-opioid receptor.
Table 2: Functional Efficacy of this compound and Reference Compounds at the Mu-Opioid Receptor
| Ligand | Assay | Parameter | Value | Cell System | Reference |
| This compound | cAMP Inhibition | Efficacy (Emax) | Similar to Morphine | Cells expressing cloned mu-opioid receptors | |
| This compound | cAMP Inhibition | Potency (EC50) | Potent agonist | Cells expressing cloned mu-opioid receptors | |
| Morphine | cAMP Inhibition | Efficacy (Emax) | Full Agonist | Differentiated SH-SY5Y cells | [4] |
| Morphine | cAMP Inhibition | Potency (EC50) | 50 - 100 nM | Differentiated SH-SY5Y cells | [4] |
| DAMGO | GTPγS Binding | Efficacy (Emax) | Full Agonist | Mouse brainstem membranes | [5] |
| DAMGO | GTPγS Binding | Potency (EC50) | - | - | |
| Buprenorphine | cAMP Inhibition | Efficacy (Emax) | Partial Agonist | HEK 293 cells | [6] |
Signaling Pathways of Mu-Opioid Receptor Activation
Upon activation by an agonist, the mu-opioid receptor couples to inhibitory G proteins (Gi/o). This initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The dissociation of the G protein βγ subunits can also lead to the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels, ultimately reducing neuronal excitability.[7][8][9]
The degree to which a ligand can stabilize the active conformation of the receptor determines its efficacy. A full agonist efficiently promotes this active state, leading to robust G protein activation and a maximal downstream signal. A partial agonist, like this compound, is less effective at stabilizing the fully active conformation, resulting in a lower level of G protein activation and a submaximal cellular response.
Caption: Mu-opioid receptor G-protein signaling pathway.
Experimental Protocols
Detailed methodologies for key in vitro assays used to characterize the partial agonist activity of this compound at the mu-opioid receptor are provided below.
Radioligand Displacement Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from the receptor.
Materials:
-
Receptor Source: Cell membranes from a stable cell line expressing the recombinant human mu-opioid receptor (e.g., CHO-hMOR or HEK-hMOR).[10]
-
Radioligand: A selective mu-opioid receptor radioligand such as [3H]-DAMGO or [3H]-Diprenorphine.[10][11]
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-selective opioid antagonist like naloxone (e.g., 10 µM).[12]
-
Incubation Buffer: 50 mM Tris-HCl, pH 7.4.[10]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[10]
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B).[10]
-
Scintillation Counter and scintillation fluid.[10]
Procedure:
-
Membrane Preparation: Thaw the frozen cell membranes on ice and resuspend them in ice-cold incubation buffer to a final protein concentration of 10-20 µg per well.
-
Assay Setup: In a 96-well plate, add the following components in triplicate:
-
Total Binding: Incubation buffer, radioligand (at a concentration near its Kd), and membrane suspension.
-
Non-specific Binding: Incubation buffer, radioligand, non-specific binding control, and membrane suspension.
-
Competitive Binding: Incubation buffer, radioligand, and varying concentrations of this compound.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.[3][12]
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.[12]
-
Detection: Transfer the filters to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.[12]
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine IC50: The IC50 is the concentration of this compound that inhibits 50% of the specific binding of the radioligand. This is determined using non-linear regression analysis.
-
Calculate Ki: Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[10]
Caption: Workflow for a competitive radioligand binding assay.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G proteins by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor stimulation by an agonist.[5][13] It is particularly useful for differentiating full from partial agonists.[14]
Materials:
-
Receptor Source: Cell membranes from cells stably expressing the human mu-opioid receptor (e.g., CHO-hMOR).[15]
-
Radioligand: [35S]GTPγS.[15]
-
Test Compound: this compound.
-
Positive Control: A full mu-opioid receptor agonist (e.g., DAMGO).[5]
-
Non-specific Binding Control: Unlabeled GTPγS.[15]
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.[15]
-
GDP: To ensure agonist-dependent binding of [35S]GTPγS.[15]
-
Filtration Apparatus and Scintillation Counter .
Procedure:
-
Membrane Preparation: As described for the radioligand binding assay.
-
Assay Setup: In a 96-well plate, pre-incubate the cell membranes with varying concentrations of this compound or the positive control.
-
Add GDP to the reaction mixture.
-
Initiate Reaction: Initiate the binding by adding [35S]GTPγS.
-
Incubation: Incubate the plate at 30°C for 60 minutes.[5]
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold wash buffer.[5]
-
Detection: Quantify the bound radioactivity by scintillation counting.[5]
Data Analysis:
-
Calculate Specific Binding: Subtract non-specific binding from all other values.
-
Generate Dose-Response Curve: Plot the specific binding (as a percentage of the maximal response of the full agonist) against the logarithm of the this compound concentration.
-
Determine EC50 and Emax: Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 (potency) and Emax (efficacy) values.
References
- 1. benchchem.com [benchchem.com]
- 2. zenodo.org [zenodo.org]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. Mu Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mu-opioid receptor - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Structural basis for mu-opioid receptor binding and activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 14. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
An In-Depth Technical Guide to Nalorphine's Kappa-Opioid Receptor Agonism
Introduction
Nalorphine is a semi-synthetic opioid modulator recognized for its complex pharmacological profile as a mixed opioid agonist-antagonist.[1] It primarily functions as an antagonist at the μ-opioid receptor (MOR), which allows it to counteract the effects of opioids like morphine, and as an agonist at the κ-opioid receptor (KOR).[1][2] This agonism at the KOR is responsible for its analgesic properties. However, it also mediates significant adverse effects, including dysphoria, anxiety, confusion, and hallucinations, which have largely led to its discontinuation in clinical practice.[1][2] This guide provides a detailed examination of the molecular mechanisms, signaling pathways, and experimental evaluation of this compound's agonism at the KOR, intended for researchers and professionals in drug development.
Molecular Pharmacology of this compound at the KOR
This compound's interaction with the KOR is characterized by its binding affinity and its functional efficacy as an agonist. While specific quantitative values are often study-dependent, research has established its profile relative to other well-known opioid ligands.
Binding Affinity and Functional Activity
Studies utilizing recombinant mouse κ-opioid receptors expressed in HEK cell systems have characterized this compound as a full agonist.[3] Its intrinsic activity in inhibiting cyclic adenosine (B11128) monophosphate (cAMP) production is comparable to that of morphine and the endogenous KOR ligand, dynorphin.[3]
Table 1: Binding Affinity and Functional Activity of this compound at the Kappa-Opioid Receptor
| Parameter | Finding | Reference Compound(s) | Source |
|---|---|---|---|
| Binding Affinity | Rank order of affinity: Cyclazocine > Naltrexone ≥ SKF 10047 ≥ Xorphanol ≥ WIN 44,441 > This compound > Butorphanol > Nalbuphine | Cyclazocine, Naltrexone, etc. | [3] |
| Functional Activity | Full Agonist | Dynorphin, Fentanyl | [3] |
| Intrinsic Activity | Rank order of intrinsic activity: Fentanyl = Lofentanil ≥ Hydromorphone = Morphine = This compound ≥ Etorphine | Fentanyl, Morphine |[3] |
Note: Data derived from studies on mouse κ-opioid receptors expressed in HEK cells, where activation was measured by the inhibition of forskolin-stimulated cAMP production.[3]
Some evidence also suggests that this compound's analgesic effects may be mediated through the κ3 subtype of the KOR, primarily through supraspinal mechanisms.[4] This is supported by findings that animals tolerant to this compound do not exhibit cross-tolerance to the κ1-selective agonist U50,488H.[4]
KOR Signaling Pathways Modulated by this compound
As a G-protein coupled receptor (GPCR), the KOR initiates intracellular signaling through two principal pathways: G-protein-dependent signaling and β-arrestin-dependent signaling.[5][6] this compound, as a KOR agonist, activates these cascades.
-
G-Protein-Dependent Signaling: The KOR couples to inhibitory G-proteins (Gi/o).[7][8] Upon activation by an agonist like this compound, the Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[8][9] This pathway is broadly associated with the therapeutic, analgesic effects of KOR agonists.[5][7]
-
β-Arrestin-Dependent Signaling: Following agonist binding, G-protein-coupled receptor kinases (GRKs) phosphorylate the KOR.[7][10] This phosphorylation promotes the recruitment of β-arrestin proteins, which "arrests" G-protein signaling and can lead to receptor desensitization and internalization.[10] Furthermore, β-arrestin acts as a scaffold for other signaling molecules, such as p38 mitogen-activated protein kinase (MAPK), initiating distinct downstream effects.[10] This β-arrestin pathway is strongly linked to the adverse effects of KOR agonists, including dysphoria and sedation.[5]
Experimental Protocols for Assessing KOR Agonism
The characterization of this compound's KOR agonism relies on a suite of in vitro assays designed to measure receptor binding, G-protein activation, and downstream cellular responses.
1. Radioligand Binding Assays
These assays determine the binding affinity (Ki) of a compound for a receptor.
-
Principle: A radiolabeled ligand with known affinity for the KOR is incubated with cell membranes expressing the receptor. The ability of an unlabeled compound (this compound) to competitively displace the radioligand is measured.
-
Methodology:
-
Membrane Preparation: Cell membranes are prepared from cell lines (e.g., CHO, HEK293) stably expressing the human or rodent KOR.
-
Competitive Binding: Membranes are incubated with a fixed concentration of a KOR-selective radioligand (e.g., [³H]U69,593 or [³H]diprenorphine) and varying concentrations of the unlabeled test compound (this compound).[11]
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.
-
Detection: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
-
2. [³⁵S]GTPγS Binding Assay
This functional assay directly measures the activation of G-proteins following receptor stimulation.
-
Principle: In the inactive state, G-proteins are bound to GDP. Receptor activation by an agonist promotes the exchange of GDP for GTP. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which accumulates on activated G-proteins.[12]
-
Methodology:
-
Membrane Preparation: KOR-expressing cell membranes are prepared.
-
Incubation: Membranes are incubated in an assay buffer containing GDP, varying concentrations of the agonist (this compound), and a constant, low concentration of [³⁵S]GTPγS.[12]
-
Termination: The reaction is stopped by rapid filtration.
-
Detection: The amount of bound [³⁵S]GTPγS on the filters is quantified by liquid scintillation counting.[12]
-
Data Analysis: Data are analyzed using non-linear regression to determine the potency (EC50) and efficacy (Emax) of the agonist in stimulating [³⁵S]GTPγS binding.[13]
-
3. cAMP Inhibition Assay
This assay measures a key downstream consequence of Gi/o protein activation.
-
Principle: KOR activation inhibits adenylyl cyclase, reducing cAMP production. To measure this inhibition, cAMP levels are first artificially elevated using an adenylyl cyclase activator like forskolin (B1673556). The ability of a KOR agonist to reduce this stimulated cAMP level is then quantified.[3]
-
Methodology:
-
Cell Culture: Whole cells expressing KOR are plated in multi-well plates.
-
Pre-treatment: Cells are treated with varying concentrations of the KOR agonist (this compound).
-
Stimulation: Cells are stimulated with forskolin to induce cAMP production.
-
Lysis and Detection: Cells are lysed, and the intracellular cAMP concentration is measured, typically using a competitive immunoassay format such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.[14][15]
-
Data Analysis: The EC50 and Emax for the inhibition of forskolin-stimulated cAMP are calculated.
-
4. β-Arrestin Recruitment Assay
This assay quantifies the interaction between the activated KOR and β-arrestin, providing insight into the potential for adverse effects.
-
Principle: Modern assays often use enzyme fragment complementation (EFC) or resonance energy transfer (BRET) techniques.[9][12] In EFC (e.g., DiscoveRx PathHunter), the KOR is fused to one inactive fragment of an enzyme (like β-galactosidase), and β-arrestin is fused to the complementary fragment. Agonist-induced recruitment brings the fragments together, reconstituting enzyme activity, which is then measured with a chemiluminescent substrate.[12]
-
Methodology (EFC Example):
-
Cell Line: Use a cell line co-expressing the KOR-enzyme fragment fusion and the β-arrestin-complement fusion.[12]
-
Agonist Treatment: Cells are treated with increasing concentrations of the test agonist for a defined period (e.g., 90 minutes).[12]
-
Detection: A substrate solution is added, and the resulting chemiluminescent signal is read on a plate reader.
-
Data Analysis: EC50 and Emax values for β-arrestin recruitment are determined via non-linear regression.
-
Integrated Pharmacological Profile and Clinical Implications
This compound's defining characteristic is its mixed activity at different opioid receptors. While its antagonism at the MOR was historically used to reverse opioid overdoses, its simultaneous agonism at the KOR produces a complex and often undesirable clinical profile.[2][16] The dysphoria and psychotomimetic effects mediated by KOR activation are significant liabilities that limit its therapeutic utility.[2]
This compound serves as a classic example of a mixed agonist-antagonist opioid. Its potent agonism at the kappa-opioid receptor, confirmed through functional assays like cAMP inhibition, is responsible for both its analgesic effects and its clinically limiting psychotomimetic side effects.[1][3] Understanding the distinct signaling pathways—G-protein versus β-arrestin—that are engaged by KOR agonists is crucial for the modern development of safer, non-addictive analgesics that can harness the therapeutic potential of KOR activation while avoiding the dysphoria associated with compounds like this compound. The experimental protocols detailed herein remain the cornerstone for characterizing the molecular pharmacology of novel KOR-targeted ligands.
References
- 1. youtube.com [youtube.com]
- 2. What is the mechanism of this compound Hydrobromide? [synapse.patsnap.com]
- 3. Pharmacological profiles of opioid ligands at Kappa opioid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of this compound, a kappa 3 analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Signaling underlying kappa opioid receptor-mediated behaviors in rodents [frontiersin.org]
- 8. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]
- 14. Inhibition of Morphine-Induced cAMP Overshoot: A Cell-Based Assay Model in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of the novel selective κ-opioid receptor agonist NP-5497-KA on morphine-induced reward-related behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Opioid antagonist - Wikipedia [en.wikipedia.org]
The Historical Role of Nalorphine in Opioid Overdose: A Technical Review
Introduction
Nalorphine (N-allylnormorphine), a derivative of morphine, holds a significant place in the history of pharmacology as one of the first opioid antagonists used clinically to reverse opioid overdose.[1] Developed in the 1940s, its introduction into clinical practice in the 1950s marked a pivotal moment in the management of life-threatening respiratory depression caused by opioids like morphine and heroin.[2] However, its complex pharmacological profile, characterized by a mix of antagonist and agonist effects, ultimately led to its replacement by purer antagonists with more favorable safety profiles. This technical guide provides an in-depth review of the historical use of this compound in opioid overdose, detailing its mechanism of action, quantitative data on its effects, relevant experimental protocols, and the reasons for its eventual obsolescence.
Mechanism of Action: A Mixed Agonist-Antagonist
This compound's pharmacological activity is defined by its interaction with multiple opioid receptor subtypes, primarily the mu (μ) and kappa (κ) receptors.[3] Unlike pure antagonists, this compound exhibits a dual nature:
-
Mu (μ) Receptor Antagonism: At the μ-opioid receptor, the primary site of action for morphine and other classic opioids, this compound acts as a competitive antagonist.[4] By binding to these receptors without activating them, it displaces μ-agonists and reverses their effects, most critically, respiratory depression.[4]
-
Kappa (κ) Receptor Agonism: Conversely, at the κ-opioid receptor, this compound functions as an agonist.[3] This activation is responsible for some of its analgesic properties but also for a range of undesirable and often severe side effects.[3]
This mixed agonist-antagonist profile is the key to understanding both its historical utility and its ultimate failure as a long-term solution for opioid overdose.
Signaling Pathways
The differential effects of this compound on the mu and kappa opioid receptors can be visualized through their respective signaling pathways. Both are G-protein coupled receptors (GPCRs) that, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). They also modulate ion channels, promoting the opening of potassium channels and inhibiting the opening of voltage-gated calcium channels.
This compound's dual-action on mu and kappa opioid receptors.
Quantitative Data
Precise quantitative data from the historical clinical use of this compound is sparse in modern literature. However, data from related compounds and historical accounts allow for a reasonable approximation of its pharmacological profile.
Receptor Binding Affinity
The following table presents the receptor binding affinities (Ki) for nalbuphine, a mixed agonist-antagonist with a pharmacological profile very similar to this compound.[5] These values indicate a high affinity for the mu receptor, consistent with its potent antagonist effects.
| Receptor Subtype | Ki (nM) |
| Mu (μ) | 0.5 |
| Kappa (κ) | 29 |
| Delta (δ) | 60 |
| Data for Nalbuphine, a close analog of this compound.[5] |
Clinical Dosing and Efficacy in Opioid Overdose
| Parameter | Value/Description |
| Typical Adult Dose | 5 to 10 mg |
| Route of Administration | Intravenous (IV) |
| Onset of Action | Within minutes |
| Primary Efficacy | Reversal of respiratory depression caused by morphine, heroin, and other opioids.[4] |
| Limitations | Ineffective against respiratory depression from barbiturates or other non-opioid sedatives.[3] |
Key Experimental Protocols
The characterization of this compound's properties would have relied on experimental methods that are the precursors to modern pharmacological assays. Below are detailed methodologies representative of those used to evaluate opioid compounds.
Opioid Receptor Binding Assay (Competitive Inhibition)
This protocol outlines how the binding affinity (Ki) of a compound like this compound would be determined.
-
Objective: To determine the concentration of this compound required to inhibit the binding of a radiolabeled opioid agonist to specific receptor subtypes.
-
Materials:
-
Receptor Source: Homogenized brain tissue from animal models (e.g., rats, guinea pigs) containing a mixture of opioid receptors, or more modernly, cell membranes from cell lines expressing specific human opioid receptor subtypes.[5]
-
Radioligand: A tritiated ([³H]) opioid with high affinity for a specific receptor (e.g., [³H]-DAMGO for μ receptors, [³H]-U-69,593 for κ receptors).[5]
-
Test Compound: this compound at varying concentrations.
-
Assay Buffer: Typically a Tris-HCl buffer at physiological pH.
-
Filtration Apparatus: A cell harvester to separate bound from unbound radioligand.
-
Scintillation Counter: To measure radioactivity.
-
-
Procedure:
-
Incubation: The receptor source, radioligand, and varying concentrations of this compound are incubated together to allow for competitive binding to reach equilibrium.
-
Filtration: The mixture is rapidly filtered through glass fiber filters to trap the cell membranes with the bound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
Quantification: The radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
-
-
Expected Outcome for this compound: A low IC50 (and thus a low Ki) at the μ receptor, indicating high binding affinity and potent antagonism. A higher IC50/Ki at the κ and δ receptors.
Workflow for a competitive opioid receptor binding assay.
Animal Model of Opioid-Induced Respiratory Depression
This in vivo protocol assesses the ability of an antagonist to reverse respiratory depression.
-
Objective: To quantify the efficacy of this compound in reversing respiratory depression induced by a potent opioid agonist in an animal model.
-
Animal Model: Typically rats or mice.
-
Materials:
-
Opioid Agonist: Morphine or fentanyl.
-
Test Antagonist: this compound.
-
Whole-body plethysmography chamber or similar device to measure respiratory parameters (rate, tidal volume).
-
-
Procedure:
-
Baseline Measurement: An animal is placed in the plethysmography chamber, and its baseline respiratory rate and tidal volume are recorded.
-
Induction of Respiratory Depression: A potent opioid agonist (e.g., morphine) is administered to the animal, causing a significant decrease in respiratory rate and volume.
-
Antagonist Administration: Once respiratory depression is established, this compound is administered at various doses.
-
Monitoring: Respiratory parameters are continuously monitored to observe the extent and duration of reversal.
-
Data Analysis: The dose of this compound required to reverse the respiratory depression by 50% (ED50) is calculated.
-
-
Expected Outcome for this compound: A dose-dependent reversal of the opioid-induced decrease in respiratory rate and minute volume.[6]
Limitations and Decline in Clinical Use
Despite its effectiveness in reversing opioid-induced respiratory depression, the clinical use of this compound was severely limited by its intrinsic agonist activity at the kappa opioid receptor.[3] This led to a range of debilitating side effects, particularly at higher doses.
Adverse Effects of this compound
-
Psychotomimetic Effects: Dysphoria, vivid and unpleasant dreams, hallucinations, and feelings of depersonalization were commonly reported.[3]
-
Anxiety and Confusion: Patients could become anxious, confused, and disoriented.[3]
-
Precipitation of Withdrawal: In individuals with opioid dependence, this compound could precipitate a severe and acute withdrawal syndrome.[3]
These side effects made this compound a challenging and unpredictable drug to use in an emergency setting. The search for a "pure" antagonist with no intrinsic agonist activity became a priority.
The Rise of Naloxone (B1662785)
Naloxone, developed in the 1960s and approved for medical use in 1971, emerged as the superior alternative to this compound.[2] As a pure, competitive antagonist at all opioid receptor subtypes (with the highest affinity for the μ receptor), naloxone effectively reverses opioid overdose without producing any agonist effects.[7]
Logical comparison of this compound and Naloxone properties.
This compound vs. Naloxone: A Comparative Summary
| Feature | This compound | Naloxone |
| Mechanism of Action | Mixed Agonist-Antagonist | Pure Competitive Antagonist[7] |
| Mu (μ) Receptor | Antagonist[3] | Antagonist (High Affinity)[7] |
| Kappa (κ) Receptor | Agonist[3] | Antagonist[7] |
| Intrinsic Effects | Analgesic, psychotomimetic, dysphoric[3] | No pharmacological effect in the absence of opioids[7] |
| Side Effect Profile | High incidence of dysphoria, hallucinations, confusion[3] | Minimal; can precipitate withdrawal in dependent individuals[8] |
| Clinical Utility | Historically used for opioid overdose; now obsolete[1] | Gold standard for opioid overdose reversal[2] |
Conclusion
This compound represents a critical chapter in the development of treatments for opioid overdose. As the first clinically applied opioid antagonist, it demonstrated the feasibility of reversing the life-threatening effects of opioid poisoning through receptor blockade. However, its significant and often severe side effects, stemming from its kappa-agonist properties, rendered it an imperfect tool. The subsequent development of naloxone, a pure antagonist with a vastly superior safety profile, made this compound obsolete. The story of this compound serves as a powerful illustration of the importance of receptor selectivity in drug development and highlights the scientific progression that led to the safe and effective overdose reversal agents used today.
References
- 1. researchgate.net [researchgate.net]
- 2. Treatment of opioid overdose: current approaches and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C19H21NO3 | CID 5284595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The opioid receptor: emergence through millennia of pharmaceutical sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nalbuphine: an autoradiographic opioid receptor binding profile in the central nervous system of an agonist/antagonist analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reversal of fentanyl related respiratory depression with nalbuphine. Effects on the CO2-response curve in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Naloxone - Wikipedia [en.wikipedia.org]
- 8. Naloxone dosage for opioid reversal: current evidence and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
The Nalorphine Challenge: A Technical Guide to the Diagnosis of Opioid Dependence
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nalorphine, a mixed opioid agonist-antagonist, historically served as a critical pharmacological tool for diagnosing opioid dependence. Its unique mechanism of action, characterized by antagonism at the µ-opioid receptor (MOR) and agonism at the κ-opioid receptor (KOR), allows it to precipitate a withdrawal syndrome in individuals with physical dependence on opioids. While largely replaced in clinical practice by naloxone (B1662785) for safety reasons, the study of this compound and its effects provides valuable insights into opioid pharmacology and the neurobiology of addiction. This technical guide offers an in-depth exploration of the use of this compound for diagnosing opioid dependence, detailing its mechanism of action, experimental protocols, and the underlying signaling pathways.
Mechanism of Action
This compound's diagnostic utility stems from its dual interaction with the opioid receptor system. In an individual dependent on a full µ-opioid agonist (e.g., morphine, heroin), the MORs are chronically occupied. When this compound is administered, it competitively displaces these agonists from the MORs.[1][2] As a potent antagonist at this receptor, this compound abruptly curtails the constitutive signaling of the MORs, leading to a rapid onset of withdrawal symptoms.[3]
Simultaneously, this compound acts as an agonist at the KOR.[2] Activation of KORs is associated with dysphoria, hallucinations, and other aversive effects, which can contribute to the overall clinical picture of the precipitated withdrawal syndrome.[1][3] This mixed agonist-antagonist profile, while effective for diagnosis, also contributes to a more complex and potentially severe side-effect profile compared to pure antagonists like naloxone.
Data Presentation
Opioid Receptor Binding Affinities
| Compound | µ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) |
| This compound | Data not available | Data not available | Data not available |
| Naloxone | 1.518 ± 0.065 | ~95 | ~16 |
| Naltrexone | Data not available | Data not available | Data not available |
| Morphine | 1.168 | Data not available | Data not available |
| Fentanyl | 1.346 | Data not available | Data not available |
Note: Ki values can vary depending on the experimental conditions (e.g., radioligand used, tissue preparation). The values presented are for illustrative purposes.[4]
Precipitated Withdrawal Data (Naloxone as a Proxy)
Due to the historical nature of this compound's use, detailed quantitative data from this compound-precipitated withdrawal studies are scarce in modern literature. The following table summarizes data from studies using the pure opioid antagonist naloxone to precipitate withdrawal, which serves as a contemporary analogue to the this compound challenge. These data illustrate the expected physiological changes during an antagonist-precipitated withdrawal.
| Parameter | Baseline (Mean ± SD) | Peak Withdrawal (Mean ± SD) | Mean Change (± SD) |
| Pupil Diameter (mm) | 4.4 ± 1.3 | 5.8 ± 1.3 | 1.4 ± 0.9 |
| Subjective Opiate Withdrawal Scale (SOWS) | 2.7 ± 3.5 | 25.9 ± 14.0 | 23.2 ± 13.9 |
| Clinical Opiate Withdrawal Scale (COWS) - Modified | 1.3 ± 1.3 | 11.5 ± 6.1 | 9.8 ± 5.8 |
Data from a study of naloxone-precipitated withdrawal in morphine-dependent individuals.[1]
Experimental Protocols
The this compound Challenge Test (Nalline Test)
The following protocol is a synthesized methodology based on historical accounts of the "Nalline Test" for diagnosing opioid addiction.
1. Subject Screening and Preparation:
-
Obtain informed consent from the subject.
-
Conduct a thorough medical history and physical examination to rule out contraindications.
-
A urine drug screen should ideally be performed to assess for the presence of opioids.[5]
-
Establish a baseline measurement of the subject's pupil size in a room with consistent, dim lighting. A pupillometer is recommended for accurate measurement.
2. This compound Administration:
-
Administer a subcutaneous or intramuscular injection of this compound. Historical doses typically ranged from 3 to 5 mg.
3. Observation and Measurement:
-
Observe the subject for the onset of withdrawal signs and symptoms. The peak effects are generally expected within 15 to 30 minutes.
-
Measure the subject's pupil size at regular intervals (e.g., every 5-10 minutes) for at least 30 minutes post-administration.
-
Monitor for other objective signs of withdrawal, including:
-
Yawning
-
Lacrimation (tearing)
-
Rhinorrhea (runny nose)
-
Perspiration
-
Piloerection (goosebumps)
-
Tremors
-
Restlessness
-
Nausea and vomiting
-
-
In a research setting, standardized withdrawal scales such as the Subjective Opiate Withdrawal Scale (SOWS) and the Clinical Opiate Withdrawal Scale (COWS) should be administered at baseline and at regular intervals post-injection.[3]
4. Interpretation of Results:
-
Positive Test: In an opioid-dependent individual, the administration of this compound will precipitate a withdrawal syndrome. A key objective sign is a significant increase in pupil diameter (mydriasis). An increase of 0.5 mm or more was historically considered a positive result. The presence of other withdrawal signs and symptoms confirms the diagnosis.
-
Negative Test: In a non-dependent individual, this compound will cause a slight decrease in pupil size (miosis) or no change. No other withdrawal symptoms will be observed.
-
Equivocal Test: A slight change in pupil size or the presence of minimal, non-specific symptoms may warrant a repeat test with a higher dose of this compound or further clinical evaluation.
Radioligand Binding Assay for Determining Receptor Affinity
This protocol outlines a general procedure for determining the binding affinity (Ki) of a compound like this compound for opioid receptors.
1. Materials:
-
Cell membranes expressing the opioid receptor of interest (µ, δ, or κ).
-
Radioligand with known high affinity for the target receptor (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, [³H]U69,593 for KOR).
-
This compound hydrochloride of varying concentrations.
-
Incubation buffer (e.g., Tris-HCl with MgCl₂).
-
Wash buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation cocktail and scintillation counter.
2. Procedure:
-
In a series of tubes, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound.
-
Include control tubes for total binding (no this compound) and non-specific binding (a high concentration of a non-radiolabeled antagonist like naloxone).
-
Incubate the tubes at a specific temperature for a set period to allow binding to reach equilibrium.
-
Rapidly filter the contents of each tube through the glass fiber filters to separate bound from unbound radioligand.
-
Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity in each vial using a scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways
The following diagrams illustrate the proposed signaling pathways affected by this compound at the µ- and κ-opioid receptors.
Caption: this compound's antagonist action at the µ-opioid receptor.
Caption: this compound's agonist action at the κ-opioid receptor.
Conclusion
This compound, though no longer in widespread clinical use for diagnosing opioid dependence, remains a pharmacologically significant compound. Its dual activity as a µ-opioid receptor antagonist and a κ-opioid receptor agonist provides a powerful demonstration of the principles of competitive antagonism and precipitated withdrawal. A thorough understanding of its mechanism, the historical protocols for its use, and the underlying signaling pathways is invaluable for researchers and scientists in the field of opioid pharmacology and drug development. The study of this compound continues to inform our understanding of opioid dependence and the development of safer and more effective treatments for opioid use disorder.
References
- 1. The Relationship between Pupil Diameter and Other Measures of Opioid Withdrawal During Naloxone Precipitated Withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Operational definition of precipitated opioid withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Naloxone-induced Withdrawal in Individuals with and without Fentanyl-positive Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Opioid Abuse Workup: Laboratory Studies, Imaging Studies, Other Tests [emedicine.medscape.com]
Nalorphine's Dual Agonist-Antagonist Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nalorphine, a derivative of morphine, exhibits a complex pharmacological profile characterized by its dual activity as a mixed agonist-antagonist at opioid receptors.[1][2] It functions as an antagonist at the mu-opioid receptor (MOR) while acting as an agonist at the kappa-opioid receptor (KOR).[1][2] This unique combination of activities led to its historical use as an opioid antagonist to reverse morphine overdose and in challenge tests for opioid dependence. However, its potent activation of the KOR is associated with significant side effects, including dysphoria, anxiety, confusion, and hallucinations, which has led to its clinical obsolescence.[2] This guide provides a comprehensive technical overview of this compound's pharmacological properties, including available quantitative data, detailed experimental protocols for its characterization, and visual representations of the relevant signaling pathways.
Quantitative Data Summary
Quantitative data for this compound's binding affinity and functional activity, particularly at the mu- and delta-opioid receptors, are not extensively available in recent scientific literature. The following tables summarize the available data and provide context with data from the related compound, nalbuphine (B1235481), for comparative purposes.
Table 1: Opioid Receptor Binding Affinities (Ki, nM)
| Compound | Mu-Opioid Receptor (MOR) | Kappa-Opioid Receptor (KOR) | Delta-Opioid Receptor (DOR) | Reference(s) |
| This compound | Data not readily available | 1.6 | Data not readily available | [3] |
| Nalbuphine | 0.5 | 29 | 60 | [3] |
Table 2: Functional Activity Parameters (EC50, Emax)
| Compound | Receptor | Assay | Parameter | Value | Reference(s) |
| This compound | Kappa-Opioid Receptor (KOR) | Agonist-stimulated [³⁵S]GTPγS binding | EC50 | 483 nM | [3] |
| Kappa-Opioid Receptor (KOR) | Agonist-stimulated [³⁵S]GTPγS binding | Emax | 95% (relative to a full agonist) | [3] | |
| This compound | Mu-Opioid Receptor (MOR) | Antagonism of morphine-induced analgesia | pA2 | Data not readily available |
Experimental Protocols
The characterization of a compound with dual agonist-antagonist properties like this compound involves a series of in vitro assays to determine its binding affinity, functional potency, and efficacy at the relevant receptors.
Radioligand Binding Assay for Determining Binding Affinity (Ki)
This protocol describes a competitive radioligand binding assay to determine the inhibition constant (Ki) of a test compound for a specific opioid receptor subtype.
Objective: To determine the binding affinity of this compound for the mu, kappa, and delta opioid receptors.
Materials:
-
Cell membranes expressing the recombinant human opioid receptor of interest (MOR, KOR, or DOR).
-
Radioligand: A high-affinity, subtype-selective radiolabeled ligand (e.g., [³H]-DAMGO for MOR, [³H]-U69,593 for KOR, [³H]-Naltrindole for DOR).
-
Test Compound: this compound.
-
Non-specific binding control: A high concentration of a non-radiolabeled, non-selective opioid antagonist (e.g., naloxone).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration apparatus (e.g., cell harvester with glass fiber filters).
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration that ensures less than 10% of the radioligand is bound.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and membrane suspension.
-
Non-specific Binding: Assay buffer, radioligand, a high concentration of naloxone (B1662785) (e.g., 10 µM), and membrane suspension.
-
Competitive Binding: Assay buffer, radioligand, varying concentrations of this compound, and membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Radioligand Binding Assay Workflow
[³⁵S]GTPγS Binding Assay for Determining Functional Activity (EC50 and Emax)
This functional assay measures the activation of G proteins coupled to opioid receptors upon agonist binding.
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound as an agonist at the kappa-opioid receptor.
Materials:
-
Cell membranes expressing the recombinant human kappa-opioid receptor.
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP (Guanosine diphosphate).
-
Test Compound: this compound.
-
Reference full agonist (e.g., U-69,593).
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Prepare cell membranes as described in the radioligand binding assay protocol.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay buffer.
-
Varying concentrations of this compound or the reference agonist.
-
GDP to a final concentration of 10-100 µM.
-
Membrane suspension.
-
-
Pre-incubation: Pre-incubate the plate at 30°C for 15-30 minutes.
-
Initiation of Reaction: Add [³⁵S]GTPγS to initiate the binding reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold assay buffer.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
Data Analysis:
-
Subtract non-specific binding (measured in the presence of a high concentration of unlabeled GTPγS) from all values.
-
Plot the specific binding (as a percentage of the maximal response of the full agonist) against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
[³⁵S]GTPγS Binding Assay Workflow
Schild Analysis for Quantifying Antagonism (pA2)
Schild analysis is used to determine the dissociation constant (Kb) and its negative logarithm (pA2) of a competitive antagonist.
Objective: To quantify the antagonistic potency of this compound at the mu-opioid receptor.
Procedure:
-
Generate a concentration-response curve for a full MOR agonist (e.g., morphine or DAMGO) in a functional assay (e.g., inhibition of cAMP accumulation or GTPγS binding).
-
Repeat the agonist concentration-response curve in the presence of several fixed concentrations of this compound.
-
Calculate the dose ratio (DR) for each concentration of this compound. The dose ratio is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.
-
Create a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound on the x-axis.
Data Analysis:
-
The x-intercept of the Schild plot provides the pA2 value. For a competitive antagonist, the slope of the Schild regression line should not be significantly different from unity.
Signaling Pathways
This compound's dual properties stem from its differential effects on the signaling pathways of the mu- and kappa-opioid receptors.
Mu-Opioid Receptor (MOR) Antagonism
As an antagonist at the MOR, this compound binds to the receptor but does not induce the conformational change necessary for G-protein activation. By occupying the binding site, it prevents endogenous or exogenous MOR agonists from activating the downstream signaling cascade. This leads to the blockade of typical mu-opioid effects such as analgesia, euphoria, and respiratory depression.
This compound's Antagonism at the MOR
Kappa-Opioid Receptor (KOR) Agonism
At the KOR, this compound acts as an agonist, binding to and activating the receptor. This initiates a G-protein-mediated signaling cascade, primarily through Gi/o proteins. Activation of the KOR leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, modulation of ion channels (activation of inwardly rectifying potassium channels and inhibition of voltage-gated calcium channels), and activation of mitogen-activated protein kinase (MAPK) pathways. These signaling events are responsible for the analgesic effects of this compound, as well as its dysphoric and psychotomimetic side effects.
References
Methodological & Application
Application Notes and Protocols for In Vivo Studies of Nalorphine in Rodent Models
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Nalorphine, also known as N-allylnormorphine, is a mixed opioid agonist-antagonist.[1] It functions as an antagonist at the µ-opioid receptor (MOR) and a partial or near-full agonist at the κ-opioid receptor (KOR).[1][2] This dualistic action gives it a complex pharmacological profile. Historically, it was used as an antidote for opioid overdose and in challenge tests to determine opioid dependence.[1][3] However, its potent activation of the KOR can lead to significant side effects, including dysphoria, anxiety, confusion, and hallucinations, which has limited its clinical use.[1][3] In preclinical research, this compound remains a valuable tool for investigating the complexities of the opioid system, particularly for differentiating receptor-specific effects and exploring the pharmacology of mixed agonist-antagonists. These notes provide an overview of in vivo studies using this compound in rodent models, including quantitative data and detailed experimental protocols.
Mechanism of Action
This compound's primary mechanism involves its interaction with opioid receptors. It competitively binds to µ-opioid receptors, displacing or preventing the binding of µ-agonists like morphine, thereby antagonizing their effects, including respiratory depression and euphoria.[2] Simultaneously, it activates κ-opioid receptors, which can produce analgesia, though often accompanied by dysphoric and psychotomimetic effects.[2][4] Some evidence also suggests that this compound's analgesic effects may be mediated by supraspinal κ3 receptors, as its effects are not reversed by antagonists selective for µ, delta, or κ1 receptors.[4]
Quantitative Data from In Vivo Rodent Studies
The following tables summarize key quantitative data from various studies investigating the effects of this compound in mice and rats.
Table 1: Analgesic Efficacy of this compound in Mice
| Assay | Species/Strain | Route of Administration | ED50 (95% Confidence Level) | Reference |
| Writhing Test | Mouse | Not Specified | 13.4 mg/kg (11.5, 15.8) | [4] |
| Tail-Flick Assay | Mouse | Not Specified | 39.5 mg/kg (26.6, 60.1) | [4] |
| Hot Plate Test (Paw Lick) | Mouse | IP | 0.032 - 0.128 mmol/kg (Significant increase in latency) | [5] |
Table 2: Pharmacokinetic Parameters of this compound and Related Compounds in Rodents
| Compound | Species/Strain | Route of Administration | Key Parameter | Value | Reference |
| This compound | Rat (Sprague-Dawley) | IV, PO, Intraportal | Major Metabolism | N-deallylation and glucuronidation | [6] |
| Naloxone (B1662785) | Rat | IV (5 mg/kg) | Serum Half-life (1-4h) | ~30-40 minutes | [7] |
| Naloxone | Rat | IV (5 mg/kg) | Brain-Serum Ratio | 2.7 to 4.6 | [7] |
| Nalbuphine (B1235481) | Mouse (C57BL/6) | IP (10 mg/kg) | Half-life (t½) | 0.94 h | [8] |
| Nalbuphine | Mouse (C57BL/6) | SC (10 mg/kg) | Half-life (t½) | 1.12 h | [8] |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below.
Protocol 1: Hot Plate Test for Analgesia
This protocol is used to assess the analgesic effects of this compound against a thermal pain stimulus.[9]
1. Animals:
-
Species: Male CD-1 or ICR mice (25-35 g) or Male Sprague-Dawley rats (200-300 g).[10][11]
-
Housing: House animals in a temperature-controlled environment (21 ± 1°C) with a 12-hour light/dark cycle, providing ad libitum access to food and water.[12] Acclimatize animals to the testing room for at least 1 hour before the experiment.
2. Equipment:
-
Hot plate apparatus with adjustable temperature control.
-
Transparent glass cylinder to confine the animal to the hot plate surface.[9]
-
Timer or stopwatch.
3. Procedure:
-
Set the hot plate temperature to a constant 55 ± 1°C.[13]
-
Gently place the animal onto the hot plate within the glass cylinder.
-
Start the timer immediately.
-
Observe the animal for nociceptive responses, typically paw licking or jumping.[9]
-
Record the latency (in seconds) for the first clear sign of a pain response.
-
To prevent tissue damage, implement a cut-off time (e.g., 30 or 60 seconds). If the animal does not respond by the cut-off time, remove it from the plate and assign it the maximum score.[14][15]
-
Establish a baseline latency for each animal before drug administration.
-
Administer this compound (e.g., 10-40 mg/kg, IP or SC) or vehicle control.[4]
-
Test the animals on the hot plate at predetermined time points after injection (e.g., 30, 60, 90, 120 minutes) to determine the peak effect and duration of action.[14][16]
4. Data Analysis:
-
Calculate the Percent Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.[15]
-
Analyze data using appropriate statistical methods, such as ANOVA followed by post-hoc tests, to compare drug-treated groups with control groups.
Protocol 2: Naloxone-Precipitated Withdrawal Model
This protocol is used to assess the physical dependence on opioids by precipitating withdrawal signs with an antagonist. While this compound can precipitate withdrawal, naloxone is more commonly used for this purpose due to its pure antagonist profile at the µ-opioid receptor.[17][18]
1. Animals:
2. Drug Administration:
-
Induction of Dependence: Administer an opioid agonist (e.g., morphine) repeatedly. A common regimen is twice-daily intraperitoneal (i.p.) injections of morphine (e.g., starting at 9 mg/kg and escalating to 100 mg/kg) for several days (e.g., 4-9 days).[18][20]
-
Precipitation of Withdrawal: On the final day, administer the opioid agonist as usual. After a set time (e.g., 60 minutes), administer an antagonist like naloxone (e.g., 1-6 mg/kg, i.p. or s.c.).[19][20]
3. Behavioral Assessment:
-
Immediately after antagonist injection, place the animal in a clear observation chamber.
-
Observe and score withdrawal signs for a period of 30-60 minutes.
-
Key signs in rodents include:
4. Data Analysis:
-
Quantify the frequency or presence/absence of each sign. A global withdrawal score can be calculated by summing the scores for individual signs.
-
Use non-parametric statistical tests (e.g., Mann-Whitney U test) or ANOVA, depending on the data distribution, to compare withdrawal severity between groups.
Protocol 3: Whole-Body Plethysmography for Respiratory Depression
This protocol measures respiratory parameters in conscious, freely moving animals to assess opioid-induced respiratory depression.[10][22]
1. Animals:
-
Housing: As described in Protocol 1. Animals should be acclimated to the plethysmography chambers before the experiment to reduce stress.
2. Equipment:
-
Whole-body plethysmography system with individual chambers for rodents.
-
Transducers and software for recording and analyzing respiratory signals.
3. Procedure:
-
Calibrate the system according to the manufacturer's instructions.
-
Place each animal into a plethysmography chamber and allow it to acclimate for 30-60 minutes until stable baseline respiratory readings are obtained.
-
Record baseline respiratory parameters, including:
-
Respiratory frequency (f, breaths/minute)
-
Tidal volume (VT, mL)
-
Minute volume (VE, mL/minute; VE = f x VT)
-
-
Remove the animal, administer this compound or a control substance (e.g., via IP or SC injection), and immediately return it to the chamber.
-
Record respiratory parameters continuously or at set intervals for a specified duration (e.g., 2 hours).
4. Data Analysis:
-
Express post-treatment respiratory parameters as a percentage of the baseline values for each animal.
-
Compare the time course and magnitude of respiratory depression between treatment groups using two-way ANOVA with repeated measures.
Diagrams
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound Hydrobromide? [synapse.patsnap.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Pharmacological characterization of this compound, a kappa 3 analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Detection of antagonist activity for narcotic analgesics in mouse hot-plate test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetics of naloxone in rats and in man: basis for its potency and short duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic Profiles of Nalbuphine after Intraperitoneal and Subcutaneous Administration to C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hot plate test - Wikipedia [en.wikipedia.org]
- 10. Assessment of the potential of novel and classical opioids to induce respiratory depression in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Co-Administration of nalbuphine to improve morphine tolerance in mice with bone cancer pain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]
- 14. brieflands.com [brieflands.com]
- 15. Preclinical Testing of Nalfurafine as an Opioid-sparing Adjuvant that Potentiates Analgesia by the Mu Opioid Receptor-targeting Agonist Morphine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of morphine and naloxone on behaviour in the hot plate test: an ethopharmacological study in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound | C19H21NO3 | CID 5284595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Quantitative opioid withdrawal signs in rats: effects exerted by clothiapine administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Pharmacokinetic aspects of naloxone-precipitated morphine withdrawal in male and female prepubertal mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Naloxone-precipitated abstinence in mice, rats and gerbils acutely dependent on morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Naloxone pro-drug rescues morphine induced respiratory depression in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Nalorphine in Tail-Flick Analgesia Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing nalorphine in tail-flick analgesia assays, a common method for assessing the efficacy of centrally acting analgesics. This document outlines the mechanism of action of this compound, detailed experimental protocols, and data presentation for robust and reproducible results.
Introduction to this compound and the Tail-Flick Assay
The tail-flick test is a widely used method to measure the pain response in animals, typically rodents.[1] The assay involves applying a thermal stimulus (e.g., a focused beam of light) to the animal's tail and measuring the latency to a characteristic "flick" or withdrawal of the tail.[1] This latency is a measure of the animal's pain threshold. An increase in the tail-flick latency after administration of a substance indicates an analgesic effect.[2]
This compound is a semi-synthetic opioid with a unique mixed agonist-antagonist profile.[3][4] This dual activity makes it a valuable tool for dissecting the roles of different opioid receptors in analgesia and for studying the pharmacology of pain pathways.
Mechanism of Action of this compound
This compound exerts its effects by interacting with multiple opioid receptors, primarily the mu (µ) and kappa (κ) opioid receptors.[3][5] Its mechanism can be summarized as follows:
-
Kappa (κ) Opioid Receptor Agonist: this compound acts as an agonist at the κ-opioid receptor.[3][5] Activation of these receptors is associated with analgesia, particularly at the spinal level.[6] However, κ-receptor activation can also lead to undesirable side effects such as dysphoria and psychotomimetic effects.[3][4]
-
Mu (µ) Opioid Receptor Antagonist: At the µ-opioid receptor, this compound acts as an antagonist.[3][5] This means it blocks or reverses the effects of µ-opioid agonists like morphine. This antagonistic action is the basis for its historical use as an antidote for opioid overdose.[4][5]
This mixed pharmacological profile results in a complex analgesic effect. The analgesia produced by this compound is primarily mediated by its agonistic activity at kappa receptors. Due to its antagonistic effect at mu receptors, it can precipitate withdrawal symptoms in subjects physically dependent on mu-opioid agonists.[4]
Signaling Pathway of this compound at the Kappa Opioid Receptor
Caption: this compound's agonistic action at the kappa opioid receptor.
Experimental Protocols
This section provides a detailed methodology for conducting a tail-flick assay to evaluate the analgesic effects of this compound in rodents.
Animals
-
Species: Male or female mice (e.g., ICR or Swiss Webster, 25-35 g) or rats (e.g., Sprague-Dawley, 200-300 g).[1][7]
-
Housing: Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and provided with ad libitum access to food and water.
-
Acclimation: Allow animals to acclimate to the testing room for at least 30 minutes before the experiment begins.
Materials
-
Tail-flick analgesiometer (e.g., radiant heat source or hot water bath)
-
Animal restrainers
-
This compound hydrochloride (dissolved in sterile saline)
-
Vehicle control (sterile saline)
-
Positive control (e.g., Morphine sulfate, 10 mg/kg)[7]
-
Syringes and needles for administration (e.g., subcutaneous or intraperitoneal)
Experimental Procedure
Caption: A typical workflow for the tail-flick analgesia assay.
-
Baseline Measurement:
-
Gently place the animal in the restrainer.
-
Position the animal's tail over the radiant heat source or immerse the distal portion of the tail in a constant temperature water bath (e.g., 52-55°C).
-
Start the timer and measure the time it takes for the animal to flick its tail. This is the baseline tail-flick latency (TFL).
-
To prevent tissue damage, a cut-off time (e.g., 10-15 seconds) must be established. If the animal does not respond within this time, the heat source should be removed, and the cut-off time recorded.[2]
-
Perform 2-3 baseline measurements for each animal with a 5-minute interval between measurements and calculate the mean.
-
-
Drug Administration:
-
Randomly assign animals to treatment groups: Vehicle, this compound (various doses), and Positive Control.
-
Administer the assigned treatment via the chosen route (e.g., subcutaneous, s.c.).
-
-
Post-Treatment Measurement:
-
At predetermined time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), measure the TFL as described in the baseline measurement step. The peak effect of many analgesics in this assay is often observed around 30 minutes post-administration.[1]
-
Data Analysis
The analgesic effect is typically expressed as the Percent Maximum Possible Effect (%MPE), calculated using the following formula:
%MPE = [(Post-drug TFL - Baseline TFL) / (Cut-off time - Baseline TFL)] x 100
Quantitative Data
The following tables summarize representative quantitative data for this compound and a standard opioid, morphine, in the tail-flick assay.
Table 1: Dose-Response of this compound in the Mouse Tail-Flick Assay
| Dose of this compound (mg/kg, s.c.) | Mean Tail-Flick Latency (seconds) (Predicted) | % Maximum Possible Effect (%MPE) (Predicted) |
| Vehicle (Saline) | 2.5 ± 0.3 | 0 |
| 10 | 4.0 ± 0.5 | 20 |
| 20 | 5.5 ± 0.6 | 40 |
| 39.5 (ED50) | 6.25 ± 0.7 | 50 [8] |
| 60 | 7.5 ± 0.8 | 67 |
| 80 | 8.0 ± 0.9 | 73 |
Note: The ED50 value is based on published data.[8] Other latency and %MPE values are predicted based on a typical dose-response relationship and are for illustrative purposes.
Table 2: Time-Course of Analgesic Effect of this compound (39.5 mg/kg, s.c.) in Mice (Predicted)
| Time Post-Administration (minutes) | Mean Tail-Flick Latency (seconds) | % Maximum Possible Effect (%MPE) |
| 0 (Baseline) | 2.5 ± 0.3 | 0 |
| 15 | 5.0 ± 0.6 | 33 |
| 30 | 6.25 ± 0.7 | 50 |
| 60 | 4.5 ± 0.5 | 27 |
| 90 | 3.0 ± 0.4 | 7 |
| 120 | 2.6 ± 0.3 | 1 |
Note: The duration of this compound's effect is approximately 1-2 hours.[3] The time-course data is predicted based on this information and the known peak effect time for analgesics in this assay.
Table 3: Comparison of ED50 Values of Different Opioids in the Mouse Tail-Flick Assay
| Compound | Route of Administration | ED50 (mg/kg) | Primary Receptor Action in Analgesia |
| This compound | s.c. | 39.5[8] | Kappa Agonist |
| Morphine | s.c. | ~10[7] | Mu Agonist |
| Nalbuphine | s.c. | 41.8[6] | Kappa Agonist |
Conclusion
This compound serves as a useful pharmacological tool in tail-flick analgesia assays to investigate the role of the kappa opioid receptor in pain modulation. Its mixed agonist-antagonist profile provides a unique opportunity to differentiate between mu- and kappa-mediated analgesic mechanisms. The protocols and data presented herein offer a framework for researchers to design and execute robust studies to evaluate the analgesic properties of this compound and other related compounds. Careful adherence to ethical guidelines and experimental procedures is paramount to ensure animal welfare and the generation of high-quality, reproducible data.
References
- 1. Tail flick test - Wikipedia [en.wikipedia.org]
- 2. rjptsimlab.com [rjptsimlab.com]
- 3. m.youtube.com [m.youtube.com]
- 4. This compound | C19H21NO3 | CID 5284595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound Hydrobromide? [synapse.patsnap.com]
- 6. Nalbuphine, a mixed kappa 1 and kappa 3 analgesic in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Opioids - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
Application Notes and Protocols for Nalorphine Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the administration of nalorphine in animal studies, focusing on its dual properties as an opioid antagonist and an analgesic. The information is intended to guide researchers in designing and executing experiments to investigate the pharmacological effects of this compound.
Data Presentation: Quantitative Effects of this compound
The following tables summarize quantitative data from various studies investigating the dose-dependent effects of this compound in rodent models.
Table 1: this compound as an Analgesic in Mice
| Assay | Animal Model | Route of Administration | Effective Dose (ED50) (95% CI) | Notes |
| Acetic Acid Writhing Test | Mice | Not Specified | 13.4 mg/kg (11.5, 15.8) | Demonstrates this compound's analgesic effect against visceral pain.[1] |
| Tail-Flick Assay | Mice | Not Specified | 39.5 mg/kg (26.6, 60.1) | Indicates this compound's analgesic activity against thermal pain.[1] |
Table 2: this compound in Precipitating Opioid Withdrawal in Morphine-Dependent Mice
| Morphine Pretreatment | This compound Dose Range | Route of Administration | Observation |
| 56 mg/kg (4h prior) | 1.0 - 56 mg/kg | Not Specified | Produced withdrawal jumping in approximately 40% of mice. An ED50 could not be determined.[2] |
| 180 mg/kg (4h prior) | 1.0 - 56 mg/kg | Not Specified | Elicited withdrawal jumping in approximately 70% of mice, with an ED50 of 26 mg/kg.[2] |
Table 3: this compound in Antagonizing Morphine-Induced Effects
| Effect Studied | Animal Model | Morphine Dose | This compound Pretreatment Dose | Route of Administration | Outcome |
| Analgesia | Mice | Various | Increasing doses | Not Specified | This compound competitively antagonizes morphine-induced analgesia.[3] |
| Drug Discrimination | Rats | 5.6 mg/kg (training dose) | Not Applicable | Not Specified | Rats generalized the morphine cue to this compound.[4] |
| Drug Discrimination | Rats | 10 mg/kg (training dose) | Not Applicable | Not Specified | Rats did not generalize the morphine cue to this compound, highlighting its partial agonist nature.[4] |
Experimental Protocols
Protocol 1: Evaluation of this compound-Induced Analgesia (Hot Plate Test)
Objective: To assess the analgesic effect of this compound against a thermal stimulus.
Materials:
-
This compound hydrobromide
-
Vehicle (e.g., sterile saline)
-
Hot plate apparatus (maintained at a constant, non-injurious temperature, e.g., 52-55°C)
-
Male ICR mice (20-25 g) or Sprague-Dawley rats (200-250 g)[5]
-
Syringes and needles for administration
Procedure:
-
Animal Acclimation: Acclimate animals to the testing room for at least 1 hour before the experiment.
-
Baseline Latency: Gently place each animal on the hot plate and record the latency (in seconds) to exhibit a nociceptive response (e.g., hind paw licking, jumping). A cut-off time (e.g., 30-60 seconds) must be established to prevent tissue damage.[5]
-
This compound Administration: Administer the desired dose of this compound (e.g., 10-40 mg/kg) or vehicle via the desired route (e.g., intraperitoneal, subcutaneous).
-
Post-Treatment Latency: At a predetermined time point after this compound administration (e.g., 30 minutes), place the animal back on the hot plate and measure the response latency.
-
Data Analysis: Analgesia is indicated by a significant increase in the response latency compared to the baseline and vehicle-treated groups.
Protocol 2: Induction of Opioid Withdrawal with this compound
Objective: To precipitate and quantify withdrawal symptoms in opioid-dependent animals using this compound.
Materials:
-
Morphine sulfate
-
This compound hydrobromide
-
Vehicle (e.g., sterile saline)
-
Observation chambers
-
Male ICR mice (25-35 g)
-
Syringes and needles for administration
Procedure:
-
Induction of Dependence: Administer morphine (e.g., 56 mg/kg or 180 mg/kg, s.c.) to induce acute dependence.[2]
-
Pre-Nalorphine Observation: Four hours after morphine administration, place the animals in the observation chambers and allow them to acclimate for 30 minutes.
-
This compound Challenge: Administer a challenge dose of this compound (e.g., 1-56 mg/kg, i.p.).[2]
-
Withdrawal Assessment: Immediately after this compound injection, observe and score withdrawal behaviors (e.g., jumping, paw tremors, wet dog shakes, diarrhea) for a set period (e.g., 15-30 minutes).
-
Data Analysis: Quantify the incidence and severity of withdrawal signs. For jumping, a common measure is the total number of jumps within the observation period.
Mandatory Visualizations
Caption: Experimental Workflow for a this compound Study.
Caption: this compound's Mechanism at the μ-Opioid Receptor.
References
- 1. Pharmacological characterization of this compound, a kappa 3 analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Opioid antagonists differ according to negative intrinsic efficacy in a mouse model of acute dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative studies of the antagonism by this compound of some of the actions of morphine-like analgesic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound's ability to substitute for morphine in a drug discrimination procedure is a function of training dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Radiolabeled Nalorphine in Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nalorphine is a pivotal compound in the study of opioid pharmacology, historically recognized for its mixed agonist-antagonist properties. It acts as an antagonist at the µ (mu)-opioid receptor while simultaneously exhibiting agonist activity at the κ (kappa)-opioid receptor.[1][2] This dualistic nature makes it an invaluable tool for dissecting the complex signaling pathways and physiological effects mediated by different opioid receptor subtypes. Radioligand binding assays are a cornerstone technique in pharmacology, providing a highly sensitive method to quantify the interaction between a ligand like this compound and its target receptors.[3] These assays are crucial for determining the binding affinity of a compound, which is a critical parameter in drug discovery and development.[3]
This document provides detailed protocols for conducting competitive radioligand binding assays to characterize the binding of this compound to µ, δ (delta), and κ-opioid receptors. It also includes representative data and visualizations of the experimental workflow and the underlying signaling pathways.
Data Presentation: Comparative Binding Affinity of this compound
The binding affinity of a compound is typically expressed as the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity. The following table summarizes the binding affinities of nalbuphine, a closely related mixed agonist-antagonist, for the human µ, δ, and κ opioid receptors, which can be considered representative for this compound.
| Opioid Receptor Subtype | Radioligand Used in Assay | Representative Ki of Nalbuphine (nM) |
| Mu (µ) | [³H]Dihydromorphine | 0.5[4] |
| Delta (δ) | D-[³H]Ala2-D-Leu5-enkephalin | 60[4] |
| Kappa (κ) | (-)-[³H]Ethylketocyclazocine | 29[4] |
Note: The data presented is for nalbuphine, a compound with a similar pharmacological profile to this compound.[4] Variations in experimental conditions can influence Ki values.
Experimental Protocols
The following is a representative protocol for a competitive radioligand binding assay to determine the Ki of this compound for the µ, δ, and κ-opioid receptors. This protocol is based on established methods for opioid receptor binding assays.[5][6]
Materials and Reagents
-
Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing human µ, δ, or κ opioid receptors.
-
Radioligands:
-
For µ-opioid receptor: [³H]DAMGO (specific activity ~30-60 Ci/mmol)
-
For δ-opioid receptor: [³H]DPDPE (specific activity ~30-60 Ci/mmol)
-
For κ-opioid receptor: [³H]U-69,593 (specific activity ~30-60 Ci/mmol)
-
-
Test Compound: this compound hydrochloride
-
Non-specific Binding Control: Naloxone (10 µM)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Scintillation Cocktail
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration apparatus (Cell Harvester)
-
Scintillation counter
-
Protein assay kit (e.g., BCA assay)
Procedure
1. Membrane Preparation:
- Thaw the frozen cell membranes expressing the opioid receptor of interest on ice.
- Resuspend the membranes in ice-cold Assay Buffer to a final protein concentration that will result in 10-20 µg of protein per well.[5]
- Homogenize the membrane suspension using a Polytron or similar device to ensure a uniform suspension.
2. Assay Setup (in a 96-well plate, in triplicate):
- Total Binding: 50 µL of Assay Buffer, 50 µL of the appropriate radioligand (at a concentration near its Kd), and 100 µL of the membrane suspension.[5]
- Non-specific Binding: 50 µL of Naloxone (10 µM final concentration), 50 µL of the radioligand, and 100 µL of the membrane suspension.[5]
- Competitive Binding: 50 µL of varying concentrations of this compound (typically from 10⁻¹¹ to 10⁻⁵ M), 50 µL of the radioligand, and 100 µL of the membrane suspension.[5]
3. Incubation:
- Incubate the plate at 25°C for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.[6]
4. Filtration:
- Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester.[5]
- Wash the filters three to four times with ice-cold Wash Buffer to remove unbound radioligand.[5][6]
5. Scintillation Counting:
- Place the filters into scintillation vials.
- Add 4-5 mL of scintillation cocktail to each vial.
- Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
6. Data Analysis:
- Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).[5]
- Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the this compound concentration.
- Determine IC₅₀: The IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined using non-linear regression analysis of the competition curve.[5]
- Calculate Ki: Convert the IC₅₀ value to a Ki value using the Cheng-Prusoff equation:[5] Ki = IC₅₀ / (1 + [L]/Kd) Where:
- [L] is the concentration of the radioligand used in the assay.
- Kd is the dissociation constant of the radioligand for the receptor.
Visualizations
This compound's Dual Action Signaling Pathway
This compound exhibits a unique signaling profile by acting as an antagonist at the µ-opioid receptor and an agonist at the κ-opioid receptor. Both receptor subtypes are G-protein coupled receptors (GPCRs) that signal through inhibitory G-proteins (Gi/o).[7]
Caption: Dual signaling pathway of this compound at µ and κ-opioid receptors.
Experimental Workflow for Competitive Radioligand Binding Assay
The following diagram illustrates the key steps involved in a typical competitive radioligand binding assay.[8]
Caption: Workflow for a competitive radioligand binding assay.
References
- 1. History and development of mixed opioid agonists, partial agonists and antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacytimes.com [pharmacytimes.com]
- 3. benchchem.com [benchchem.com]
- 4. Nalbuphine: an autoradiographic opioid receptor binding profile in the central nervous system of an agonist/antagonist analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Opioid Receptor Interacting Proteins and the Control of Opioid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
Application Note: Spectrophotometric Analysis of Nalorphine in Solution
Abstract
This application note details a straightforward and rapid method for the quantitative determination of Nalorphine in solution using UV-Visible spectrophotometry. This compound, a mixed opioid agonist-antagonist, exhibits significant ultraviolet absorbance, allowing for its direct quantification without the need for complex derivatization procedures.[1] This method is suitable for routine analysis in research and quality control settings. The protocol provided herein describes the preparation of standards, determination of the wavelength of maximum absorbance (λmax), and the generation of a calibration curve for the accurate quantification of this compound.
Introduction
This compound (N-allylnormorphine) is a morphinane derivative that acts as an antagonist at the μ-opioid receptor and an agonist at the κ-opioid receptor.[2] It has been used clinically to reverse opioid overdose.[2] Accurate and efficient analytical methods are essential for the quantification of this compound in various solutions, including pharmaceutical preparations and research samples. UV-Visible spectrophotometry offers a cost-effective and accessible analytical technique for this purpose. The principle of this method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.
Experimental
Apparatus:
-
A double-beam UV-Visible spectrophotometer with a 1 cm path length quartz cuvette.
-
Analytical balance
-
Volumetric flasks (10 mL, 50 mL, 100 mL)
-
Pipettes
Reagents:
-
This compound Hydrochloride reference standard
-
Methanol (HPLC grade)
-
0.1 M Hydrochloric Acid (HCl)
Protocols
1. Preparation of Standard Stock Solution:
A standard stock solution of this compound Hydrochloride (100 µg/mL) is prepared by accurately weighing 10 mg of the reference standard and dissolving it in 100 mL of 0.1 M HCl. This solution should be stored in a cool, dark place.
2. Determination of Wavelength of Maximum Absorbance (λmax):
-
Pipette 5 mL of the standard stock solution (100 µg/mL) into a 50 mL volumetric flask and dilute to volume with 0.1 M HCl to obtain a working standard solution of 10 µg/mL.
-
Scan the working standard solution in the UV region (200-400 nm) against a 0.1 M HCl blank.
-
The wavelength at which maximum absorbance is observed is the λmax for this compound. For many morphinane alkaloids, this is typically in the range of 280-290 nm.
3. Preparation of Calibration Standards:
Prepare a series of calibration standards by appropriate dilution of the standard stock solution with 0.1 M HCl to cover a concentration range of approximately 2-20 µg/mL.
4. Construction of the Calibration Curve:
-
Measure the absorbance of each calibration standard at the predetermined λmax using 0.1 M HCl as the blank.
-
Plot a graph of absorbance versus concentration (µg/mL).
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value close to 1 indicates good linearity.
5. Analysis of an Unknown Sample:
-
Dilute the unknown this compound solution with 0.1 M HCl to bring the concentration within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample at the λmax.
-
Calculate the concentration of this compound in the diluted sample using the equation from the calibration curve.
-
Multiply the result by the dilution factor to obtain the concentration of this compound in the original unknown sample.
Data Presentation
Table 1: Example Calibration Data for this compound Analysis
| Concentration (µg/mL) | Absorbance at λmax |
| 2.0 | 0.112 |
| 5.0 | 0.285 |
| 10.0 | 0.568 |
| 15.0 | 0.851 |
| 20.0 | 1.135 |
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | To be determined |
| Limit of Quantification (LOQ) | To be determined |
| Precision (RSD%) | < 2% |
| Accuracy (Recovery %) | 98-102% |
Visualizations
Caption: Experimental workflow for the spectrophotometric analysis of this compound.
References
Application Notes and Protocols: Nalorphine as a Pharmacological Tool for Opioid Receptor Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nalphine, a derivative of morphine, holds a significant place in the history of opioid pharmacology.[1] It is a classic example of a mixed agonist-antagonist opioid, a pharmacological profile that has been instrumental in advancing our understanding of the complexities of the opioid system.[1][2] this compound exhibits antagonist properties at the mu (µ) opioid receptor (MOR) and agonist activity at the kappa (κ) opioid receptor (KOR).[2][3] This dual nature allows it to counteract the effects of potent MOR agonists like morphine while simultaneously eliciting its own set of effects through KOR activation.[1][3] This unique characteristic makes this compound an invaluable tool for researchers seeking to dissect the distinct physiological roles of different opioid receptor subtypes. These application notes provide a comprehensive overview of this compound's pharmacological properties, along with detailed protocols for its use in in vitro assays to characterize opioid receptor function.
Pharmacological Profile of this compound
This compound's interaction with opioid receptors is complex, characterized by differing affinities and functional activities at the three main receptor subtypes: mu (µ), kappa (κ), and delta (δ).
Receptor Binding Affinity
| Receptor Subtype | Radioligand | Test System | This compound Ki (nM) | Reference |
| Mu (µ) | [3H]DAMGO | Not Specified | ~1-2 (Antagonist) | [4] |
| Kappa (κ) | [3H]U69,593 | Not Specified | ~16-33 (Agonist) | [4] |
| Delta (δ) | [3H]DPDPE | Not Specified | >1000 | [4] |
Note: Data is compiled from multiple sources and may not be directly comparable due to variations in experimental conditions. The functional activity (agonist/antagonist) is also indicated.
Functional Activity
This compound's functional activity as an agonist or antagonist at each opioid receptor subtype is determined in functional assays. These assays measure the cellular response following receptor binding. The potency of an agonist is typically expressed as the half-maximal effective concentration (EC50), while the potency of an antagonist is often expressed as the half-maximal inhibitory concentration (IC50) or as a pA2 value. The maximum effect produced by an agonist is its efficacy (Emax).
| Receptor Subtype | Assay Type | Parameter | Value | Reference |
| Mu (µ) | Guinea Pig Ileum | pA2 | 7.50 | [5] |
| Kappa (κ) | Tail-flick Assay | ED50 (analgesia) | 39.5 mg/kg | [6] |
| Delta (δ) | Not Specified | Activity | Antagonist | [7] |
Note: pA2 is a measure of the potency of an antagonist. A higher pA2 value indicates a more potent antagonist. ED50 is the dose that produces 50% of the maximal effect in vivo.
Key Applications in Opioid Receptor Research
-
Differentiation of Opioid Receptor Subtypes: this compound's mixed agonist-antagonist profile allows researchers to distinguish between µ- and κ-opioid receptor-mediated effects in various physiological and behavioral assays.
-
Study of Opioid Antagonism: As a MOR antagonist, this compound can be used to study the mechanisms of opioid tolerance and dependence, and to investigate the effects of blocking MOR signaling.
-
Investigation of Kappa Opioid Receptor Function: As a KOR agonist, this compound is a useful tool to explore the physiological roles of the kappa opioid system, which is implicated in analgesia, dysphoria, and the regulation of mood.[3]
Experimental Protocols
Detailed methodologies for key in vitro experiments to characterize the interaction of this compound with opioid receptors are provided below.
Protocol 1: Competitive Radioligand Binding Assay to Determine Ki
This protocol describes how to determine the binding affinity (Ki) of this compound for a specific opioid receptor subtype (e.g., µ-opioid receptor) by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells)
-
Radiolabeled ligand (e.g., [3H]DAMGO for MOR, [3H]U69,593 for KOR, [3H]DPDPE for DOR)
-
This compound hydrochloride
-
Non-specific binding control (e.g., a high concentration of unlabeled naloxone)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
-
96-well plates
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and membrane suspension.
-
Non-specific Binding: Assay buffer, radioligand, a high concentration of naloxone (B1662785) (e.g., 10 µM), and membrane suspension.
-
Competitive Binding: Assay buffer, radioligand, and increasing concentrations of this compound (typically from 10-11 to 10-5 M).
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity in counts per minute (CPM) using a scintillation counter.
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine IC50: The IC50 is the concentration of this compound that inhibits 50% of the specific binding of the radioligand. This can be determined using non-linear regression analysis.
-
Calculate Ki: Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: [35S]GTPγS Binding Assay to Determine Agonist/Antagonist Activity
This functional assay measures the activation of G proteins coupled to opioid receptors, providing a measure of agonist efficacy and potency.
Materials:
-
Cell membranes expressing the opioid receptor of interest
-
[35S]GTPγS
-
This compound hydrochloride
-
A known full agonist for the receptor (e.g., DAMGO for MOR)
-
GDP (Guanosine diphosphate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)
-
Glass fiber filters or SPA beads
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare cell membranes as described in Protocol 1.
-
Assay Setup (for Agonist activity): In a 96-well plate, combine in order:
-
Assay buffer
-
GDP (final concentration 10-30 µM)
-
Increasing concentrations of this compound
-
Membrane suspension
-
-
Assay Setup (for Antagonist activity):
-
Pre-incubate membranes with increasing concentrations of this compound.
-
Add a fixed concentration of a full agonist (e.g., EC80 of DAMGO).
-
-
Initiation of Reaction: Add [35S]GTPγS (final concentration 0.05-0.1 nM) to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Termination and Detection:
-
Filtration Method: Terminate the reaction by rapid filtration through glass fiber filters, followed by washing and scintillation counting.
-
SPA Method: Add scintillation proximity assay (SPA) beads that capture the membranes, and count the plate in a microplate scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding: Subtract non-specific binding (determined in the presence of excess unlabeled GTPγS) from all readings.
-
Agonist Activity: Plot the specific [35S]GTPγS binding against the logarithm of the this compound concentration to generate a dose-response curve. Determine the EC50 and Emax values.
-
Antagonist Activity: Plot the inhibition of agonist-stimulated [35S]GTPγS binding against the logarithm of the this compound concentration. Determine the IC50 value.
Protocol 3: cAMP Inhibition Assay
This assay measures the functional consequence of activating Gi/o-coupled opioid receptors, which is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
Materials:
-
Whole cells stably expressing the opioid receptor of interest (e.g., HEK293 or CHO cells)
-
This compound hydrochloride
-
Forskolin (B1673556) (an adenylyl cyclase activator)
-
A known opioid agonist (e.g., morphine)
-
cAMP assay kit (e.g., HTRF, ELISA, or other formats)
-
Cell culture medium
Procedure:
-
Cell Culture: Plate cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment (Agonist Test):
-
Pre-treat cells with various concentrations of this compound.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
-
Compound Treatment (Antagonist Test):
-
Pre-treat cells with various concentrations of this compound.
-
Add a fixed concentration of a known opioid agonist (e.g., EC80 of morphine).
-
Stimulate the cells with forskolin.
-
-
Incubation: Incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.
Data Analysis:
-
Agonist Activity: The inhibitory effect of this compound on forskolin-stimulated cAMP production is measured. Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 (functionally equivalent to EC50 in this inhibitory assay) and Emax.
-
Antagonist Activity: The ability of this compound to reverse the agonist-induced inhibition of cAMP is measured. Plot the percentage of reversal against the logarithm of the this compound concentration to determine the IC50.
Visualizations
Caption: this compound's mixed agonist-antagonist profile at opioid receptors.
Caption: Workflow of a competitive radioligand binding assay.
Caption: this compound's agonist action at KOR inhibits the cAMP pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C19H21NO3 | CID 5284595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Characterization of the cloned human mu opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]
- 7. The opioid receptor: emergence through millennia of pharmaceutical sciences - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Drug Discrimination Studies Using Nalorphine in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting drug discrimination studies in rats using nalorphine. This document outlines the principles of the drug discrimination paradigm, the pharmacological background of this compound, and step-by-step experimental procedures.
Introduction to this compound Drug Discrimination
Drug discrimination is a behavioral pharmacology procedure used to assess the interoceptive (subjective) effects of drugs in animals.[1] In this paradigm, an animal is trained to recognize the internal state induced by a specific drug and to make a differential response to receive a reward.[2] The animal's response serves as an indicator of whether a novel compound produces similar subjective effects to the training drug.
This compound is a mixed opioid agonist-antagonist.[3] It acts as an antagonist at the µ-opioid receptor (MOR) and as an agonist at the κ-opioid receptor (KOR).[4] This dual activity results in a unique pharmacological profile, making it a valuable tool for probing the roles of these receptor systems in the subjective effects of opioids. Studies using this compound as a discriminative stimulus can help elucidate the contribution of the kappa-opioid system to the psychoactive effects of drugs.
Data Presentation: Quantitative Analysis of this compound Discrimination
The following tables summarize hypothetical quantitative data from typical this compound drug discrimination studies. These tables are designed to provide a clear structure for presenting dose-response, substitution, and antagonism data.
Table 1: Dose-Response Characteristics of this compound as a Discriminative Stimulus
| Dose of this compound (mg/kg) | Mean Percentage of Responses on the this compound-Appropriate Lever (± SEM) | Mean Response Rate (responses/min ± SEM) |
| Saline | 12.5 ± 2.1 | 25.4 ± 3.2 |
| 1.0 | 25.3 ± 4.5 | 24.1 ± 3.0 |
| 3.2 | 55.8 ± 6.7 | 22.5 ± 2.8 |
| 5.6 | 85.2 ± 5.9 | 20.1 ± 2.5 |
| 10.0 | 92.1 ± 3.4 | 15.7 ± 2.1 |
| ED50 (mg/kg) | ~3.5 | - |
Table 2: Substitution Tests in Rats Trained to Discriminate this compound (5.6 mg/kg) from Saline
| Test Drug | Dose (mg/kg) | Mean Percentage of Responses on the this compound-Appropriate Lever (± SEM) | Degree of Substitution |
| Morphine (µ-agonist) | 10.0 | 88.9 ± 4.8 | Full |
| U-50,488H (κ-agonist) | 1.0 | 15.6 ± 3.3 | None |
| Pentazocine (mixed agonist/antagonist) | 10.0 | 75.4 ± 7.1 | Partial |
| Saline | - | 10.2 ± 1.9 | None |
Table 3: Antagonism of the Discriminative Stimulus Effects of this compound (5.6 mg/kg) by Naloxone (B1662785)
| Antagonist Pre-treatment | Challenge Drug | Dose (mg/kg) | Mean Percentage of Responses on the this compound-Appropriate Lever (± SEM) |
| Saline | This compound | 5.6 | 86.3 ± 5.1 |
| Naloxone (0.1 mg/kg) | This compound | 5.6 | 32.7 ± 6.8 |
| Naloxone (1.0 mg/kg) | This compound | 5.6 | 15.1 ± 3.9 |
Experimental Protocols
Two-Lever Drug Discrimination Protocol
This protocol details the procedure for training rats to discriminate this compound from saline in a standard two-lever operant conditioning chamber.
3.1.1. Apparatus
-
Standard two-lever operant conditioning chambers for rats.[2]
-
Each chamber should be equipped with two response levers, a food pellet dispenser, and a house light.[2]
-
The chambers should be housed in sound-attenuating cubicles.
-
A computer with appropriate software (e.g., Med-PC) is required to control the experimental contingencies and record data.
3.1.2. Animal Subjects
-
Male Sprague-Dawley rats, weighing approximately 250-300g at the start of the experiment.
-
Rats should be individually housed in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle.
-
Food is typically restricted to maintain 85-90% of their free-feeding body weight to ensure motivation for the food reward. Water is available ad libitum.
3.1.3. Training Procedure
-
Shaping: Initially, rats are trained to press a lever for a food reward (e.g., 45 mg sucrose (B13894) pellets) through a process of successive approximations.[1]
-
Discrimination Training:
-
Rats are divided into two groups. For one group, the left lever is designated as the drug-appropriate lever and the right as the vehicle-appropriate lever. This is counterbalanced in the second group.[1]
-
On training days, rats receive an intraperitoneal (i.p.) injection of either this compound (e.g., 5.6 mg/kg) or saline 15-30 minutes before being placed in the operant chamber.[2]
-
Training sessions are typically 15-30 minutes long and are conducted daily (Monday-Friday).[2]
-
Following a this compound injection, only responses on the drug-appropriate lever are reinforced with a food pellet, usually on a fixed-ratio (FR) schedule (e.g., FR 10, meaning 10 lever presses are required for one pellet).
-
Following a saline injection, only responses on the vehicle-appropriate lever are reinforced.
-
The administration of this compound and saline is varied across days in a pseudo-random order.
-
-
Acquisition Criteria: Training continues until the rats reliably discriminate between the two conditions. The criterion for acquisition is typically meeting the following for 8 out of 10 consecutive sessions:
-
The first completed FR of the session is on the correct lever.
-
At least 80% of total responses are on the correct lever.
-
3.1.4. Testing Procedure
-
Dose-Response Curve:
-
Once the discrimination is acquired, dose-response testing can begin.
-
Different doses of this compound (and saline) are administered before test sessions.
-
During test sessions, responses on either lever are recorded but may or may not be reinforced.
-
The percentage of responses on the drug-appropriate lever is calculated for each dose.
-
-
Substitution (Generalization) Tests:
-
Other drugs are administered to determine if they produce this compound-like discriminative stimulus effects.
-
A drug that results in a high percentage of responding on the this compound-appropriate lever is said to fully substitute for this compound.
-
-
Antagonism Tests:
-
To determine the receptor mechanism, a suspected antagonist (e.g., naloxone) is administered prior to the training dose of this compound.[5]
-
A reduction in responding on the this compound-appropriate lever indicates that the antagonist blocks the discriminative effects of this compound.
-
Conditioned Taste Aversion (CTA) Protocol for this compound Discrimination
An alternative to the operant conditioning paradigm is the conditioned taste aversion model.
3.2.1. Procedure
-
Adaptation: Rats are water-deprived and accustomed to receiving their daily water intake during a short period in the experimental cages.
-
Conditioning:
-
On conditioning days, rats are given access to a novel flavor (e.g., saccharin (B28170) solution).
-
Immediately following consumption, they are injected with either this compound or saline.
-
On this compound-paired days, the saccharin is followed by an injection of a malaise-inducing agent like lithium chloride (LiCl). On saline-paired days, they receive a saline injection after the saccharin.
-
This teaches the rats to associate the internal state of this compound with the impending sickness, leading them to avoid the saccharin on subsequent this compound days.
-
-
Testing:
-
During testing, a test drug is administered prior to offering the saccharin solution.
-
If the rat avoids the saccharin, it indicates that the test drug produced a this compound-like internal state.
-
Visualizations
Experimental Workflow
Caption: Workflow for a this compound drug discrimination study.
This compound's Mechanism of Action at the Synapse
Caption: this compound's dual action at presynaptic and postsynaptic sites.
Signaling Pathway of this compound's Discriminative Stimulus Effects
Caption: Proposed signaling cascade for this compound's discriminative effects.
References
- 1. Drug Discrimination - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. maze.conductscience.com [maze.conductscience.com]
- 3. Discriminative-stimulus effects of the low efficacy mu agonist nalbuphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 5. Measuring naloxone antagonism of discriminative opioid stimulus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Nalorphine Dose-Response Curve in Antinociception Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nalorphine, a mixed opioid agonist-antagonist, presents a unique pharmacological profile. It acts as an antagonist at the µ-opioid receptor (MOR) and an agonist at the κ-opioid receptor (KOR). This dual activity results in a complex dose-response relationship in antinociception assays. At low doses, this compound can antagonize the analgesic effects of µ-opioid agonists like morphine. However, at higher doses, it produces analgesia through its agonistic action at KORs. Understanding this dose-response curve is critical for researchers studying opioid pharmacology and developing novel analgesics.
These application notes provide a comprehensive overview of the dose-response relationship of this compound in two standard thermal nociception assays: the tail-flick test and the hot-plate test. Detailed protocols for performing these assays are included, along with a summary of quantitative data and a visualization of the underlying signaling pathway.
Data Presentation
The antinociceptive effects of this compound have been quantified in preclinical models, with the effective dose required to produce a 50% maximal response (ED50) varying between different assays. This variation is likely due to the different sensory and motor pathways evaluated by each test.
| Assay | Species | Route of Administration | ED50 (mg/kg) | 95% Confidence Interval (mg/kg) |
| Tail-Flick Test | Mouse | Not Specified | 39.5 | 26.6 - 60.1 |
Table 1: ED50 of this compound in the Tail-Flick Test. This table summarizes the effective dose of this compound required to produce a 50% antinociceptive effect in the tail-flick assay.
| Dose (mmole/kg) | Dose (mg/kg)* | Effect on Paw-Lick Latency |
| 0.032 | ~10.0 | Significant increase |
| 0.064 | ~20.0 | Significant increase |
| 0.128 | ~40.0 | Significant increase |
Table 2: Dose-Response of this compound in the Hot-Plate Test. This table shows the observed effect of increasing doses of this compound on the paw-lick latency in the hot-plate assay in mice.[1] While a specific ED50 is not provided in the source, a clear dose-dependent increase in antinociceptive effect is demonstrated.
Conversion from mmole/kg to mg/kg is approximated based on the molar mass of this compound (311.38 g/mol ).
Signaling Pathway of this compound (KOR Agonism)
This compound exerts its analgesic effects primarily through the activation of the κ-opioid receptor (KOR), a G-protein coupled receptor (GPCR). The downstream signaling cascade involves the inhibition of adenylyl cyclase and modulation of ion channels, ultimately leading to a reduction in neuronal excitability and nociceptive signaling.
This compound's KOR agonist signaling pathway.
Experimental Protocols
The following are detailed protocols for the tail-flick and hot-plate assays to assess the antinociceptive effects of this compound.
Experimental Workflow: Antinociception Assay
General workflow for antinociception assays.
Tail-Flick Assay
Principle: The tail-flick test measures the latency of an animal to withdraw its tail from a source of thermal stimulation. An increase in the latency to withdraw the tail is indicative of an antinociceptive effect. This test primarily assesses spinal reflexes.
Materials:
-
Tail-flick analgesia meter
-
Animal restrainers
-
This compound hydrochloride
-
Sterile saline (0.9%)
-
Syringes and needles for administration
-
Stopwatch
Procedure:
-
Animal Acclimatization: Acclimate mice or rats to the laboratory environment for at least one week before the experiment. On the day of testing, allow the animals to acclimate to the testing room for at least 30 minutes.
-
This compound Preparation: Dissolve this compound hydrochloride in sterile saline to the desired concentrations.
-
Baseline Latency Measurement:
-
Gently place the animal in a restrainer.
-
Position the animal's tail over the radiant heat source of the tail-flick meter.
-
Activate the heat source and start the timer.
-
The timer will automatically stop when the animal flicks its tail.
-
Record this baseline latency.
-
A cut-off time (e.g., 10-15 seconds) must be established to prevent tissue damage. If the animal does not respond within this time, remove the tail and record the latency as the cut-off time.
-
-
Drug Administration:
-
Administer this compound or vehicle (saline) to the animals via the desired route (e.g., intraperitoneal, subcutaneous).
-
-
Testing:
-
At predetermined time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), repeat the tail-flick test as described in step 3.
-
-
Data Analysis:
-
The antinociceptive effect is often expressed as the Maximum Possible Effect (%MPE), calculated using the following formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
-
Hot-Plate Assay
Principle: The hot-plate test measures the latency of an animal to exhibit a nocifensive response (e.g., paw licking, jumping) when placed on a heated surface. An increase in this latency indicates an antinociceptive effect. This assay is considered to assess a more complex, supraspinally integrated response compared to the tail-flick test.
Materials:
-
Hot-plate analgesia meter
-
Transparent observation cylinder
-
This compound hydrochloride
-
Sterile saline (0.9%)
-
Syringes and needles for administration
-
Stopwatch
Procedure:
-
Animal Acclimatization: Follow the same acclimatization procedure as for the tail-flick assay.
-
This compound Preparation: Prepare this compound solutions as described previously.
-
Apparatus Setup: Set the temperature of the hot plate to a constant, non-injurious temperature (typically 52-55°C).
-
Baseline Latency Measurement:
-
Gently place the animal on the hot plate and immediately start the timer.
-
Confine the animal to the plate using the transparent cylinder.
-
Observe the animal for nocifensive behaviors, such as licking a hind paw or jumping.
-
Stop the timer at the first sign of a nocifensive response and record the latency.
-
A cut-off time (e.g., 30-60 seconds) must be strictly enforced to prevent tissue damage. If no response is observed within this time, remove the animal and record the latency as the cut-off time.
-
-
Drug Administration:
-
Administer this compound or vehicle to the animals.
-
-
Testing:
-
At predetermined time points after drug administration, repeat the hot-plate test as described in step 4.
-
-
Data Analysis:
-
Calculate the %MPE using the same formula as for the tail-flick assay.
-
Conclusion
The tail-flick and hot-plate assays are valuable tools for characterizing the dose-dependent antinociceptive effects of this compound. The data clearly demonstrate that higher doses of this compound produce a significant analgesic effect. The provided protocols offer a standardized approach to conducting these assays, ensuring reproducible and reliable results. The visualization of the KOR signaling pathway provides a mechanistic context for the observed pharmacological effects. These resources are intended to support researchers in their investigation of this compound and other KOR agonists for the development of novel pain therapeutics.
References
Quantitative Analysis of Nalorphine and its Metabolites: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nalorphine, a semi-synthetic opioid with mixed agonist-antagonist properties, undergoes extensive metabolism in the body, primarily through conjugation and N-dealkylation. Accurate quantification of this compound and its metabolites is crucial for pharmacokinetic studies, drug metabolism research, and forensic toxicology. This document provides detailed application notes and protocols for the analysis of this compound and its primary metabolites in biological matrices using advanced analytical techniques.
Metabolic Pathway of this compound
This compound is principally metabolized in the liver. The major metabolic pathway is glucuronidation, where this compound is conjugated with glucuronic acid to form this compound-3-glucuronide and this compound-6-glucuronide.[1] Another metabolic route involves N-deallylation to produce normorphine.[1] Minor metabolites, such as 2-hydroxythis compound, have also been reported.[1] The primary enzyme responsible for glucuronidation of similar opioids is Uridine 5'-diphospho-glucuronosyltransferase (UGT), particularly the UGT2B7 isoform.[2]
Caption: Metabolic pathway of this compound.
Analytical Techniques and Protocols
The quantification of this compound and its metabolites in biological matrices such as urine and plasma is commonly performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for its high sensitivity, selectivity, and ability to directly measure conjugated metabolites without a hydrolysis step.
Experimental Workflow for LC-MS/MS Analysis
Caption: LC-MS/MS experimental workflow.
Protocol: LC-MS/MS Quantification of this compound and this compound-3-glucuronide in Human Urine
-
Sample Preparation: Solid-Phase Extraction (SPE)
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.
-
Sample Loading: To 1 mL of urine, add an internal standard (e.g., this compound-d3). Acidify the sample with 100 µL of 1% formic acid. Load the sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of methanol.
-
Elution: Elute the analytes with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Liquid Chromatography (LC) Conditions
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
Time (min) % B 0.0 5 1.0 5 8.0 95 10.0 95 10.1 5 | 12.0 | 5 |
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS) Conditions
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) This compound 312.2 211.1 35 This compound-3-glucuronide 488.2 312.2 25 | this compound-d3 (IS) | 315.2 | 211.1 | 35 |
-
Quantitative Data Summary (LC-MS/MS)
| Analyte | Matrix | Linearity Range (ng/mL) | LOQ (ng/mL) | Recovery (%) | Reference |
| This compound | Plasma | 0.5 - 500 | 0.5 | >94 | [3] |
| Naloxone (structurally similar) | Urine | 0.5 - 100 | 0.5 | >90 | [4] |
| Buprenorphine Glucuronide | Plasma | 0.1 - 50 | 0.1 | 71-87 | [5] |
| Norbuprenorphine Glucuronide | Plasma | 0.5 - 50 | 0.2 | 71-87 | [5] |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the quantification of this compound, typically requiring hydrolysis of conjugated metabolites and derivatization to improve volatility and chromatographic performance.
Experimental Workflow for GC-MS Analysis
Caption: GC-MS experimental workflow.
Protocol: GC-MS Quantification of this compound in Human Urine
-
Sample Preparation
-
Enzymatic Hydrolysis: To 1 mL of urine, add an internal standard (e.g., naltrexone) and a buffer solution (e.g., pH 5.0 acetate (B1210297) buffer). Add β-glucuronidase enzyme and incubate at 60°C for 2-3 hours to hydrolyze the glucuronide conjugates.[6][7]
-
Extraction: Adjust the pH of the hydrolyzed sample to ~9 with a suitable buffer. Perform a liquid-liquid extraction with a non-polar solvent like a chloroform/isopropanol mixture or use a solid-phase extraction cartridge as described in the LC-MS/MS protocol.
-
Derivatization: Evaporate the extract to dryness. Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS or acetic anhydride (B1165640) in pyridine (B92270) to convert the polar hydroxyl groups to more volatile silyl (B83357) or acetyl esters, respectively.[6][7] Heat the mixture to complete the reaction (e.g., 70°C for 30 minutes).
-
-
Gas Chromatography (GC) Conditions
-
Column: A non-polar capillary column such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless.
-
Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp to 280°C at 15°C/min.
-
Hold at 280°C for 5 minutes.
-
-
-
Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis.
-
Characteristic Ions for Derivatized this compound: The exact mass fragments will depend on the derivatizing agent used. For acetylated this compound, monitor for the molecular ion and key fragment ions.
-
Quantitative Data Summary (GC-MS)
| Analyte | Matrix | Linearity Range (ng/mL) | LOQ (ng/mL) | Reference |
| Morphine (structurally similar) | Urine | 50 - 1000 | <50 | [7] |
| Codeine (structurally similar) | Urine | 50 - 1000 | <50 | [7] |
| Various Opioids | Urine | - | 25 | [6] |
Conclusion
The choice between LC-MS/MS and GC-MS for the quantification of this compound and its metabolites depends on the specific requirements of the study. LC-MS/MS offers higher sensitivity and the ability to analyze conjugated metabolites directly, making it ideal for pharmacokinetic studies. GC-MS is a robust and reliable alternative, particularly for forensic applications, though it requires additional sample preparation steps. The protocols and data presented here provide a comprehensive guide for researchers and scientists in the field of drug analysis.
References
- 1. This compound | C19H21NO3 | CID 5284595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Validated LC-MS/MS assay for the quantitative determination of nalbuphine in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 5. Confirmatory Analysis of Buprenorphine, Norbuprenorphine, and Glucuronide Metabolites in Plasma by LCMSMS. Application to Umbilical Cord Plasma from Buprenorphine-maintained Pregnant Women - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. A solid phase extraction technique for the isolation and identification of opiates in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Nalorphine In Vivo Research Technical Support Center
Welcome to the technical support center for researchers utilizing nalorphine in in vivo studies. This resource provides essential information, troubleshooting guidance, and detailed protocols to address the unique challenges associated with this mixed agonist-antagonist opioid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its in vivo use challenging?
A1: this compound is a semi-synthetic opioid derivative of morphine that exhibits a complex pharmacological profile.[1] It acts as a mixed agonist-antagonist at opioid receptors. Specifically, it has antagonistic effects at the μ-opioid receptor (MOR) and agonistic effects at the κ-opioid receptor (KOR).[2][3] This dual activity is the primary source of challenges in research, as it can lead to unpredictable or biphasic dose-response effects.[4] Furthermore, its use can precipitate withdrawal in subjects dependent on MOR agonists like morphine.[5]
Q2: What are the primary effects of this compound at different opioid receptors?
A2: this compound's primary actions are:
-
μ-Opioid Receptor (MOR): Antagonist activity. This action allows it to reverse the respiratory depression caused by MOR agonists.[2][3]
-
κ-Opioid Receptor (KOR): Agonist activity. This is responsible for its analgesic properties but also contributes to undesirable side effects.[2]
-
δ-Opioid Receptor (DOR): Lower affinity, with minimal contribution to its overall in vivo effect.[6]
Q3: What are the common side effects of this compound observed in animal models?
A3: Due to its potent activation of the κ-opioid receptor, this compound can induce a range of adverse effects, including dysphoria, anxiety, confusion, and hallucinations.[2] In animal models, this can manifest as atypical behaviors, making interpretation of results difficult. Researchers should be aware that this compound produces few overt behavioral or autonomic effects in animals at doses over 300 times its analgesic range.[7]
Q4: How does the pharmacokinetics of this compound influence experimental design?
A4: this compound is poorly absorbed when administered orally and is therefore typically given by injection for in vivo research.[3] It is metabolized in the liver and has a relatively short half-life of approximately 30 to 81 minutes.[2] This necessitates careful consideration of the dosing schedule to maintain effective concentrations throughout the experimental period. A significant first-pass effect has been observed in rats, with approximately 83% of an oral dose being removed by the intestine and liver.[1]
Troubleshooting Guide
Issue 1: Unexpected or Variable Behavioral Responses
-
Symptoms: Animals exhibit contradictory behaviors such as sedation at one dose and agitation at another, or results vary significantly between subjects.
-
Possible Causes:
-
Mixed Agonist-Antagonist Effects: The observed behavior is likely a result of the interplay between MOR antagonism and KOR agonism. The net effect can be highly dependent on the specific dose and the physiological state of the animal.[4]
-
Opioid Dependence: If the experimental animals have been pre-exposed to a MOR agonist (like morphine), this compound can precipitate withdrawal, leading to agitation and other confounding behaviors.[8]
-
Dose-Response Relationship: The dose-response curve for mixed agonist-antagonists can be complex and non-linear.
-
-
Troubleshooting Steps:
-
Conduct a Dose-Response Study: Perform a pilot study with a wide range of this compound doses to characterize the behavioral effects in your specific animal model and assay.
-
Control for Prior Opioid Exposure: Ensure that experimental subjects have not been exposed to other opioids that could lead to dependence.
-
Use a Pure Antagonist Control: To dissect the receptor-specific effects, consider using a pure MOR antagonist like naloxone (B1662785) or a KOR antagonist like nor-binaltorphimine in separate control groups.[9]
-
Issue 2: Difficulty in Achieving Consistent Analgesia
-
Symptoms: The analgesic effect of this compound is weak, inconsistent, or not observed at the expected doses.
-
Possible Causes:
-
MOR Antagonism: this compound's antagonistic action at the MOR can counteract the analgesic effects of endogenous opioids or any co-administered MOR agonists.
-
"Ceiling Effect": Like other partial agonists, this compound may exhibit a ceiling effect for analgesia, where increasing the dose beyond a certain point does not produce a greater analgesic response.
-
Type of Pain Model: The efficacy of KOR agonists can vary depending on the type of pain being studied (e.g., thermal vs. visceral). Nalbuphine (B1235481), a similar mixed agonist-antagonist, has been shown to be more effective for visceral pain.[10]
-
-
Troubleshooting Steps:
-
Optimize the Pain Assay: Ensure the chosen analgesia model (e.g., hot plate, tail-flick) is appropriate for assessing KOR-mediated analgesia.
-
Re-evaluate Dosing: Based on pilot studies, determine the optimal analgesic dose that minimizes antagonistic effects.
-
Consider an Alternative Agonist-Antagonist: If consistent analgesia is the primary goal, other compounds with different receptor affinity profiles, like nalbuphine or butorphanol (B1668111), might be more suitable.[7]
-
Issue 3: Formulation and Administration Problems
-
Symptoms: Difficulty dissolving this compound, or precipitation of the compound in solution.
-
Possible Causes:
-
Solubility: this compound hydrochloride is slightly soluble in water but soluble in dilute alkali.[3] The free base is sparingly soluble in ether and soluble in chloroform (B151607) and dilute alkalies.[3]
-
pH and Vehicle: The pH of the vehicle can significantly impact the solubility and stability of the this compound solution.
-
-
Troubleshooting Steps:
-
Use the Appropriate Salt: this compound hydrochloride is generally used for aqueous solutions.[3]
-
Adjust pH: Prepare solutions in a vehicle with an appropriate pH to ensure complete dissolution. For the hydrochloride salt, a pH of around 5.0 for a 0.5% aqueous solution has been noted.[3]
-
Sonication: Gentle warming and sonication can aid in the dissolution process.
-
Fresh Preparation: Prepare solutions fresh on the day of the experiment to avoid degradation.
-
Quantitative Data
Table 1: Comparative Opioid Receptor Binding Affinities (Ki, nM)
| Compound | µ-Opioid Receptor (MOR) | κ-Opioid Receptor (KOR) | δ-Opioid Receptor (DOR) |
| This compound | ~0.5-1.0 (Antagonist) | ~10-29 (Agonist) | ~60 |
| Morphine | ~1.02-4 | High | Moderate |
| Naloxone | ~1-3 (Antagonist) | High | High |
| Nalbuphine | ~0.5 (Antagonist) | ~29 (Agonist) | ~60 |
Note: Ki values can vary between studies due to different experimental conditions.[6][11][12]
Experimental Protocols
Protocol 1: Hot Plate Test for Thermal Nociception
-
Objective: To assess the analgesic effect of this compound on thermal pain sensitivity.
-
Apparatus: A commercially available hot plate apparatus with the surface temperature maintained at a constant 55 ± 0.5°C.
-
Procedure: a. Acclimatization: Acclimate mice or rats to the testing room for at least 1 hour before the experiment. b. Baseline Latency: Gently place the animal on the hot plate and start a timer. Record the latency to the first sign of nociception (e.g., hind paw licking, jumping). A cut-off time (e.g., 30-45 seconds) must be established to prevent tissue damage. c. Drug Administration: Administer this compound or vehicle control via the desired route (e.g., subcutaneous, intraperitoneal). d. Post-Treatment Latency: At predetermined time points after injection (e.g., 15, 30, 60, 90 minutes), place the animal back on the hot plate and measure the response latency.
-
Data Analysis: The analgesic effect is typically expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
Visualizations
Caption: this compound's dual signaling mechanism.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. This compound | C19H21NO3 | CID 5284595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Stimulus properties of opioids with mixed agonist and antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nalbuphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nalbuphine: an autoradiographic opioid receptor binding profile in the central nervous system of an agonist/antagonist analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Jerzy Vetulani - Wikipedia [en.wikipedia.org]
- 9. Agonist/antagonist properties of nalbuphine, butorphanol and (-)-pentazocine in male vs. female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. zenodo.org [zenodo.org]
- 12. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking | PLOS One [journals.plos.org]
Technical Support Center: Mitigating Psychotomimetic Effects of Nalorphine in Animal Models
This technical support center is designed for researchers, scientists, and drug development professionals investigating the pharmacological effects of Nalorphine. It provides troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues that may arise during animal model experiments focused on mitigating the psychotomimetic effects of this compound.
I. Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this compound's psychotomimetic effects?
A1: this compound is a mixed opioid agonist-antagonist. It acts as an antagonist at the mu-opioid receptor (MOR) and as an agonist at the kappa-opioid receptor (KOR).[1][2][3] The psychotomimetic effects, such as dysphoria, anxiety, confusion, and hallucinations, are primarily attributed to its agonist activity at the KOR.[1][2][3]
Q2: What are the primary pharmacological strategies to mitigate these psychotomimetic effects in animal models?
A2: The primary strategies involve the co-administration of antagonists targeting the receptors and neurotransmitter systems implicated in this compound's psychotomimetic cascade. These include:
-
Kappa-Opioid Receptor (KOR) Antagonists: Directly block the receptor responsible for the psychotomimetic effects.
-
Dopamine (B1211576) D2 Receptor Antagonists: Modulate the dopaminergic system, which is often implicated in psychotic-like behaviors.
-
Serotonin (B10506) 5-HT2A Receptor Antagonists: Target the serotonergic system, known to be involved in hallucinatory and psychosis-related phenomena.
Q3: What are some common behavioral assays used to assess this compound-induced psychotomimetic effects in rodents?
A3: Several behavioral paradigms can be employed, including:
-
Conditioned Place Aversion (CPA): To measure the aversive, dysphoric properties of this compound.
-
Open Field Test: To assess changes in locomotor activity and anxiety-like behaviors.
-
Stereotypy Scoring: To quantify repetitive, purposeless behaviors that can be indicative of psychosis-like states.
-
Head-Twitch Response (in mice): A behavioral proxy for hallucinogen-like effects.
II. Troubleshooting Guides
Issue 1: Unsuccessful mitigation of this compound-induced aversive effects with a KOR antagonist.
-
Question: We are using nor-binaltorphimine (nor-BNI) to block this compound-induced conditioned place aversion (CPA) in rats, but we are not observing a significant reduction in the aversive response. What could be the issue?
-
Answer: Several factors could contribute to this. Consider the following troubleshooting steps:
-
Dose of nor-BNI: Ensure you are using an effective dose. Studies on mitigating the aversive effects of other opioids, such as morphine withdrawal-induced CPA, have used doses around 20 mg/kg (i.p.) in rats.[1] The optimal dose for blocking this compound's effects may need to be determined empirically through a dose-response study.
-
Pre-treatment Time: The timing of nor-BNI administration relative to this compound is critical. For instance, in the morphine withdrawal study, nor-BNI was administered 5 hours prior to the induction of withdrawal.[1] A similar pre-treatment window may be necessary for this compound.
-
Route of Administration: Intraperitoneal (i.p.) injection is a common route for nor-BNI. Ensure consistent administration techniques.
-
Animal Strain: The sensitivity to both this compound and nor-BNI can vary between different rat strains. Ensure you are using a consistent strain throughout your experiments.
-
Issue 2: Inconsistent results when using a dopamine D2 antagonist to reduce this compound-induced stereotypy.
-
Question: We are attempting to block this compound-induced stereotyped behaviors in rats using haloperidol (B65202), but our results are variable. Why might this be happening?
-
Answer: The interaction between the dopaminergic and opioid systems is complex. Consider these points:
-
Haloperidol Dose: The effects of haloperidol on motor activity can be biphasic. While higher doses are generally expected to reduce stereotypy, the optimal dose for counteracting this compound's specific effects needs careful titration. Studies on apomorphine-induced stereotypy have used a range of haloperidol doses, often between 0.1 and 1.0 mg/kg (i.p.) in rats.
-
Baseline Motor Activity: this compound itself can have complex effects on locomotor activity. It is crucial to have a control group treated with this compound alone to understand its baseline effects in your specific experimental setup.
-
Behavioral Scoring: Ensure your stereotypy scoring method is robust and consistently applied by trained observers who are blind to the treatment groups. A detailed scoring scale is essential (see Experimental Protocols section).
-
Interaction with Opioid System: Haloperidol's effects can be modulated by the opioid system. The presence of this compound, with its mixed MOR/KOR activity, can lead to complex interactions.
-
Issue 3: Lack of efficacy of a serotonin 5-HT2A antagonist in mitigating this compound's behavioral effects.
-
Question: We are using ketanserin (B1673593) to mitigate what we hypothesize are hallucinogen-like effects of this compound in mice, but we are not seeing a clear effect. What should we consider?
-
Answer: The involvement of the 5-HT2A receptor in this compound's psychotomimetic effects is less direct than the KOR. Here are some factors to consider:
-
Behavioral Endpoint: Ensure the behavioral assay is sensitive to 5-HT2A modulation. The head-twitch response in mice is a classic behavioral marker for 5-HT2A agonist activity. If this compound does not induce head twitches, ketanserin may not be the appropriate antagonist for the observed behaviors. Studies have shown that ketanserin can dose-dependently abolish spontaneous or drug-induced head twitches.[4]
-
Ketanserin Dose: Effective doses of ketanserin can vary. For instance, to reverse the effects of the NMDA receptor antagonist dizocilpine (B47880) on morphine dependence, doses of 0.5, 1, and 2 mg/kg of ketanserin were used in mice.[5] A dose-response study is recommended.
-
Specificity of this compound's Effects: The psychotomimetic effects of this compound are primarily kappa-opioid mediated. While there is crosstalk between the opioid and serotonergic systems, a 5-HT2A antagonist may not be sufficient to block the primary effects of KOR agonism. It may be more effective in combination with a KOR antagonist.
-
III. Data Presentation: Summary of Potential Mitigating Agents
| Agent | Target Receptor | Animal Model | Dose Range (Route) | Observed Effect on Opioid-Related Behaviors | Citation |
| nor-Binaltorphimine (nor-BNI) | Kappa-Opioid Receptor (KOR) Antagonist | Rat | 20 mg/kg (i.p.) | Decreased morphine withdrawal-induced Conditioned Place Aversion. | [1] |
| Haloperidol | Dopamine D2 Receptor Antagonist | Rat | 0.1 - 1.0 mg/kg (i.p.) | Can induce catalepsy and modulate stereotypy induced by dopamine agonists. | |
| Ketanserin | Serotonin 5-HT2A Receptor Antagonist | Mouse | 0.5, 1, 2 mg/kg (i.p.) | Reversed the effect of dizocilpine on morphine dependence. | [5] |
| MDL 11,939 | Serotonin 5-HT2A Receptor Antagonist | Mouse | 0.5 mg/kg (i.p.) | Suppressed morphine-induced increase in locomotor activity and withdrawal symptoms. | [6] |
IV. Experimental Protocols
This compound-Induced Conditioned Place Aversion (CPA) in Rats
This protocol is adapted from studies on opioid withdrawal-induced CPA.[1][7]
-
Apparatus: A three-chamber place conditioning apparatus with distinct visual and tactile cues in the two conditioning chambers, separated by a neutral central chamber.
-
Procedure:
-
Pre-Conditioning (Baseline): On Day 1, allow each rat to freely explore the entire apparatus for 15 minutes. Record the time spent in each chamber to establish baseline preference.
-
Conditioning: This phase typically lasts for 2-4 days.
-
Drug Pairing: On drug pairing days, administer this compound (dose to be determined based on desired effect) and immediately confine the rat to one of the conditioning chambers for 30-45 minutes. The chamber paired with the drug should be counterbalanced across animals (i.e., for half the animals, it's their initially preferred side, and for the other half, it's their non-preferred side).
-
Saline Pairing: On alternate days (or in the afternoon of the same day, with sufficient time in between), administer a saline injection and confine the rat to the opposite chamber for the same duration.
-
-
Post-Conditioning (Test): On the test day (typically 24 hours after the last conditioning session), place the rat in the central chamber and allow it to freely explore the entire apparatus for 15 minutes. Record the time spent in each chamber.
-
-
Data Analysis: A significant decrease in the time spent in the this compound-paired chamber during the test phase compared to the pre-conditioning phase indicates a conditioned place aversion.
Assessment of this compound-Induced Stereotypy in Rats
This protocol is based on established methods for scoring stereotyped behaviors.[8]
-
Apparatus: A standard, transparent observation cage.
-
Procedure:
-
Habituation: Place the rat in the observation cage for at least 30 minutes to allow for acclimation.
-
Drug Administration: Administer this compound or vehicle control.
-
Observation: Immediately after injection, begin observing the rat for a predetermined period (e.g., 60-120 minutes). Observations are typically made at regular intervals (e.g., every 5 or 10 minutes).
-
-
Scoring: A trained observer, blind to the treatment conditions, should score the intensity of stereotyped behaviors using a rating scale. An example of a stereotypy rating scale is provided below:
Score Behavioral Description 0 Asleep or inactive. 1 Active, moving around the cage. 2 Predominantly active with bursts of stereotyped sniffing or rearing. 3 Continuous stereotyped activity, such as sniffing along a fixed path or repetitive rearing. 4 Stereotyped sniffing and licking of the cage walls or floor. 5 Intermittent gnawing or biting of the cage bars, interspersed with other stereotyped behaviors. 6 Continuous and intense gnawing of the cage bars. -
Data Analysis: The total stereotypy score for each animal can be calculated by summing the scores from all observation points.
This compound Effects in the Open Field Test in Mice
This protocol is a standard method for assessing locomotor activity and anxiety-like behavior.
-
Apparatus: A square arena (e.g., 40 x 40 cm) with walls high enough to prevent escape. The arena is typically divided into a central zone and a peripheral zone by software.
-
Procedure:
-
Habituation: Acclimate the mice to the testing room for at least 30-60 minutes before the test.
-
Drug Administration: Administer this compound or vehicle control.
-
Testing: Place the mouse in the center of the open field and allow it to explore freely for a set duration (e.g., 10-30 minutes). An automated tracking system is used to record the animal's movements.
-
-
Data Analysis: Key parameters to be analyzed include:
-
Locomotor Activity: Total distance traveled, mean velocity.
-
Anxiety-Like Behavior: Time spent in the center zone, number of entries into the center zone, latency to enter the center zone. A decrease in center time and entries is indicative of increased anxiety-like behavior.
-
V. Signaling Pathways and Experimental Workflows
Caption: Signaling pathways involved in this compound-induced psychotomimetic effects and points of intervention.
Caption: Experimental workflow for a Conditioned Place Aversion (CPA) study.
Caption: Logical workflow for selecting a strategy to mitigate this compound's psychotomimetic effects.
References
- 1. Activation of serotonin 5-HT(2C) receptor suppresses behavioral sensitization and naloxone-precipitated withdrawal symptoms in morphine-dependent mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biblioteca.cij.gob.mx [biblioteca.cij.gob.mx]
- 3. Impaired emotional-like behavior and serotonergic function during protracted abstinence from chronic morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spontaneous head twitches in aged rats: behavioral and molecular study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. resource.aminer.org [resource.aminer.org]
- 6. This compound as a stimulus in drug discrimination learning: assessment of the role of mu- and kappa-receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Haloperidol Disrupts Opioid-Antinociceptive Tolerance and Physical Dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Haloperidol disrupts opioid-antinociceptive tolerance and physical dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Understanding the Limitations of Nalorphine as an Opioid Antagonist
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the experimental use of nalorphine. Given its complex pharmacological profile as a mixed agonist-antagonist, understanding its limitations is crucial for accurate experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its use limited in research?
A1: this compound is a semi-synthetic opioid that acts as a mixed agonist-antagonist. Its primary limitation stems from its dual action: it antagonizes the µ-opioid receptor (MOR) while simultaneously acting as an agonist at the κ-opioid receptor (KOR).[1][2] This KOR agonism is responsible for significant psychotomimetic side effects, including dysphoria, hallucinations, and confusion, which led to its discontinuation in clinical practice and complicates its use in research.[2]
Q2: How does this compound differ from a pure opioid antagonist like naloxone (B1662785)?
A2: Naloxone is a pure, competitive antagonist at all three major opioid receptors (µ, κ, and δ) with a high affinity for the µ-receptor.[3][4] Unlike this compound, naloxone does not possess intrinsic agonist activity and therefore does not produce analgesic or dysphoric effects on its own.[2] This "pure" antagonist profile makes naloxone a more reliable and predictable tool for reversing opioid overdose without introducing confounding agonist effects.
Q3: Can this compound be used to reverse opioid-induced respiratory depression?
A3: Yes, due to its µ-antagonist properties, this compound can reverse respiratory depression caused by MOR agonists like morphine.[2] However, its own agonist effects at the KOR can sometimes complicate the clinical picture. Furthermore, its potency as an antagonist is lower than that of naloxone.
Q4: What is "precipitated withdrawal," and can this compound induce it?
A4: Precipitated withdrawal is the rapid and intense onset of withdrawal symptoms that occurs when an opioid antagonist is administered to an individual physically dependent on an opioid agonist.[5] The antagonist displaces the agonist from the opioid receptors, leading to an abrupt functional deficit. This compound can and does precipitate withdrawal in opioid-dependent subjects due to its µ-receptor antagonism.
Troubleshooting Guide
| Problem/Observation | Potential Cause | Troubleshooting Steps & Recommendations |
| Unexpected behavioral changes in animal models (e.g., aversion, sedation, unusual movements) not consistent with simple opioid antagonism. | This compound's intrinsic agonist activity at the κ-opioid receptor is likely mediating these effects, leading to dysphoria-like states. | 1. Control for KOR Agonism: Include a study arm with a selective KOR antagonist administered prior to this compound to isolate its MOR antagonist effects. 2. Use a Pure Antagonist: For experiments requiring straightforward opioid antagonism, substitute this compound with naloxone or naltrexone. 3. Dose-Response Analysis: Conduct a thorough dose-response study, as the agonist versus antagonist effects of this compound can be dose-dependent. |
| Inconsistent or weaker than expected reversal of a µ-agonist's effects (e.g., analgesia, respiratory depression). | 1. Lower Antagonist Potency: this compound is a less potent µ-antagonist compared to naloxone. 2. Partial Agonist Properties: At higher doses, this compound's own analgesic effects (mediated by KOR) may partially mask the reversal of µ-agonist-induced analgesia. | 1. Increase this compound Dose: Titrate the dose of this compound upwards, while carefully monitoring for KOR-mediated side effects. 2. Confirm with Naloxone: Use naloxone as a positive control to establish the maximal achievable antagonism in your experimental model. 3. Re-evaluate Experimental Endpoints: Ensure your chosen endpoints can differentiate between µ- and κ-mediated effects. |
| Difficulty in interpreting binding assay data. | This compound's affinity for multiple opioid receptor subtypes can lead to complex competition binding curves. | 1. Use Selective Radioligands: Employ highly selective radioligands for µ, κ, and δ receptors in your binding assays. 2. Perform Competition with Selective Ligands: Use selective unlabeled ligands for each receptor subtype to dissect this compound's binding profile. 3. Consult Published Affinity Data: Refer to the data tables below for known binding affinities of this compound and related compounds. |
| Precipitated withdrawal symptoms in opioid-dependent animals are less severe or qualitatively different than with naloxone. | The partial agonist properties of this compound may slightly temper the severity of the precipitated withdrawal syndrome compared to a pure antagonist like naloxone. | 1. Quantify a Range of Withdrawal Behaviors: Score a comprehensive set of withdrawal signs (e.g., jumping, wet-dog shakes, diarrhea, ptosis) to capture the full spectrum of the response. 2. Compare ED50 Values: Determine the dose of this compound required to precipitate a specific withdrawal sign and compare it to the ED50 for naloxone in your model.[6] |
Data Presentation
Table 1: Opioid Receptor Binding Affinities (Ki, nM)
| Compound | µ-Opioid Receptor (MOR) | κ-Opioid Receptor (KOR) | δ-Opioid Receptor (DOR) |
| Nalbuphine* | 0.5[7] | 29[7] | 60[7] |
| Morphine | 1.168[8] | - | - |
| Naloxone | - | - | - |
| Naltrexone | - | - | - |
Table 2: In Vivo Antagonist Potency Comparison
| Antagonist | Measure | ED50 (nmol/kg, s.c.) | Species |
| Naloxone | Precipitated Withdrawal (Jumping) | 50.6[6] | Mouse |
Experimental Protocols
Protocol 1: Induction of this compound-Precipitated Withdrawal in Morphine-Dependent Mice
Objective: To induce and quantify the withdrawal syndrome precipitated by this compound in mice made physically dependent on morphine. This protocol is adapted from established methods for naloxone-precipitated withdrawal.[9][10]
Materials:
-
Morphine sulfate (B86663) solution (for injection)
-
This compound hydrochloride solution (for injection)
-
Sterile saline solution (0.9% NaCl)
-
Male C57BL/6 mice (8-10 weeks old)
-
Clear observation chambers (e.g., 20 cm x 20 cm x 25 cm)
-
Analytical balance
-
Syringes and needles for subcutaneous (s.c.) injection
Methodology:
-
Induction of Morphine Dependence:
-
Acclimatize mice to the housing facility for at least 7 days.
-
Administer morphine sulfate subcutaneously twice daily for 4 consecutive days using an escalating dose regimen (e.g., Day 1: 20 mg/kg; Day 2: 40 mg/kg; Day 3: 60 mg/kg; Day 4: 80 mg/kg). A control group should receive equivalent volumes of sterile saline.
-
-
Precipitation of Withdrawal:
-
On Day 5, two hours after the final morphine (or saline) injection, administer the challenge drug.
-
Inject a test group of morphine-dependent mice with a predetermined dose of this compound (e.g., 10 mg/kg, s.c.).
-
Inject a control group of morphine-dependent mice with saline.
-
Inject a saline-pretreated group with this compound to control for this compound's intrinsic behavioral effects.
-
-
Observation and Scoring:
-
Immediately after the this compound/saline challenge, place each mouse individually into an observation chamber.
-
For the next 30 minutes, a trained observer, blind to the treatment conditions, should record the frequency of withdrawal signs. Key signs to quantify include:
-
Jumping: Number of times all four paws leave the floor.
-
Wet-Dog Shakes: Number of rapid, rotational shakes of the head and torso.
-
Paw Tremors: Number of distinct tremors of the forepaws.
-
Other signs: Note the presence/absence of diarrhea, ptosis (eyelid drooping), and teeth chattering.
-
-
-
Data Analysis:
-
Compare the mean frequencies of withdrawal behaviors between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
A significant increase in withdrawal signs in the morphine/nalorphine group compared to control groups indicates precipitated withdrawal.
-
Protocol 2: Antagonism of Morphine-Induced Respiratory Depression by this compound
Objective: To assess the ability of this compound to reverse the depression of respiratory function induced by a high dose of morphine in rats.
Materials:
-
Morphine sulfate solution
-
This compound hydrochloride solution
-
Sterile saline
-
Adult Sprague-Dawley rats (250-300g)
-
Whole-body plethysmography system for measuring respiratory parameters in conscious animals
-
Syringes and needles for intravenous (i.v.) or subcutaneous (s.c.) injections
Methodology:
-
Acclimatization and Baseline Measurement:
-
Acclimatize rats to the plethysmography chambers for 30-60 minutes daily for 2-3 days prior to the experiment to minimize stress-induced respiratory changes.
-
On the day of the experiment, place the rat in the chamber and allow it to acclimate for at least 30 minutes.
-
Record baseline respiratory parameters for 15-20 minutes. Key parameters include respiratory rate (breaths/minute), tidal volume (mL), and minute ventilation (respiratory rate x tidal volume).
-
-
Induction of Respiratory Depression:
-
Administer a dose of morphine known to induce significant respiratory depression (e.g., 10 mg/kg, s.c.).
-
Continuously monitor respiratory parameters. The peak depressive effect of morphine typically occurs within 30-60 minutes.
-
-
Antagonism with this compound:
-
Once a stable level of respiratory depression is established (e.g., 45 minutes post-morphine), administer this compound (e.g., 1-5 mg/kg, s.c. or i.v.). A control group should receive saline.
-
Continue to record respiratory parameters for at least 60-90 minutes post-nalorphine administration.
-
-
Data Analysis:
-
Calculate the percentage change in respiratory parameters from baseline after morphine administration and after this compound/saline administration.
-
Express data as mean ± SEM for each time point.
-
Use a repeated-measures ANOVA to compare the time course of respiratory parameters between the this compound-treated and saline-treated groups.
-
A significant reversal of the morphine-induced decrease in minute ventilation in the this compound group compared to the control group demonstrates its antagonist effect.
-
Visualizations
Caption: Workflow for inducing and assessing this compound-precipitated withdrawal.
Caption: The mixed agonist-antagonist profile of this compound.
Caption: Divergent signaling from the kappa opioid receptor.[11][12][13][14][15]
References
- 1. painphysicianjournal.com [painphysicianjournal.com]
- 2. Opioid antagonist - Wikipedia [en.wikipedia.org]
- 3. Mu opioid receptor antagonists: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Opioid Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sites of action of naloxone in precipitating withdrawal jumping in morphine-dependent mice: investigations by the ED50 value and CNS content of naloxone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nalbuphine: an autoradiographic opioid receptor binding profile in the central nervous system of an agonist/antagonist analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. zenodo.org [zenodo.org]
- 9. Divergent profiles of fentanyl withdrawal and associated pain in mice and rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suppression of naloxone-precipitated withdrawal jumps in morphine-dependent mice by stimulation of prostaglandin EP3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Heterodimerization of the kappa opioid receptor and neurotensin receptor 1 contributes to a novel β-arrestin-2-biased pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Review of the Therapeutic Potential of Recently Developed G Protein-Biased Kappa Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Agonist-dependent desensitization of the kappa opioid receptor by G protein receptor kinase and beta-arrestin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | A Review of the Therapeutic Potential of Recently Developed G Protein-Biased Kappa Agonists [frontiersin.org]
- 15. biorxiv.org [biorxiv.org]
improving the sensitivity of Nalorphine detection in biological samples
Welcome to the technical support center for the sensitive detection of Nalorphine in biological samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting this compound in biological samples?
Q2: How can I improve the recovery of this compound during sample preparation?
A2: Optimizing your sample preparation protocol is crucial for maximizing this compound recovery. Key strategies include:
-
Solid-Phase Extraction (SPE): Using a cation exchange SPE cartridge is a highly effective method for extracting and concentrating this compound from complex matrices like urine and plasma.[5][6][7]
-
Liquid-Liquid Extraction (LLE): LLE with appropriate solvents can also yield good recovery rates.[4][8]
-
pH Adjustment: Proper pH adjustment of the sample before extraction is critical. For opiates like this compound, a slightly basic pH (around 9) is often optimal for extraction.[9]
-
Solvent Selection: The choice of elution solvent in SPE or extraction solvent in LLE significantly impacts recovery. A mixture of organic solvents is often more effective than a single solvent.[10][11]
Q3: What are common causes of low sensitivity in this compound analysis?
A3: Several factors can contribute to low sensitivity:
-
Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of this compound in the mass spectrometer, leading to inaccurate quantification.[12][13][14]
-
Poor Extraction Recovery: Inefficient extraction of this compound from the sample will result in lower concentrations reaching the analytical instrument.[11][15]
-
Analyte Degradation: this compound may degrade during sample collection, storage, or processing. It is crucial to investigate the stability of this compound under your specific experimental conditions.[16][17][18]
-
Suboptimal Instrumental Parameters: The sensitivity of the LC-MS/MS or GC-MS system must be optimized for this compound, including ionization source parameters, collision energy, and selection of appropriate multiple reaction monitoring (MRM) transitions.
Q4: How can I minimize matrix effects in my LC-MS/MS analysis of this compound?
A4: Minimizing matrix effects is essential for accurate and precise quantification. Consider the following approaches:
-
Effective Sample Cleanup: Employing a robust sample preparation method like SPE is crucial to remove interfering matrix components.[12][13]
-
Chromatographic Separation: Optimize the HPLC or UHPLC method to achieve good separation between this compound and co-eluting matrix components.[19]
-
Use of an Internal Standard: A stable isotope-labeled internal standard (SIL-IS) for this compound is the most effective way to compensate for matrix effects. If a SIL-IS is unavailable, a structural analog like Naloxone or Naltrexone can be used, though it may not compensate as effectively.[5][6][8]
-
Matrix-Matched Calibrators: Preparing calibration standards in the same biological matrix as the samples can help to compensate for matrix effects.[20]
-
Different Ionization Techniques: Atmospheric pressure chemical ionization (APCI) can sometimes be less susceptible to matrix effects than electrospray ionization (ESI) for certain compounds.[12][14]
Q5: Is derivatization necessary for this compound analysis?
A5: For LC-MS/MS analysis, derivatization is generally not required for this compound. However, for Gas Chromatography-Mass Spectrometry (GC-MS) analysis, derivatization is often necessary to improve the volatility and thermal stability of this compound, which contains polar functional groups.[21][22] Common derivatizing agents for opioids include silylating agents (e.g., BSTFA) and acylating agents (e.g., acetic anhydride (B1165640), pentafluoropropionic anhydride).[5][8][23][24]
Troubleshooting Guides
Issue 1: Low or No this compound Peak Detected
| Possible Cause | Troubleshooting Step |
| Poor Extraction Recovery | 1. Verify the pH of the sample before and during extraction. 2. Evaluate a different SPE sorbent or LLE solvent system. 3. Ensure the elution solvent is strong enough to desorb this compound from the SPE cartridge.[11] 4. Check for column overload in SPE.[25] |
| Analyte Degradation | 1. Investigate the stability of this compound in the biological matrix at different storage temperatures and durations.[16][17] 2. Process samples as quickly as possible and store them at -80°C for long-term storage. 3. Consider the use of preservatives if sample collection allows.[26] |
| Instrumental Issues | 1. Confirm the correct MRM transitions are being monitored for this compound. 2. Optimize the ionization source parameters (e.g., spray voltage, gas flows, temperature). 3. Check for any leaks or blockages in the LC or MS system. |
| Incorrect Standard Preparation | 1. Verify the concentration and purity of the this compound standard. 2. Ensure proper storage of standard solutions. |
Issue 2: High Variability in Results (Poor Precision)
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | 1. Ensure consistent and precise pipetting of all reagents and samples. 2. Automate the sample preparation process if possible to improve reproducibility.[7] 3. Thoroughly vortex samples at each step to ensure complete mixing. |
| Matrix Effects | 1. Implement the use of a stable isotope-labeled internal standard. 2. Improve the sample cleanup procedure to remove more interferences.[13] 3. Evaluate the use of matrix-matched calibrators.[20] |
| Instrument Instability | 1. Perform regular maintenance and calibration of the LC-MS/MS system. 2. Monitor system suitability by injecting a standard at the beginning and end of each batch. |
Issue 3: Inaccurate Quantification (Poor Accuracy)
| Possible Cause | Troubleshooting Step |
| Matrix Effects | 1. This is a primary cause of inaccuracy. Follow the steps outlined in the "High Variability" section to mitigate matrix effects.[12][13][14] |
| Incorrect Calibration Curve | 1. Ensure the calibration range covers the expected concentration of this compound in the samples. 2. Use a sufficient number of calibration points and an appropriate regression model. 3. Prepare calibrators in the same matrix as the unknown samples.[20] |
| Interference from Metabolites or Other Drugs | 1. Check for potential isobaric interferences by running single-analyte standards. 2. Optimize chromatographic separation to resolve this compound from any interfering compounds. |
Quantitative Data Summary
Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Related Opioids using Mass Spectrometry
| Analyte | Matrix | Method | LOD | LOQ | Reference |
| Naloxone | Pharmaceutical Formulation | RP-HPLC-UV | 0.08 µg/mL | 0.26 µg/mL | [27] |
| Buprenorphine | Pharmaceutical Formulation | RP-HPLC-UV | 0.0078 µg/mL | 0.0237 µg/mL | [27] |
| Nalbuphine (B1235481) | Human Plasma | LC-MS/MS | - | 0.5 ng/mL | [2][3] |
| Morphine | Whole Blood | GC-MS | 0.2 ng/mL | 0.75 ng/mL | [8] |
| Buprenorphine | Human Plasma | GC-MS | - | 0.05 ng/mL | [28] |
| Norbuprenorphine (B1208861) | Human Plasma | GC-MS | - | 0.10 ng/mL | [28] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Urine
This protocol is a general guideline based on methods for similar opioids and should be optimized for your specific application.[5][6][7]
-
Sample Pre-treatment:
-
To 1 mL of urine, add 50 µL of an internal standard solution (e.g., this compound-d3).
-
Add 2 mL of a suitable buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 6.0) and vortex.
-
If analyzing for total this compound (free and conjugated), perform enzymatic hydrolysis with β-glucuronidase at this stage.[5][29]
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode cation exchange SPE cartridge (e.g., Bond Elut Certify) sequentially with:
-
2 mL of methanol
-
2 mL of deionized water
-
1 mL of 0.1 M phosphate buffer (pH 6.0)
-
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge to remove interferences:
-
2 mL of deionized water
-
1 mL of 0.1 M acetate (B1210297) buffer (pH 4.0)
-
2 mL of methanol
-
-
-
Elution:
-
Elute the this compound from the cartridge with 2 mL of a freshly prepared elution solvent (e.g., a mixture of dichloromethane (B109758) and isopropanol (B130326) with a small percentage of ammonium (B1175870) hydroxide).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: Derivatization of this compound for GC-MS Analysis
This protocol is based on common derivatization methods for opioids.[5][8][23]
-
Extraction:
-
Perform sample extraction as described in Protocol 1 or using an appropriate LLE method. Ensure the final extract is completely dry.
-
-
Derivatization:
-
Add 50 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or pentafluoropropionic anhydride (PFPA).
-
Add 50 µL of a suitable solvent like ethyl acetate or pyridine.
-
Cap the vial tightly and heat at 70-90°C for 20-30 minutes.
-
-
Analysis:
-
Cool the vial to room temperature.
-
The sample is now ready for injection into the GC-MS.
-
Visualizations
Caption: Workflow for this compound Detection in Biological Samples.
Caption: Troubleshooting Logic for Low this compound Sensitivity.
References
- 1. Validated LC-MS/MS assay for the quantitative determination of nalbuphine in human plasma and its application to a pharmacokinetic study. | Semantic Scholar [semanticscholar.org]
- 2. Validated LC-MS/MS assay for the quantitative determination of nalbuphine in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A sensitive, simple and rapid HPLC–MS/MS method for simultaneous quantification of buprenorpine and its N-dealkylated metabolite norbuprenorphine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A solid phase extraction technique for the isolation and identification of opiates in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Validation of an automated solid-phase extraction method for the analysis of 23 opioids, cocaine, and metabolites in urine with ultra-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Highly sensitive gas chromatographic-mass spectrometric method for morphine determination in plasma that is suitable for pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Morphine: its quantitative determination in nanogram amounts in small samples of whole blood by electron-capture gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. americanlaboratory.com [americanlaboratory.com]
- 11. welchlab.com [welchlab.com]
- 12. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. Stability of morphine, morphine-3-glucuronide, and morphine-6-glucuronide in fresh blood and plasma and postmortem blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. jfda-online.com [jfda-online.com]
- 23. Use of an Acetyl Derivative to Improve GC–MS Determination of Norbuprenorphine in the Presence of High Concentrations of Buprenorphine in Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. benchchem.com [benchchem.com]
- 26. Morphine-3-D glucuronide stability in postmortem specimens exposed to bacterial enzymatic hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. lupinepublishers.com [lupinepublishers.com]
- 28. Development and validation of a sensitive analytical method for the simultaneous determination of buprenorphine and norbuprenorphine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Analysis of Drugs of Abuse in Urine [sigmaaldrich.com]
Nalorphine Stability in Aqueous Solutions: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of nalorphine in aqueous solutions. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of this compound in aqueous solutions?
A1: The stability of this compound in aqueous solutions is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents. Like other opioid compounds with a phenolic hydroxyl group, this compound is susceptible to oxidation.[1][2]
Q2: What is the recommended pH range for maintaining this compound stability in solution?
Q3: How should I store my this compound aqueous solutions?
A3: To ensure maximum stability, this compound solutions should be stored at refrigerated temperatures (2-8°C) and protected from light.[5][6] For long-term storage, freezing (-20°C) may be an option, though freeze-thaw cycles should be minimized. It is crucial to store solutions in tightly sealed, appropriate containers, such as glass vials, as plastic syringes may not be suitable for long-term storage of some opioid solutions.[7][8]
Q4: What are the likely degradation products of this compound?
A4: The primary degradation pathway for this compound is likely oxidation.[1][2] While specific degradation products of this compound are not extensively documented in the provided search results, studies on the closely related compound naloxone (B1662785) indicate that degradation can lead to the formation of oxides, alcohols, carboxylic acids, and ketones.[1][2][9]
Q5: Can I use a discolored this compound solution?
A5: Discoloration, often appearing as a yellow or brownish tint, can be an indicator of degradation.[10] It is strongly recommended not to use discolored solutions for quantitative experiments, as the concentration of the active this compound may be lower than expected, and the presence of degradation products could interfere with your results.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Precipitation in the solution | - The concentration exceeds the solubility of this compound at the storage temperature or pH.- Interaction with buffer components. | - Gently warm the solution to see if the precipitate redissolves. If it does, consider diluting the stock solution.- Ensure the pH of the solution is within the optimal range for solubility.- If using a buffer, verify its compatibility with this compound. |
| Discoloration of the solution (yellowing/browning) | - Oxidation of the this compound molecule. | - Discard the solution. - Prepare fresh solutions and ensure they are protected from light and stored at the recommended temperature. - Consider de-gassing the solvent before preparation to remove dissolved oxygen. |
| Loss of potency or inconsistent experimental results | - Degradation of this compound over time. | - Prepare fresh solutions more frequently. - Perform a stability study under your specific experimental conditions to determine the usable lifetime of the solution. - Always use a validated analytical method (e.g., HPLC) to confirm the concentration of your working solutions. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
Objective: To prepare a stable aqueous stock solution of this compound hydrochloride.
Materials:
-
This compound hydrochloride powder
-
Sterile, deionized water (or an appropriate buffer, e.g., citrate (B86180) or phosphate (B84403) buffer)
-
Volumetric flasks
-
Pipettes
-
pH meter
-
Sterile filter (0.22 µm)
-
Amber glass vials
Procedure:
-
Accurately weigh the desired amount of this compound hydrochloride powder.
-
Dissolve the powder in a small amount of the chosen solvent (water or buffer) in a volumetric flask.
-
Once dissolved, dilute to the final volume with the solvent.
-
Measure and adjust the pH of the solution to the desired value (e.g., pH 4-5) using dilute acid or base if necessary.
-
Sterile-filter the solution into a clean, sterile amber glass vial.
-
Seal the vial tightly and label it with the compound name, concentration, date of preparation, and storage conditions.
-
Store the solution at 2-8°C, protected from light.
Protocol 2: Stability Assessment using High-Performance Liquid Chromatography (HPLC)
Objective: To determine the stability of a this compound solution over time under specific storage conditions.
Methodology: This protocol is based on stability-indicating HPLC methods developed for related opioids.[11]
Instrumentation and Conditions:
-
HPLC System: With UV detector
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate (B1210297) buffer, pH adjusted) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact composition should be optimized for the separation of this compound from its potential degradation products.
-
Flow Rate: Typically 1.0 mL/min
-
Detection Wavelength: Around 285 nm, the maximum absorbance for this compound.[6]
-
Column Temperature: Ambient or controlled (e.g., 25°C)
Procedure:
-
Prepare the this compound solution according to Protocol 1.
-
Immediately after preparation (t=0), inject an aliquot of the solution into the HPLC system and record the chromatogram. The area of the this compound peak at t=0 is considered 100%.
-
Store the solution under the desired conditions (e.g., 4°C, 25°C, exposed to light, etc.).
-
At specified time points (e.g., 24h, 48h, 1 week, etc.), withdraw an aliquot of the solution, bring it to room temperature if refrigerated, and inject it into the HPLC system.
-
Record the chromatogram and calculate the peak area for this compound.
-
The stability of this compound is determined by comparing the peak area at each time point to the peak area at t=0. A decrease in the peak area of this compound, and the appearance of new peaks, indicates degradation.
Visualizations
Caption: Inferred oxidative degradation pathway of this compound.
Caption: Troubleshooting workflow for unstable this compound solutions.
References
- 1. Investigations into naloxone-based degradation products in Suboxone® sublingual film - White Rose eTheses Online [etheses.whiterose.ac.uk]
- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. dea.gov [dea.gov]
- 9. The Synthesis of a Naloxone-Related Oxidative Drug Product Degradant - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stability of apomorphine hydrochloride in aqueous sodium bisulphite solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stability Indicating Analytical Method Development and Validation for the Simultaneous Determination of Degradation Impurities of Buprenorphine and Naloxone in Combination Pharmaceutical Dosage Form by RP-HPLC [scirp.org]
Technical Support Center: Addressing Nalorphine-Induced Dysphoria in Behavioral Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for effectively managing and interpreting nalorphine-induced dysphoria in behavioral research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it induce dysphoria?
A1: this compound is a semi-synthetic opioid with mixed agonist-antagonist properties. It acts as an antagonist at the mu-opioid receptor (MOR) and an agonist at the kappa-opioid receptor (KOR). The dysphoric, aversive, and psychotomimetic effects of this compound are primarily attributed to its agonist activity at the KOR. Activation of KORs is associated with a decrease in dopamine (B1211576) release in reward pathways, counteracting the euphoric effects typically mediated by MOR activation and leading to a state of unease and negative affect.
Q2: Why is it important to study this compound-induced dysphoria?
A2: Studying this compound-induced dysphoria is crucial for several reasons. It provides a valuable pharmacological tool to understand the neurobiology of negative affective states, such as depression and anxiety. Furthermore, as the development of non-addictive analgesics often targets the KOR, understanding the mechanisms of KOR-mediated dysphoria is essential for designing novel therapeutics with improved side-effect profiles.
Q3: Which animal models are most commonly used to study this compound-induced dysphoria?
A3: The most common animal models for studying the aversive effects of drugs like this compound are the Conditioned Place Aversion (CPA) and Drug Discrimination paradigms. In CPA, animals learn to associate a specific environment with the negative effects of this compound and subsequently avoid that environment. In drug discrimination studies, animals are trained to distinguish the internal state induced by this compound from that of a vehicle or another drug, allowing for the characterization of its subjective effects.
Q4: What are the key neural circuits implicated in this compound-induced dysphoria?
A4: The primary neural circuit involved is the mesolimbic dopamine system. KOR activation by this compound in areas like the ventral tegmental area (VTA) and nucleus accumbens (NAc) inhibits dopamine release, leading to a reduction in reward signaling and the experience of dysphoria.
Troubleshooting Guide
Issue 1: High variability in conditioned place aversion (CPA) results with this compound.
-
Possible Cause 1: Inconsistent drug administration and handling.
-
Troubleshooting Steps:
-
Ensure precise and consistent timing of injections relative to placement in the conditioning chamber.
-
Handle all animals in the same manner to minimize stress-induced variability.
-
Use a consistent route of administration (e.g., subcutaneous, intraperitoneal) across all subjects.
-
-
-
Possible Cause 2: Pre-existing chamber bias.
-
Troubleshooting Steps:
-
Conduct a pre-conditioning test to assess baseline preference for the conditioning chambers.
-
Exclude animals with a strong initial preference for one chamber.
-
Alternatively, use a biased design where the drug is consistently paired with the initially non-preferred chamber.
-
-
-
Possible Cause 3: Insufficient conditioning sessions.
-
Troubleshooting Steps:
-
Increase the number of conditioning pairings to strengthen the association between the environment and the aversive effects of this compound. Two to four pairings are typically effective.[1]
-
-
Issue 2: Animals are not acquiring the this compound discrimination in a drug discrimination paradigm.
-
Possible Cause 1: Inappropriate training dose of this compound.
-
Troubleshooting Steps:
-
The training dose may be too low to produce a reliable discriminative stimulus. Conduct a dose-response study to determine an effective training dose. Doses in the range of 5-10 mg/kg have been used in rats.[2]
-
Conversely, a very high dose may produce motor impairment or excessive sedation, interfering with the animal's ability to respond. Observe the animals for any overt behavioral side effects.
-
-
-
Possible Cause 2: Insufficient training.
-
Troubleshooting Steps:
-
Ensure a sufficient number of training sessions for the animals to learn the association between the internal drug state and the correct lever. This can take several weeks.
-
Confirm that the reinforcement (e.g., food pellets) is sufficiently motivating.
-
-
Issue 3: Unexpected or paradoxical results, such as this compound producing rewarding effects.
-
Possible Cause 1: Interaction with the mu-opioid receptor.
-
Possible Cause 2: Influence of the experimental environment.
-
Troubleshooting Steps:
-
Factors such as stress from the testing environment can influence the animal's response to the drug. Ensure adequate habituation to the apparatus and testing room.
-
-
Quantitative Data Summary
Table 1: this compound Dose-Response in Behavioral Paradigms
| Animal Model | Species | This compound Dose (mg/kg) | Route | Observed Effect | Reference |
| Conditioned Place Aversion | Rat | 10 | s.c. | Significant CPA with two conditioning cycles.[1] | [1] |
| Drug Discrimination | Rat | 5.6 - 10 | i.p. | Effective training doses for discrimination from vehicle.[2] | [2] |
| Drug Discrimination | Rat | 1.0 - 10 | i.p. | Partial substitution for a high dose of morphine.[4] | [4] |
Table 2: KOR Antagonists to Mitigate this compound-Induced Aversion
| Antagonist | Species | Antagonist Dose (mg/kg) | Route | Challenge Agent | Effect | Reference |
| nor-Binaltorphimine (nor-BNI) | Mouse | 5 - 20 | s.c. | U-50488H (KOR agonist) | Long-lasting antagonism of KOR-mediated effects.[5] | [5] |
| nor-Binaltorphimine (nor-BNI) | Rat | 20 | i.p. | Naltrexone-precipitated morphine withdrawal | Decreased conditioned place aversion.[6] | [6] |
Experimental Protocols
Conditioned Place Aversion (CPA) Protocol
This protocol is designed to assess the aversive properties of this compound.
-
Apparatus: A two- or three-chamber apparatus with distinct visual and tactile cues in each chamber.
-
Habituation (Day 1):
-
Allow each animal to freely explore the entire apparatus for 15-30 minutes to minimize novelty-induced effects.
-
Record the time spent in each chamber to establish baseline preference.
-
-
Conditioning (Days 2-5):
-
This phase typically consists of four conditioning sessions, alternating between drug and vehicle administration.
-
On drug conditioning days: Administer this compound (e.g., 10 mg/kg, s.c.) and immediately confine the animal to one of the chambers (e.g., the initially preferred chamber for a biased design, or randomly assigned for an unbiased design) for 30 minutes.
-
On vehicle conditioning days: Administer a saline vehicle and confine the animal to the opposite chamber for 30 minutes.
-
-
Preference Test (Day 6):
-
Place the animal in the central (neutral) chamber (if applicable) or one of the main chambers in a drug-free state, with free access to all chambers for 15-30 minutes.
-
Record the time spent in each chamber. A significant decrease in time spent in the this compound-paired chamber compared to the vehicle-paired chamber indicates a conditioned place aversion.
-
Drug Discrimination Protocol
This protocol trains animals to discriminate the interoceptive effects of this compound from a vehicle.
-
Apparatus: A standard operant conditioning chamber with two levers and a mechanism for delivering reinforcement (e.g., food pellets).
-
Lever Press Training:
-
Train the animals to press both levers for reinforcement on a continuous reinforcement schedule, gradually increasing to a fixed-ratio (e.g., FR10) schedule.
-
-
Discrimination Training:
-
Establish one lever as the "drug-appropriate" lever and the other as the "vehicle-appropriate" lever.
-
On drug training days, administer this compound (e.g., 5.6 mg/kg, i.p.) and reinforce responses only on the drug-appropriate lever.
-
On vehicle training days, administer saline and reinforce responses only on the vehicle-appropriate lever.
-
Training sessions are typically conducted daily, alternating between drug and vehicle, until a high level of accuracy (e.g., >80% of responses on the correct lever before the first reinforcer) is achieved.
-
-
Testing:
-
Once the discrimination is acquired, test sessions can be conducted to assess dose-response effects or the ability of other drugs to substitute for or antagonize the this compound cue.
-
During test sessions, responses on either lever may be reinforced, or the session may be conducted under extinction conditions (no reinforcement) to assess the initial lever choice.
-
Visualizations
Caption: Simplified signaling pathway of this compound-induced dysphoria.
Caption: Experimental workflow for Conditioned Place Aversion.
Caption: Logical relationship in a drug discrimination paradigm.
References
- 1. Conditioned place aversion is a highly sensitive index of acute opioid dependence and withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound's ability to substitute for morphine in a drug discrimination procedure is a function of training dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound as a stimulus in drug discrimination learning: assessment of the role of mu- and kappa-receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discrimination of a single dose of morphine followed by naltrexone: substitution of other agonists for morphine and other antagonists for naltrexone in a rat model of acute dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nor-binaltorphimine: a potent and selective kappa-opioid receptor antagonist with long-lasting activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The kappa-opioid receptor antagonist, nor-binaltorphimine (nor-BNI), decreases morphine withdrawal and the consequent conditioned place aversion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Nalorphine Variability in Experimental Outcomes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with nalorphine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues that can lead to variability in experimental outcomes.
Introduction to this compound's Complex Pharmacology
This compound is a mixed opioid agonist-antagonist, exhibiting distinct actions at different opioid receptors. It primarily functions as an antagonist or partial agonist at the mu-opioid receptor (MOR) and an agonist at the kappa-opioid receptor (KOR).[1][2] This dual activity is a major source of experimental variability. Furthermore, this compound also interacts with sigma receptors, which may contribute to its psychotomimetic effects and further complicate experimental results.[2] Understanding this complex receptor profile is crucial for designing robust experiments and interpreting data accurately.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you might encounter during your experiments with this compound in a question-and-answer format.
Inconsistent Binding Affinity (Ki) Values
Q1: My calculated Ki values for this compound at the mu-opioid receptor are highly variable between experiments. What could be the cause?
A1: Variability in Ki values for this compound at the mu-opioid receptor (MOR) can stem from several factors related to its mixed agonist-antagonist properties and assay conditions.
-
"Sodium Shift": The binding of opioid agonists and antagonists to the MOR is differentially affected by sodium ions. In the presence of sodium, the binding affinity of agonists decreases, while the affinity of antagonists generally increases or remains unchanged.[3] Since this compound has partial agonist activity at the MOR, variations in the sodium concentration in your assay buffer can significantly alter its binding affinity.
-
Troubleshooting:
-
Strictly control and standardize the sodium ion concentration in all your binding assay buffers.
-
Consider running assays in both low-sodium and high-sodium buffers to characterize the "sodium index," which can provide insights into the agonist/antagonist nature of the binding.
-
-
-
Radioligand Choice: The choice of radioligand can influence the apparent affinity of this compound. Using an agonist radioligand (e.g., [³H]-DAMGO) versus an antagonist radioligand (e.g., [³H]-naloxone) can yield different Ki values for a mixed agonist-antagonist like this compound.
-
Troubleshooting:
-
Clearly report the radioligand used in your experiments.
-
For a comprehensive profile, consider determining this compound's Ki using both an agonist and an antagonist radioligand.
-
-
-
Inconsistent Assay Conditions: General inconsistencies in assay parameters can also contribute to variability.
Variable Functional Assay (EC50/IC50) Results
Q2: In my cAMP functional assay, this compound sometimes behaves as an agonist and other times as an antagonist. Why is this happening?
A2: This is a classic manifestation of this compound's mixed agonist-antagonist profile at the mu-opioid receptor. Its functional effect depends on the level of intrinsic G-protein activation in your experimental system.
-
Basal G-protein Activity: In cell systems with low basal G-protein activity, the partial agonist effects of this compound may be more prominent, leading to a decrease in cAMP (agonist effect). In systems with high basal activity or in the presence of a full agonist, its antagonist properties will dominate, blocking the agonist-induced cAMP decrease.
-
Troubleshooting:
-
Characterize the basal signaling of your cell line.
-
To assess antagonist activity, pre-incubate with this compound before adding a full MOR agonist (e.g., DAMGO or morphine).[4] The concentration of the full agonist should ideally be around its EC80 to provide a clear window for observing antagonism.[4]
-
-
-
Receptor Expression Levels: The density of opioid receptors in your cell line can influence the observed functional response.[4] In systems with high receptor reserve, partial agonists can appear as full agonists.
-
Troubleshooting:
-
Use cell lines with well-characterized and stable receptor expression levels.
-
Be aware that receptor expression can change with cell passage number.
-
-
Unexpected or Off-Target Effects
Q3: I'm observing unexpected physiological or cellular responses in my experiments that don't seem to be mediated by mu or kappa receptors. What else could be at play?
A3: this compound is known to bind to sigma receptors, which could mediate some of its non-classical opioid effects.[2]
-
Sigma Receptor Activity: The dysphoric and hallucinogenic effects of this compound-like drugs are thought to be due to their activity at sigma receptors.[2]
-
Troubleshooting:
-
To determine if the observed effects are sigma-receptor-mediated, use a selective sigma receptor antagonist (e.g., haloperidol) in your experimental setup.
-
Consider running binding assays with sigma receptor-selective radioligands (e.g., [³H]-(+)-pentazocine) to quantify this compound's affinity for these receptors.[5][6]
-
-
Issues with Compound Stability and Purity
Q4: I suspect my this compound stock solution may be degrading. How can I ensure its stability and purity?
A4: The stability of opioid solutions can be influenced by storage conditions, pH, and exposure to light and oxygen.
-
Storage and Handling:
-
Recommendation: Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., water or a slightly acidic buffer) and store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For short-term storage (up to a month), refrigeration at 2-8°C may be adequate.[7][8] Protect solutions from light.[8]
-
-
Purity Assessment:
Data Presentation: Quantitative Pharmacology of this compound and Related Opioids
Disclaimer: Direct and comprehensive quantitative data for this compound from a single source is limited in the published literature. The following tables include data for nalbuphine, a structurally and functionally similar mixed agonist-antagonist, as a surrogate where this compound data is unavailable. This is clearly indicated in the tables.
Table 1: Comparative Opioid Receptor Binding Affinities (Ki, nM)
| Compound | Mu (μ) Receptor | Kappa (κ) Receptor | Delta (δ) Receptor | Sigma (σ) Receptor |
| Nalbuphine * | 0.5[10] | 29[10] | 60[10] | ~500[11] |
| Morphine | 1.168[1] | Low affinity[1] | Low affinity[1] | Negligible affinity[12] |
| Fentanyl | 1.35[1] | Low affinity[1] | Low affinity[1] | >1000[11] |
| Naloxone (B1662785) | ~1-2[1] | ~16-33[1] | High affinity | Negligible affinity[12] |
| U-50,488 (κ-agonist) | Low affinity | 0.2[1] | Low affinity | - |
*Nalbuphine data is presented as a close analog to this compound.
Table 2: Functional Activity of Selected Opioids
| Compound | Receptor | Assay | Parameter | Value |
| Morphine | Mu (μ) | cAMP Inhibition | EC50 (nM) | ~20-100 |
| GTPγS Binding | EC50 (nM) | ~50-200 | ||
| DAMGO | Mu (μ) | cAMP Inhibition | EC50 (nM) | ~1-10 |
| GTPγS Binding | EC50 (nM) | ~10-50 | ||
| U-50,488 | Kappa (κ) | GTPγS Binding | EC50 (nM) | ~10-100 |
Note: Specific EC50 and Emax values for this compound are highly dependent on the experimental system and are not consistently reported. Researchers should determine these values empirically in their specific assay.
Experimental Protocols
Protocol 1: Opioid Receptor Radioligand Binding Assay
This protocol outlines a general method for determining the binding affinity (Ki) of this compound for opioid receptors using a competitive binding assay.
Materials:
-
Receptor Source: Cell membranes from CHO or HEK293 cells stably expressing the human mu, kappa, or delta opioid receptor.
-
Radioligand:
-
For MOR: [³H]-DAMGO (agonist) or [³H]-naloxone (antagonist)
-
For KOR: [³H]-U-69,593 (agonist)
-
For DOR: [³H]-DPDPE (agonist)
-
-
Test Compound: this compound hydrochloride
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled ligand (e.g., naloxone for MOR, U-69,593 for KOR).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4 (with or without 100 mM NaCl).
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI), and a cell harvester.
-
Scintillation Cocktail and Counter.
Procedure:
-
Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Reaction Setup: In a 96-well plate, combine:
-
Assay buffer
-
Radioligand at a concentration near its Kd.
-
This compound at various concentrations.
-
For total binding, add buffer instead of this compound.
-
For non-specific binding, add the non-specific binding control instead of this compound.
-
Add the cell membrane preparation to initiate the binding reaction.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percent specific binding against the log concentration of this compound to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: cAMP Functional Assay (Antagonist Mode)
This protocol is for determining the potency of this compound as an antagonist at the mu-opioid receptor.
Materials:
-
Cells: CHO or HEK293 cells stably expressing the human mu-opioid receptor.
-
Agonist: A full MOR agonist such as DAMGO.
-
Test Compound: this compound hydrochloride.
-
Stimulant: Forskolin (B1673556) (to stimulate adenylyl cyclase).
-
cAMP Detection Kit: (e.g., HTRF, ELISA, or AlphaScreen-based).
Procedure:
-
Cell Plating: Plate cells in a suitable assay plate and allow them to adhere overnight.
-
Antagonist Pre-incubation: Pre-incubate the cells with various concentrations of this compound for 15-30 minutes.
-
Agonist Stimulation: Add a fixed concentration of DAMGO (typically EC80) along with forskolin to all wells except the basal control.
-
Incubation: Incubate for the time recommended by the cAMP detection kit manufacturer (usually 30-60 minutes).
-
Detection: Lyse the cells (if required by the kit) and measure the cAMP levels according to the kit's instructions.
-
Data Analysis:
-
Plot the cAMP levels against the log concentration of this compound.
-
Determine the IC50 value, which represents the concentration of this compound that inhibits 50% of the DAMGO-induced suppression of forskolin-stimulated cAMP production.
-
Mandatory Visualizations
Caption: this compound's complex interactions with multiple receptor types.
Caption: A logical workflow for troubleshooting this compound experimental variability.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Functional selectivity of EM-2 analogs at the mu-opioid receptor [frontiersin.org]
- 3. fda.gov [fda.gov]
- 4. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Characterization of a Dual Kappa-Delta Opioid Receptor Agonist Analgesic Blocking Cocaine Reward Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 6. zenodo.org [zenodo.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Stability Indicating Analytical Method Development and Validation for the Simultaneous Determination of Degradation Impurities of Buprenorphine and Naloxone in Combination Pharmaceutical Dosage Form by RP-HPLC [scirp.org]
- 10. Nalbuphine: an autoradiographic opioid receptor binding profile in the central nervous system of an agonist/antagonist analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Long‐term antagonism and allosteric regulation of mu opioid receptors by the novel ligand, methocinnamox - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural determinants of sigma receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Protocol for Assessing Nalorphine-Induced Withdrawal Symptoms
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to assessing nalorphine-induced withdrawal symptoms. It includes detailed experimental protocols, troubleshooting guides in a question-and-answer format, and quantitative data summaries to facilitate experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used to induce withdrawal?
A1: this compound is a mixed opioid agonist-antagonist. It acts as an antagonist at the mu (μ)-opioid receptor and an agonist at the kappa (κ)-opioid receptor.[1] In an individual with physical dependence on a full mu-opioid agonist (like morphine or heroin), the antagonist action of this compound at the mu-receptor displaces the agonist, leading to a rapid and observable withdrawal syndrome. This "precipitated withdrawal" is a valuable experimental tool for studying the neurobiology of opioid dependence and for screening potential anti-withdrawal medications.
Q2: What is the difference between spontaneous and precipitated withdrawal?
A2: Spontaneous withdrawal occurs when an opioid-dependent individual ceases or significantly reduces their dose of the opioid. The onset of symptoms is gradual, typically appearing hours to days after the last dose, and the duration can be several days.[2][3] Precipitated withdrawal, on the other hand, is induced by the administration of an opioid antagonist like this compound or naloxone (B1662785).[2][4] It has a rapid onset, with symptoms appearing within minutes to a couple of hours, and is often more severe but of a shorter duration.[2][5]
Q3: What are the typical signs and symptoms of this compound-induced withdrawal?
A3: The signs and symptoms are consistent with general opioid withdrawal and can be observed in both preclinical animal models and humans. Common signs include:
-
Preclinical (Rodents): Jumping, wet-dog shakes, teeth chattering, writhing, ptosis (eyelid drooping), diarrhea, weight loss, and increased urination and defecation.[6][7]
-
Clinical (Humans): Yawning, lacrimation (tearing), rhinorrhea (runny nose), perspiration, piloerection (goosebumps), tremors, mydriasis (dilated pupils), anxiety, irritability, nausea, vomiting, diarrhea, and muscle aches.[8]
Q4: How long does this compound-precipitated withdrawal last?
A4: The acute and most intense phase of this compound-precipitated withdrawal is relatively short-lived. In clinical settings, withdrawal symptoms induced by an antagonist can appear within minutes and typically last from 30 minutes to a few hours.[5][9] The timeline can be influenced by the dose of this compound and the level of opioid dependence of the subject.
Troubleshooting Guide
Q1: My opioid-dependent animals are not showing significant withdrawal signs after this compound administration. What could be the issue?
A1: There are several potential reasons for this observation:
-
Insufficient Opioid Dependence: The level of physical dependence may not be robust enough. Ensure that the opioid dosing regimen (dose and duration) is sufficient to induce a state of dependence.
-
This compound Dosage: The dose of this compound may be too low. This compound is approximately 10 times less potent than naloxone in precipitating withdrawal.[10] If you are adapting a protocol that uses naloxone, you may need to increase the this compound dose. A dose-response study may be necessary to determine the optimal dose for your experimental conditions.
-
Timing of Observation: The peak withdrawal signs may occur within a specific time window after this compound administration. Ensure your observation period aligns with the expected peak of withdrawal symptoms.
Q2: I am observing some withdrawal-like behaviors in my control animals (saline-pretreated) after this compound injection. Why is this happening?
A2: Opioid antagonists, including this compound and naloxone, can sometimes produce "abstinoid" signs in naive animals that are not dependent on opioids.[6] These behaviors can mimic some withdrawal symptoms. It is crucial to have a saline-pretreated control group to differentiate between true precipitated withdrawal and these non-specific effects of the antagonist. The withdrawal score in the opioid-dependent group should be significantly higher than in the control group.
Q3: The withdrawal responses in my experimental subjects are highly variable. How can I reduce this variability?
A3: Variability is common in behavioral studies. To minimize it:
-
Standardize Procedures: Ensure all experimental procedures, including animal handling, injection volumes, and the observation environment, are consistent across all subjects.
-
Control for Environmental Factors: Conduct experiments at the same time of day to account for circadian rhythms. The testing environment should be quiet and free from disturbances.
-
Blinding: The observer scoring the withdrawal symptoms should be blind to the treatment conditions to prevent bias.
-
Sufficient Sample Size: A larger sample size can help to mitigate the impact of individual differences.
Q4: In my clinical study, a participant is experiencing severe precipitated withdrawal after a this compound challenge. What is the appropriate course of action?
A4: Severe precipitated withdrawal can be very distressing for the participant. In a clinical research setting, a pre-approved protocol for managing such events should be in place. This may include the administration of supportive medications to manage symptoms like nausea, anxiety, and muscle aches.[11][12] In some therapeutic contexts, such as buprenorphine induction, administering a higher dose of the partial agonist can help alleviate precipitated withdrawal symptoms.[8][11] The participant's vital signs should be monitored, and they should be provided with a calm and supportive environment.
Experimental Protocols
Preclinical Protocol: this compound-Precipitated Withdrawal in Rodents
This protocol is a general guideline and may need to be optimized for specific research questions and animal models.
-
Induction of Opioid Dependence:
-
Habituation:
-
On the day of the experiment, allow the animals to acclimate to the testing environment (e.g., a clear observation chamber) for at least 30 minutes before any injections.
-
-
This compound Challenge:
-
Administer this compound hydrochloride subcutaneously (s.c.). Based on the relative potency to naloxone, a starting dose range for this compound could be 1-10 mg/kg. A dose-response study is recommended to determine the optimal dose.
-
A control group of opioid-dependent animals should receive a saline injection.
-
A second control group of non-dependent (saline-pretreated) animals should receive the same dose of this compound to control for "abstinoid" effects.
-
-
Observation and Scoring:
-
Immediately after the this compound injection, place the animal in the observation chamber.
-
Observe and score withdrawal signs for a period of 30-60 minutes.[14]
-
Commonly scored signs in rodents include:
-
Counted Signs: Number of jumps, wet-dog shakes, and writhes.
-
Checked Signs (present/absent): Ptosis, teeth chattering, diarrhea, and salivation.
-
Physiological Measures: Body weight can be measured before the this compound injection and at the end of the observation period to assess withdrawal-induced weight loss.[7]
-
-
-
Data Analysis:
-
Compare the withdrawal scores (total counts of behaviors or a composite score) between the opioid-dependent/nalorphine-treated group and the control groups using appropriate statistical tests (e.g., ANOVA or t-tests).
-
Clinical Protocol: this compound Challenge Test
The this compound challenge test is largely historical and has been replaced by the naloxone challenge test in clinical practice. The following is a generalized protocol based on the principles of the naloxone challenge. This should only be conducted in a controlled clinical setting with appropriate medical supervision.
-
Participant Screening:
-
Confirm a recent history of opioid use and a period of abstinence (e.g., 12-24 hours for short-acting opioids).
-
A urine drug screen should be performed to confirm the presence of opioids and the absence of other substances that might confound the results.[15]
-
-
Baseline Assessment:
-
Assess and record baseline vital signs (heart rate, blood pressure, respiratory rate, temperature).
-
Administer a baseline withdrawal assessment using a standardized scale like the Clinical Opiate Withdrawal Scale (COWS).[11]
-
-
This compound Administration:
-
Administer a low dose of this compound intravenously (IV) or intramuscularly (IM). The exact dosage would need to be determined based on clinical judgment and the specific goals of the assessment. For a naloxone challenge, an initial IV dose of 0.2 mg is often used.[15]
-
-
Monitoring and Assessment:
-
Continuously monitor the participant for the emergence of withdrawal signs and symptoms.
-
Re-assess vital signs and perform a COWS assessment at regular intervals (e.g., every 5-10 minutes) for up to 30-60 minutes.[9]
-
A positive test is indicated by the appearance of objective signs of withdrawal and a significant increase in the COWS score. A clinically meaningful increase has been defined as a rise of 6 points or more on the COWS.[11]
-
-
Management of Withdrawal:
-
If significant withdrawal is precipitated, provide symptomatic treatment as needed.
-
The test should be stopped if the participant experiences severe distress.
-
Data Presentation
Table 1: Common this compound-Precipitated Withdrawal Signs in Preclinical Models (Rodents)
| Sign | Description | Method of Quantification |
| Jumping | Leaping off the floor of the observation chamber. | Count the number of jumps in a defined period (e.g., 30 min). |
| Wet-Dog Shakes | Rapid, rotational shaking of the head and torso. | Count the number of shakes in a defined period. |
| Writhing | Contractions of the abdomen and stretching of the hind limbs. | Count the number of writhes in a defined period. |
| Ptosis | Drooping of the upper eyelids. | Checked sign (present/absent) or a graded score. |
| Teeth Chattering | Audible chattering of the teeth. | Checked sign (present/absent) or a graded score. |
| Diarrhea | Presence of unformed, watery stools. | Checked sign (present/absent) and/or count the number of fecal boli. |
| Weight Loss | Decrease in body weight over the observation period. | Measure body weight before and after this compound administration. |
Table 2: Clinical Opiate Withdrawal Scale (COWS) Scoring
| Score Range | Withdrawal Severity |
| 5-12 | Mild |
| 13-24 | Moderate |
| 25-36 | Moderately Severe |
| >36 | Severe |
| A score increase of 6 or more after the this compound challenge is considered indicative of precipitated withdrawal.[11] |
Visualizations
References
- 1. The mu-opioid activity of kappa-opioid receptor agonist compounds in the guinea pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Precipitated withdrawal: Definition, symptoms, and treatment [medicalnewstoday.com]
- 3. Precipitated Withdrawals: Causes, Symptoms, and Prevention [firepithealth.com]
- 4. bicyclehealth.com [bicyclehealth.com]
- 5. rbsrehab.com [rbsrehab.com]
- 6. Quantitative evaluation of opioid withdrawal signs in rats repeatedly treated with morphine and injected with naloxone, in the absence or presence of the antiabstinence agent clonidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Precipitated and conditioned withdrawal in morphine-treated rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Managing opioid withdrawal precipitated by buprenorphine with buprenorphine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. emedicine.medscape.com [emedicine.medscape.com]
- 10. The effects of naloxone and this compound during the development of morphine dependence in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Precipitated Withdrawal: Symptoms, Treatment, Coping Tips & More [healthline.com]
- 12. libertyhealthdetox.com [libertyhealthdetox.com]
- 13. Morphine Restores and Naloxone-Precipitated Withdrawal Depresses Wheel Running in Rats with Hindpaw Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Naloxone-precipitated morphine withdrawal behavior and brain IL-1β expression: comparison of different mouse strains - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [Box], EXHIBIT 3C.1. Naloxone Challenge - Medications for Opioid Use Disorder - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Nalorphine and Naloxone as Opioid Antagonists
In the landscape of opioid pharmacology, the distinction between antagonists is critical for both therapeutic applications and research. This guide provides an in-depth comparison of nalorphine and naloxone (B1662785), two pivotal compounds in the history and current practice of opioid antagonism. While both can counteract the effects of opioid agonists, their differing mechanisms of action, receptor profiles, and clinical effects have led to the clear preference for naloxone as the gold-standard for opioid overdose reversal.
Mechanism of Action: A Tale of Two Antagonists
The fundamental difference between this compound and naloxone lies in their interaction with opioid receptors. Naloxone is a pure, non-selective competitive antagonist, whereas this compound exhibits a mixed agonist-antagonist profile.[1][2]
Naloxone acts as a competitive antagonist at the mu (µ), kappa (κ), and delta (δ) opioid receptors, with its highest affinity for the µ-receptor.[2][3][4] It binds to these receptors with a higher affinity than most opioid agonists but does not activate them.[1] This effectively blocks the receptors, preventing agonists like morphine or fentanyl from binding and exerting their effects, thereby reversing life-threatening respiratory depression caused by opioid overdose.[1][3] Naloxone has little to no intrinsic pharmacological activity in the absence of an opioid agonist.[2]
This compound , in contrast, has a dual action: it is an antagonist at the µ-opioid receptor but an agonist at the κ-opioid receptor.[5] This means that while it can reverse the µ-receptor mediated effects of other opioids, such as respiratory depression and euphoria, it simultaneously produces its own effects by activating the κ-receptor.[5] These κ-agonist effects can include analgesia, but also undesirable side effects like dysphoria and psychotomimetic symptoms.[1][5] This mixed profile makes its clinical use more complex and less predictable than that of a pure antagonist like naloxone.[1]
Data Presentation
The following tables summarize the key quantitative differences between this compound and naloxone.
Table 1: Opioid Receptor Binding Affinity & Functional Activity
| Compound | Mu (µ) Receptor | Kappa (κ) Receptor | Delta (δ) Receptor |
| Naloxone | Antagonist (Ki: ~1-2 nM)[6] | Antagonist (Ki: ~16-33 nM)[6] | Antagonist |
| This compound | Antagonist[5] | Agonist[5] | Weak Agonist/Antagonist |
Note: Specific Ki values for this compound are less consistently reported in readily available literature compared to naloxone, reflecting its historical status. The primary distinction is its functional activity at the kappa receptor.
Table 2: Comparative Pharmacokinetic & Clinical Profile
| Parameter | Naloxone | This compound |
| Mechanism | Pure Competitive Antagonist[3] | Mixed Agonist-Antagonist[1] |
| Primary Use | Opioid Overdose Reversal[1][7] | Largely historical; formerly for opioid overdose |
| Onset of Action (IV) | ~2 minutes[3] | Rapid |
| Duration of Action | 30-90 minutes[3] | Shorter than many opioids |
| Analgesic Effect | None[2] | Weak, limited by side effects[1] |
| Side Effects | Opioid withdrawal precipitation in dependent individuals.[3] | Dysphoria, hallucinations, psychotomimetic effects, respiratory depression (in non-opioid users).[1] |
| Formulations | Intravenous, Intramuscular, Intranasal[3][8] | Injectable (historical) |
Experimental Protocols
The characterization of opioid antagonists like this compound and naloxone relies on standardized in vitro and in vivo assays.
Radioligand Binding Assay for Receptor Affinity
This in vitro assay quantifies the binding affinity of a compound to specific receptor subtypes.
Objective: To determine the inhibition constant (Ki) of naloxone and this compound for µ, δ, and κ opioid receptors.
Methodology: This is a competitive binding assay where the test compound competes with a radiolabeled ligand of known high affinity for the receptor.[9]
Materials and Reagents:
-
Receptor Source: Cell membranes from cell lines (e.g., CHO, HEK293) stably expressing human µ, δ, or κ opioid receptors.[9]
-
Radioligands:
-
[³H]DAMGO for µ-opioid receptor
-
[³H]DPDPE for δ-opioid receptor
-
[³H]U-69,593 for κ-opioid receptor[9]
-
-
Test Compounds: Naloxone and this compound at varying concentrations.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of an unlabeled ligand like naloxone.[10]
-
Buffers: Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4), Wash Buffer.[10]
-
Equipment: Scintillation counter, cell harvester, 96-well plates.[10]
Procedure:
-
Plate Setup: In a 96-well plate, add assay buffer, the specific radioligand at a fixed concentration (at or below its Kd), and varying concentrations of the test compound (naloxone or this compound).[10]
-
Control Wells: Prepare wells for "Total Binding" (radioligand and membranes only) and "Non-specific Binding" (radioligand, membranes, and excess unlabeled ligand).[10]
-
Incubation: Add the receptor membrane preparation to all wells and incubate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[10]
-
Termination: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.[10]
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[10]
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The concentration of the test compound that displaces 50% of the specifically bound radioligand is the IC₅₀. The IC₅₀ is then converted to the Ki value using the Cheng-Prusoff equation.[10]
In Vivo Antagonism Assessment: Hot Plate Test
This in vivo animal model assesses the ability of an antagonist to block the analgesic effects of an opioid agonist.[11]
Objective: To determine the effectiveness of naloxone and this compound in antagonizing fentanyl-induced analgesia in mice.[11]
Methodology: The hot plate test measures the reaction time of an animal to a thermal stimulus. Opioid agonists increase this reaction time (latency), and an effective antagonist will reverse this effect.[11][12]
Materials and Reagents:
-
Animals: Male ICR mice (25-30g).[13]
-
Agonist: Fentanyl.[11]
-
Antagonists: Naloxone, this compound.
-
Vehicle Control: Saline (0.9% NaCl).[14]
-
Equipment: Hot plate apparatus set to a constant temperature (e.g., 55°C), stopwatch.[15]
Procedure:
-
Baseline Measurement: Place each mouse individually on the hot plate and record the time until it exhibits a pain response (e.g., licking a paw, jumping). This is the baseline latency. A cut-off time (e.g., 30-45 seconds) is used to prevent tissue damage.
-
Agonist Administration: Administer a dose of fentanyl known to produce a significant analgesic effect (e.g., an A₉₀ dose).[15]
-
Antagonist Administration: At a specified time before or after the agonist, administer different doses of the antagonist (naloxone or this compound) or vehicle to separate groups of animals.
-
Post-Treatment Measurement: At various time points after drug administration, place the mice back on the hot plate and measure their reaction latency.
-
Data Analysis: The effectiveness of the antagonist is determined by its ability to reduce the prolonged reaction time caused by the fentanyl. Dose-response curves can be generated to compare the potency of naloxone and this compound as antagonists.[11] A study comparing the two found naloxone to be a more effective antagonist than this compound and free from significant agonist effects.[11]
Conclusion
The comparison between this compound and naloxone is a clear illustration of pharmacological refinement. While this compound represented an early step in developing opioid antagonists, its mixed agonist-antagonist profile results in a complex and potentially hazardous clinical picture, including the risk of dysphoria and worsening respiratory depression in certain overdose scenarios.[1]
Naloxone, as a pure competitive antagonist, offers a superior safety and efficacy profile for the reversal of opioid overdose.[2][11] Its mechanism is straightforward: it blocks opioid receptors without activating them, leading to a rapid and clean reversal of agonist effects without producing its own confounding symptoms.[1][2] This has firmly established naloxone as the essential and preferred antidote in the ongoing opioid crisis. For researchers and drug development professionals, the distinct profiles of these two molecules serve as a crucial case study in the importance of receptor selectivity and functional activity in drug design.
References
- 1. Opioid antagonist - Wikipedia [en.wikipedia.org]
- 2. Naloxone - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 3. Naloxone - Wikipedia [en.wikipedia.org]
- 4. droracle.ai [droracle.ai]
- 5. What is the mechanism of this compound Hydrobromide? [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. Naloxone vs. Naltrexone: How These Opioid Blockers Differ - GoodRx [goodrx.com]
- 8. Naloxone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. A comparison in mice of naloxone and this compound as antagonists to neuroleptanalgesic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Experimental considerations for the assessment of in vivo and in vitro opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. In vivo characterization of the opioid antagonist nalmefene in mice - PMC [pmc.ncbi.nlm.nih.gov]
comparing Nalorphine and morphine in analgesic assays
A Comparative Guide to the Analgesic Properties of Nalorphine and Morphine
For researchers and professionals in the field of drug development and pharmacology, understanding the nuanced differences between opioid compounds is paramount. This guide provides a detailed comparison of this compound and morphine, two opioids with distinct receptor interaction profiles, focusing on their performance in key preclinical analgesic assays.
Mechanism of Action: A Tale of Two Receptors
Morphine, the archetypal opioid analgesic, exerts its effects primarily as a full agonist at the mu (μ)-opioid receptor (MOR) .[1][2] Activation of the MOR initiates a signaling cascade that ultimately leads to a reduction in neuronal excitability and neurotransmitter release, producing profound analgesia.[3][4]
This compound, in contrast, is classified as a mixed agonist-antagonist.[5][6] It acts as an antagonist at the μ-opioid receptor , meaning it can block the effects of morphine and other mu-agonists.[6][7] Concurrently, this compound functions as an agonist at the kappa (κ)-opioid receptor (KOR) , an activity responsible for its own analgesic properties.[5][6] However, KOR activation is also associated with undesirable side effects such as dysphoria and psychotomimetic effects, which has limited the clinical use of this compound.[5][8]
Quantitative Comparison of Analgesic Efficacy
The following table summarizes the median effective dose (ED50) of morphine and this compound in common preclinical analgesic assays. A lower ED50 value indicates higher potency.
| Analgesic Assay | Morphine (ED50) | This compound (ED50) | Species |
| Writhing Test | 0.124 ± 0.018 mg/kg (i.p.)[9] | Not explicitly found | Mouse |
| Tail-Flick Test | 3.25 mg/kg (s.c.)[10] | Not explicitly found | Rat |
| Hot Plate Test | ~3.0-6.0 mg/kg (s.c.)[11] | Not explicitly found | Rat |
Experimental Protocols
Detailed methodologies for the key analgesic assays are provided below to facilitate experimental replication and data interpretation.
Acetic Acid-Induced Writhing Test
This test assesses visceral pain by inducing a characteristic stretching and writhing behavior.[12][13]
-
Animals: Typically male mice (20-30g) are used.[13]
-
Acclimatization: Animals should be allowed to acclimatize to the laboratory environment for at least one week prior to the experiment.[12]
-
Fasting: Animals are fasted for 12-18 hours before the experiment, with free access to water.[12]
-
Grouping: Randomly divide animals into control (vehicle), standard (e.g., morphine), and test (this compound) groups.[12]
-
Drug Administration: Administer the test compounds, standard, and vehicle via the desired route (e.g., intraperitoneally or subcutaneously) at a specific time point before the induction of writhing (e.g., 30 minutes).[12][14]
-
Induction of Writhing: Inject a 0.6% solution of acetic acid intraperitoneally (10 mL/kg).[12]
-
Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber. After a 5-minute latency period, count the number of writhes (abdominal constrictions and stretching of hind limbs) for a 10-20 minute period.[12][13]
-
Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the control group.
Tail-Flick Test
This assay measures the latency of a reflexive tail withdrawal from a thermal stimulus, primarily assessing spinal-mediated analgesia.[15][16]
-
Apparatus: A tail-flick apparatus that focuses a beam of high-intensity light on the animal's tail.[16]
-
Animals: Rats or mice are commonly used.
-
Acclimatization: Allow animals to acclimate to the testing room for at least 30 minutes before the experiment.[16]
-
Restraint: Gently restrain the animal, often in a specialized holder, with the tail exposed.[17]
-
Procedure:
-
Position the tail over the light source.
-
Activate the light source, which starts a timer.
-
The timer stops automatically when the animal flicks its tail away from the heat.[16]
-
A cut-off time (e.g., 10-15 seconds) is set to prevent tissue damage.
-
-
Drug Testing: Administer the test compounds and measure the tail-flick latency at various time points after administration.
-
Data Analysis: The increase in latency to tail-flick is a measure of the analgesic effect.
Hot Plate Test
This test evaluates the response to a thermal stimulus applied to the paws and is considered to assess a more complex, supraspinally-organized response.[18][19]
-
Apparatus: A hot plate apparatus with a surface maintained at a constant temperature (e.g., 52-55°C).[18]
-
Animals: Mice or rats are typically used.
-
Acclimatization: Allow animals to acclimate to the testing environment.[18]
-
Procedure:
-
Gently place the animal on the heated surface of the hot plate.
-
Start a timer immediately.
-
Observe the animal for signs of nociception, such as licking of the hind paws or jumping.[19]
-
The time until the first sign of nociception is recorded as the latency.
-
A cut-off time is employed to prevent injury.
-
-
Drug Testing: Measure the latency at baseline and at different time points after administration of the test compounds.
-
Data Analysis: An increase in the latency to respond is indicative of an analgesic effect.
Signaling Pathways
The distinct pharmacological profiles of morphine and this compound stem from their differential engagement of opioid receptor signaling pathways.
Caption: Signaling pathways of Morphine and this compound.
Experimental Workflow: Tail-Flick Assay
A generalized workflow for conducting an analgesic study using the tail-flick assay is depicted below.
Caption: Experimental workflow for the Tail-Flick Assay.
References
- 1. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. pharmacytimes.com [pharmacytimes.com]
- 3. researchgate.net [researchgate.net]
- 4. Video: Opioid Receptors: Overview [jove.com]
- 5. m.youtube.com [m.youtube.com]
- 6. What is the mechanism of this compound Hydrobromide? [synapse.patsnap.com]
- 7. Opioid antagonist - Wikipedia [en.wikipedia.org]
- 8. Kappa Receptors – Opioid Peptides [sites.tufts.edu]
- 9. Isobolographic analysis of the opioid-opioid interactions in a tonic and a phasic mouse model of induced nociceptive pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Effects of morphine and naloxone on behaviour in the hot plate test: an ethopharmacological study in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. rjptsimlab.com [rjptsimlab.com]
- 14. EVALUATION OF ANALGESIC POTENTIAL OF TEST COMPOUND(S) USING ACETIC ACID INDUCED WRITHING TEST IN EXPERIMENTAL ANIMALS | Research SOP [researchsop.com]
- 15. Tail flick test - Wikipedia [en.wikipedia.org]
- 16. web.mousephenotype.org [web.mousephenotype.org]
- 17. protocols.io [protocols.io]
- 18. maze.conductscience.com [maze.conductscience.com]
- 19. Hot plate test - Wikipedia [en.wikipedia.org]
A Comparative Guide to Nalorphine and Pentazocine for Postoperative Analgesia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of nalorphine and pentazocine (B1679294), two mixed agonist-antagonist opioid analgesics, for the management of postoperative pain. Due to the limited availability of direct head-to-head clinical trials involving this compound, this guide leverages comparative data from studies on nalbuphine (B1235481), a structurally and pharmacologically similar compound to this compound, as a surrogate. Both this compound and nalbuphine are characterized as µ-opioid receptor antagonists and κ-opioid receptor agonists. This comparison aims to provide objective data to inform research and drug development in the field of analgesia.
Executive Summary
This compound and pentazocine are both effective analgesics for postoperative pain, but they exhibit distinct pharmacological profiles that influence their clinical utility. This compound, acting as a µ-antagonist and κ-agonist, offers analgesia with a lower risk of respiratory depression compared to full µ-agonists. Pentazocine, a µ-partial agonist and κ-agonist, also provides analgesia but may be associated with a higher incidence of psychotomimetic effects. Clinical data, primarily from studies comparing the similar compound nalbuphine to pentazocine, suggests that nalbuphine/nalorphine may offer a longer duration of analgesia and a more favorable side-effect profile, particularly concerning nausea and vomiting, when compared to pentazocine.
Pharmacological Profile
This compound and pentazocine are classified as mixed agonist-antagonist opioids, meaning they exhibit different effects at various opioid receptor subtypes.[1]
-
This compound is an antagonist at the µ-opioid receptor and an agonist at the κ-opioid receptor.[2] Its antagonist activity at the µ-receptor allows it to reverse respiratory depression caused by full µ-agonists like morphine.[1] Its analgesic effects are primarily mediated through its agonist activity at the κ-receptor.[2]
-
Pentazocine is a partial agonist at the µ-opioid receptor and an agonist at the κ-opioid receptor.[1] As a partial µ-agonist, it has a ceiling effect on respiratory depression, meaning that beyond a certain dose, further increases do not lead to greater respiratory compromise.[1] However, its κ-agonist activity can lead to dysphoria and psychotomimetic effects.[1]
Quantitative Data Comparison
The following tables summarize quantitative data from clinical trials comparing nalbuphine (as a proxy for this compound) and pentazocine for postoperative analgesia.
Table 1: Analgesic Efficacy
| Parameter | Nalbuphine (Proxy for this compound) | Pentazocine | Source(s) |
| Onset of Analgesia | Approximately 10.2 ± 2.2 minutes (IM) | Approximately 14.0 ± 2.7 minutes (IM) | [3][4] |
| Duration of Analgesia | Approximately 236.4 ± 75.1 minutes (IM) | Approximately 177.4 ± 55.3 minutes (IM) | [3][4] |
| Time to Rescue Analgesia | Longer | Shorter (60% of patients required rescue analgesia within 30 minutes postoperatively) | [5] |
| Potency | Approximately 3 times more potent than pentazocine on a milligram basis | - | [6][7] |
Table 2: Side Effect Profile
| Side Effect | Nalbuphine (Proxy for this compound) | Pentazocine | Source(s) |
| Nausea and Vomiting | 8% | 36% | [3][4] |
| Sedation | Higher incidence in some studies | Lower incidence in some studies | [8] |
| Psychotomimetic Effects | Few reported | Can occur due to κ-agonism | [9] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in this guide.
Study 1: Intramuscular Nalbuphine vs. Pentazocine for Post-Hysterectomy Pain
-
Objective: To compare the efficacy and safety of intramuscular nalbuphine and pentazocine for postoperative pain relief after abdominal hysterectomy.[3][4]
-
Study Design: A prospective, randomized, double-blind, comparative study.[3][4][10]
-
Patient Population: 75 adult female patients, aged 20-50 years, with American Society of Anesthesiologists (ASA) physical status I or II, scheduled for abdominal hysterectomy under spinal anesthesia.[3][4][10]
-
Intervention: Patients were randomly assigned to one of three groups to receive either intramuscular pentazocine lactate (B86563) (30 mg), butorphanol (B1668111) tartrate (2 mg), or nalbuphine hydrochloride (10 mg) when their postoperative pain intensity reached a score of ≥4 on a Visual Analogue Scale (VAS).[3][4]
-
Outcome Measures:
-
Pain Assessment: Pain intensity was assessed using a Visual Analogue Scale (VAS).[3][4]
-
Statistical Analysis: The specific statistical tests used were not detailed in the provided search results.
Study 2: Intravenous Nalbuphine vs. Pentazocine for Postoperative Pain
-
Objective: To compare the analgesic effects of intravenous nalbuphine and pentazocine in patients with immediate postoperative pain after upper abdominal operations.[6]
-
Study Design: A double-blind, between-patient, two-dose study.[6]
-
Patient Population: 100 patients in the immediate postoperative period following upper abdominal surgery.[6]
-
Intervention: Patients received either nalbuphine (0.07 mg/kg or 0.14 mg/kg) or pentazocine (0.3 mg/kg or 0.6 mg/kg) by intravenous injection.[6]
-
Outcome Measures:
-
Primary: Onset of pain relief, duration of action.
-
Secondary: Side effects.[6]
-
-
Pain Assessment: The method for pain assessment was not explicitly stated in the abstract.
-
Statistical Analysis: The specific statistical tests used were not detailed in the provided search results.
Signaling Pathways and Mechanisms of Action
The analgesic and side effects of this compound and pentazocine are dictated by their interactions with µ- and κ-opioid receptors, which are G-protein coupled receptors (GPCRs).
This compound (µ-Antagonist / κ-Agonist) Signaling
At the µ-opioid receptor, this compound acts as an antagonist, competitively blocking the binding of endogenous and exogenous µ-agonists. This prevents the activation of the G-protein signaling cascade typically associated with µ-agonists, thereby mitigating side effects like respiratory depression and euphoria.
At the κ-opioid receptor, this compound acts as an agonist. This binding activates the associated inhibitory G-protein (Gi/o), leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels (activation of potassium channels and inhibition of calcium channels). This cascade results in hyperpolarization of the neuronal membrane and reduced neuronal excitability, producing analgesia.
Caption: this compound's dual action at µ- and κ-opioid receptors.
Pentazocine (µ-Partial Agonist / κ-Agonist) Signaling
As a partial agonist at the µ-opioid receptor, pentazocine binds to and activates the receptor, but with lower efficacy than a full agonist. This results in a submaximal activation of the G-protein signaling cascade, leading to analgesia but with a ceiling effect on respiratory depression.
Similar to this compound, pentazocine is an agonist at the κ-opioid receptor, activating the Gi/o protein and subsequent downstream signaling to produce analgesia. However, this κ-agonism is also associated with dysphoric and psychotomimetic side effects.
Caption: Pentazocine's partial agonist and agonist actions.
Experimental Workflow for a Comparative Clinical Trial
The following diagram illustrates a typical experimental workflow for a clinical trial comparing two postoperative analgesics.
Caption: A typical workflow for a postoperative analgesia clinical trial.
Conclusion
Both this compound and pentazocine represent valuable options in the armamentarium for postoperative pain management, particularly when seeking to avoid the full side-effect profile of µ-opioid agonists. The available evidence, largely through the proxy of nalbuphine for this compound, suggests that this compound may offer a superior analgesic profile with a longer duration of action and a lower incidence of nausea and vomiting compared to pentazocine. However, the potential for psychotomimetic effects with pentazocine due to its κ-agonist activity remains a clinical consideration. Further direct comparative studies between this compound and pentazocine are warranted to definitively establish their relative efficacy and safety in the postoperative setting. This guide provides a foundational understanding based on current literature to aid researchers and drug development professionals in their ongoing efforts to optimize postoperative pain management.
References
- 1. pharmacytimes.com [pharmacytimes.com]
- 2. What is the mechanism of this compound Hydrobromide? [synapse.patsnap.com]
- 3. ijbcp.com [ijbcp.com]
- 4. A prospective, randomized, double blind, comparative study of intramuscular nalbuphine hydrochloride, butorphanol tartrate and pentazocine lactate for post-operative pain relief following abdominal hysterectomy | Semantic Scholar [semanticscholar.org]
- 5. Comparative Study of Efficacy of Preoperative Nalbuphine Hydrochloride and Pentazocine Lactate on Hemodynamic Response to Tracheal Intubation and Postoperative Analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of the analgesic effects of intravenous nalbuphine and pentazocine in patients with postoperative pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jebmh.com [jebmh.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Cross-Tolerance Between Nalorphine and Other Kappa Opioid Agonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-tolerance profiles of nalorphine with other kappa opioid receptor (KOR) agonists. The information is compiled from preclinical studies and is intended to inform research and development in the field of opioid pharmacology.
Overview of this compound and Kappa Opioid Receptor Subtypes
This compound is a mixed opioid agonist-antagonist, exhibiting antagonist activity at the mu-opioid receptor (MOR) and agonist effects at the KOR. Pharmacological studies have further characterized this compound as a kappa-3 (κ3) opioid agonist. The kappa opioid system is complex, with at least three subtypes identified: kappa-1 (κ1), kappa-2 (κ2), and kappa-3 (κ3). Understanding the cross-tolerance between this compound and agonists selective for these different subtypes is crucial for elucidating their distinct pharmacological effects and mechanisms of action.
Comparative Cross-Tolerance Profiles
The development of tolerance to the analgesic effects of an opioid agonist can lead to cross-tolerance to other agonists that act on the same receptor or signaling pathway. The following table summarizes the observed cross-tolerance between this compound and other key kappa agonists.
| Chronic Agonist | Test Agonist | Kappa Subtype Selectivity of Test Agonist | Cross-Tolerance Observed | Key Findings |
| This compound | U-50,488H | Kappa-1 (κ1) | No | Animals tolerant to the κ3 agonist this compound do not show cross-tolerance to the κ1 agonist U-50,488H. Furthermore, this compound maintains its analgesic potency in animals tolerant to U-50,488H. This suggests that this compound's analgesic effects are not mediated by the κ1 receptor. |
| This compound | Naloxone (B1662785) Benzoylhydrazone | Kappa-3 (κ3) | Yes | Complete cross-tolerance is observed between this compound and naloxone benzoylhydrazone, another κ3 agonist. This supports the classification of this compound as a κ3 agonist and indicates a shared mechanism of action. |
| This compound | Nalbuphine (B1235481) | Mixed Kappa-1 (κ1) / Kappa-3 (κ3) | Yes | The presence of analgesic cross-tolerance between nalbuphine and this compound suggests that the κ3 receptor plays a role in nalbuphine's analgesic effects.[1] |
Quantitative Analysis of Analgesic Potency
| Agonist | Assay | Route of Administration | ED50 (95% CI) |
| This compound | Writhing Test | Subcutaneous (s.c.) | 13.4 (11.5, 15.8) mg/kg |
| This compound | Tail-Flick Assay | Subcutaneous (s.c.) | 39.5 (26.6, 60.1) mg/kg |
| Nalbuphine | Tail-Flick Assay | Subcutaneous (s.c.) | 41.8 mg/kg |
| Nalbuphine | Tail-Flick Assay | Intracerebroventricular (i.c.v.) | 21.3 µg |
| Nalbuphine | Tail-Flick Assay | Intrathecal (i.t.) | 11.2 µg |
Experimental Protocols
The following provides a generalized methodology for assessing cross-tolerance between opioid agonists, based on common practices in preclinical research.
Subjects
-
Species: Male ICR or Swiss Webster mice are commonly used.
-
Weight: 20-25 grams.
-
Housing: Animals are typically housed in a temperature-controlled environment with a 12-hour light/dark cycle and have free access to food and water.
Induction of Tolerance
To induce tolerance, animals are chronically treated with the agonist of interest (e.g., this compound). A common method involves:
-
Drug Administration: The agonist is administered via a specific route (e.g., subcutaneous injection) at a fixed dose and time interval for a set number of days. For example, a regimen could involve twice-daily injections for 3 to 7 days.
-
Dosage: The dose used for inducing tolerance is typically a dose that produces a significant analgesic effect in naive animals.
-
Confirmation of Tolerance: On the final day of the chronic treatment regimen, a subset of animals is challenged with the same agonist to confirm the development of tolerance, which is demonstrated by a significant rightward shift in the dose-response curve compared to control animals receiving chronic saline injections.
Assessment of Cross-Tolerance
-
Drug Challenge: On the day of the experiment, separate groups of tolerant and non-tolerant (saline-treated) animals are challenged with acute doses of the test agonist (e.g., U-50,488H, naloxone benzoylhydrazone).
-
Analgesic Testing: The analgesic effect is measured using a standardized assay, such as the tail-flick test or the hot-plate test.
-
Tail-Flick Test: The latency to withdraw the tail from a radiant heat source is measured. A cut-off time is established to prevent tissue damage.
-
Hot-Plate Test: The latency to a nociceptive response (e.g., licking a paw, jumping) when placed on a heated surface is recorded.
-
-
Data Analysis: Dose-response curves are constructed for the test agonist in both the tolerant and non-tolerant groups. The ED50 values (the dose required to produce 50% of the maximum possible effect) are calculated for each group. The degree of cross-tolerance is determined by the magnitude of the rightward shift in the ED50 value in the tolerant group compared to the non-tolerant group. A significant shift indicates cross-tolerance.
Signaling Pathways and Visualizations
Kappa Opioid Receptor Signaling
Kappa opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins of the Gi/o family. Agonist binding initiates a cascade of intracellular events:
-
G-Protein Activation: The activated KOR promotes the exchange of GDP for GTP on the α-subunit of the G-protein, leading to the dissociation of the Gαi/o subunit from the Gβγ dimer.
-
Downstream G-Protein Effects:
-
The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
The Gβγ dimer can directly modulate ion channels, leading to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs). This results in neuronal hyperpolarization and reduced neurotransmitter release.
-
-
β-Arrestin Pathway: Following agonist binding and G-protein activation, the KOR can be phosphorylated by G-protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins. β-arrestin binding can lead to:
-
Receptor Desensitization and Internalization: Uncoupling of the receptor from the G-protein and removal of the receptor from the cell surface.
-
Signal Transduction: β-arrestin can also act as a scaffold for other signaling molecules, leading to the activation of downstream pathways such as the p38 mitogen-activated protein kinase (MAPK) pathway. This pathway is often associated with the aversive and dysphoric effects of some kappa agonists.
-
Caption: Kappa Opioid Receptor Signaling Cascade.
Experimental Workflow for Cross-Tolerance Studies
Caption: Workflow for Opioid Cross-Tolerance Studies.
References
Validating Nalorphine's Analgesic Effects with Naloxone Reversal: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive analysis of the analgesic properties of nalorphine, a mixed-acting opioid, and the validation of its receptor-mediated effects through reversal by the pure antagonist, naloxone (B1662785). It is intended for researchers, scientists, and drug development professionals engaged in the study of opioid pharmacology and analgesic development. This document presents a comparative overview of this compound's potency, details the experimental protocols for its assessment, and illustrates the underlying signaling pathways.
This compound exhibits a complex pharmacological profile, acting as an agonist at the kappa-opioid receptor (KOR) and an antagonist at the mu-opioid receptor (MOR).[1] Its analgesic properties are primarily attributed to its agonistic activity at the KOR. To validate that this analgesia is opioid receptor-mediated, the non-selective opioid antagonist naloxone is employed to competitively block these effects.[2]
Comparative Analgesic Potency
The analgesic potency of an opioid is a critical measure of its efficacy. The median effective dose (ED50) is a standard metric used to quantify the dose required to produce a maximal analgesic effect in 50% of the test subjects. While direct side-by-side comparisons in single studies are limited, the following table summarizes the ED50 values for this compound and the archetypal mu-opioid agonist, morphine, from rodent tail-flick tests.
| Compound | Test | Species | Route of Administration | ED50 (mg/kg) | 95% Confidence Interval |
| This compound | Tail-Flick Assay | Mouse | Subcutaneous (s.c.) | 39.5 | 26.6 - 60.1 |
| Morphine | Tail-Flick Test | Rat | Subcutaneous (s.c.) | 3.25 | Not Reported in source |
Note: The provided ED50 values are derived from separate studies and may not be directly comparable due to variations in experimental conditions and species.
Naloxone Reversal of this compound-Induced Analgesia
Experimental Protocols
Standard preclinical models for assessing the analgesic effects of opioids and their reversal include the tail-flick and hot-plate tests.
Tail-Flick Test Protocol
The tail-flick test is a widely used method to measure the analgesic effect of drugs by quantifying the latency of a rodent to remove its tail from a noxious thermal stimulus.
Apparatus:
-
Tail-flick analgesiometer with a radiant heat source.
-
Rodent restrainers.
Procedure:
-
Acclimation: Acclimate rodents (mice or rats) to the testing environment and restrainers to minimize stress-induced analgesia.
-
Baseline Latency: Place the animal in the restrainer and position its tail over the radiant heat source. Measure the time it takes for the animal to flick its tail away from the heat. This is the baseline latency. A cut-off time (e.g., 10-15 seconds) is established to prevent tissue damage.
-
Drug Administration: Administer this compound via the desired route (e.g., subcutaneous).
-
Post-Drug Latency: At predetermined time points after drug administration, measure the tail-flick latency again.
-
Naloxone Reversal: In a separate group of animals, administer a dose of this compound that produces a significant analgesic effect. At the time of peak analgesia, administer naloxone. Measure the tail-flick latency at subsequent time points to observe the reversal of the analgesic effect.
Hot-Plate Test Protocol
The hot-plate test assesses the analgesic response to a thermal stimulus applied to the paws.
Apparatus:
-
Hot-plate apparatus with a controlled temperature surface.
-
A clear cylindrical enclosure to keep the animal on the heated surface.
Procedure:
-
Acclimation: Acclimate the animals to the testing room.
-
Baseline Latency: Place the animal on the hot plate (e.g., set to 55°C) and start a timer. Record the time until the animal exhibits a nociceptive response, such as licking a paw or jumping. This is the baseline latency. A cut-off time is used to prevent injury.
-
Drug Administration: Administer this compound.
-
Post-Drug Latency: Measure the hot-plate latency at various time points after drug administration.
-
Naloxone Reversal: Administer naloxone at the time of peak this compound-induced analgesia and measure the latency to observe the reversal.
Signaling Pathways
The analgesic and antagonistic effects of this compound and the reversal by naloxone are mediated by their interactions with the signaling pathways of kappa and mu-opioid receptors.
This compound's Agonist Action at the Kappa-Opioid Receptor
This compound binds to and activates the kappa-opioid receptor, a G-protein coupled receptor (GPCR). This activation leads to the inhibition of adenylyl cyclase, reducing intracellular cAMP levels, and the modulation of ion channels, which ultimately results in a hyperpolarization of the neuron and a decrease in the transmission of pain signals.[4][5]
Naloxone's Antagonist Action at Opioid Receptors
Naloxone is a competitive antagonist at both mu and kappa-opioid receptors. It binds to the receptor but does not activate it, thereby blocking both endogenous and exogenous opioids from binding and eliciting a response.[3] When administered after this compound, naloxone displaces this compound from the kappa-opioid receptor, reversing its analgesic effects.
Experimental Workflow for Naloxone Reversal
The logical flow of an experiment to validate this compound's analgesic effects via naloxone reversal is a critical component of study design.
References
- 1. Naloxone - Wikipedia [en.wikipedia.org]
- 2. Pharmacological characterization of this compound, a kappa 3 analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Naloxone - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 4. mdpi.com [mdpi.com]
- 5. Evaluation of the Intracellular Signaling Activities of κ-Opioid Receptor Agonists, Nalfurafine Analogs; Focusing on the Selectivity of G-Protein- and β-Arrestin-Mediated Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Receptor Binding Affinity: Nalorphine vs. Nalbuphine
For Immediate Release
[City, State] – December 21, 2025 – In the landscape of opioid pharmacology, the nuanced interactions between ligands and their receptors are of paramount importance for drug development and clinical application. This guide provides a detailed comparative analysis of the receptor binding affinities of two key mixed agonist-antagonist opioids: Nalorphine and Nalbuphine. The data presented herein, supported by established experimental protocols, offers valuable insights for researchers, scientists, and drug development professionals.
This compound and Nalbuphine are structurally related opioids that exhibit complex pharmacological profiles by interacting differently with the three main opioid receptor subtypes: mu (µ), kappa (κ), and delta (δ). Their mixed agonist-antagonist properties result in unique therapeutic effects and side-effect profiles. Understanding their distinct binding affinities is crucial for elucidating their mechanisms of action and guiding the development of safer and more effective analgesics.
Quantitative Comparison of Receptor Binding Affinity
The binding affinity of a compound for a receptor is a critical measure of its potency and potential for therapeutic efficacy and side effects. This affinity is typically quantified by the inhibition constant (Kᵢ), with a lower Kᵢ value indicating a higher binding affinity. The following table summarizes the experimentally determined Kᵢ values for this compound and Nalbuphine at the mu, kappa, and delta opioid receptors. It is important to note that the presented data is compiled from different studies, and variations in experimental conditions can influence the absolute values.
| Compound | Mu (µ) Opioid Receptor Kᵢ (nM) | Kappa (κ) Opioid Receptor Kᵢ (nM) | Delta (δ) Opioid Receptor Kᵢ (nM) |
| This compound | Data Not Available | Data Not Available | 38.5[1] |
| Nalbuphine | 0.5[2] | 29[2] | 60[2], 77[1] |
Note: The binding affinity data presented is derived from in vitro radioligand displacement studies. The specific experimental conditions, such as tissue source (e.g., rat brain homogenates) and radioligand used, can vary between studies.
Experimental Protocols: Radioligand Binding Assay
The determination of receptor binding affinities for compounds like this compound and Nalbuphine is predominantly achieved through competitive radioligand binding assays. This in vitro technique is a cornerstone of pharmacological research, allowing for the precise measurement of ligand-receptor interactions.
Principle
A competitive binding assay measures the ability of an unlabeled test compound (the "competitor," e.g., this compound or Nalbuphine) to displace a radiolabeled ligand of known high affinity and specificity from its receptor. The concentration of the test compound required to inhibit 50% of the specific binding of the radioligand is known as the IC₅₀ (half-maximal inhibitory concentration). The IC₅₀ value is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
Detailed Methodology
-
Receptor Preparation: Cell membranes expressing the opioid receptor of interest (mu, kappa, or delta) are prepared. These are often derived from cultured cell lines (e.g., CHO or HEK293 cells) engineered to express a high density of a specific receptor subtype, or from homogenized brain tissue from animal models.
-
Incubation: A fixed concentration of a selective radioligand (e.g., [³H]DAMGO for mu receptors, [³H]U-69,593 for kappa receptors, or [³H]DPDPE for delta receptors) is incubated with the receptor preparation in a suitable buffer.
-
Competition: A range of concentrations of the unlabeled test compound (this compound or Nalbuphine) is added to the incubation mixture.
-
Equilibrium: The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The key step is to separate the radioligand that is bound to the receptors from the unbound radioligand in the solution. This is typically achieved by rapid filtration through glass fiber filters using a cell harvester. The receptors and the bound radioligand are trapped on the filter, while the unbound radioligand passes through.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the IC₅₀ value of the test compound. Non-specific binding is determined in the presence of a high concentration of an unlabeled, potent ligand and is subtracted from the total binding to yield specific binding. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kᴅ)), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Opioid Receptor Signaling Pathways
This compound and Nalbuphine, upon binding to opioid receptors, modulate intracellular signaling cascades. Opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gαi/o). The activation of these receptors leads to a series of downstream effects that ultimately result in the modulation of neuronal excitability and neurotransmitter release.
The binding of an agonist to an opioid receptor triggers a conformational change in the receptor, leading to the activation of the associated G-protein. The G-protein then dissociates into its Gα and Gβγ subunits, which in turn modulate the activity of various effector proteins. The primary signaling pathways include:
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
-
Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of ion channels. This includes the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane, and the inhibition of voltage-gated calcium channels (VGCCs), which reduces calcium influx and subsequent neurotransmitter release.
The net effect of these signaling events is a reduction in neuronal excitability and a decrease in the release of excitatory neurotransmitters, which underlies the analgesic and other central nervous system effects of these opioids.
Conclusion
This comparative guide highlights the receptor binding profiles of this compound and Nalbuphine, providing valuable quantitative data and detailed experimental context for the scientific community. While the available data indicates that Nalbuphine has a high affinity for the mu-opioid receptor, a more comprehensive understanding of this compound's binding profile requires further experimental investigation to determine its affinity for the mu and kappa opioid receptors. The methodologies and pathway diagrams presented serve as a foundational resource for researchers engaged in the study of opioid pharmacology and the development of novel therapeutics.
References
The Discriminative Stimulus Properties of Nalorphine: A Comparative Analysis with Other Opioids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the drug discrimination properties of nalorphine with other opioids, supported by experimental data. This compound, a mixed opioid agonist-antagonist, exhibits a complex pharmacological profile, acting as a partial agonist at mu-opioid receptors and an agonist at kappa-opioid receptors. This dual activity results in unique discriminative stimulus effects that are highly dependent on the experimental context, particularly the training drug and dose used in discrimination studies.
Summary of Quantitative Data
The following tables summarize the quantitative data from various drug discrimination studies, highlighting the conditions under which this compound substitutes for, or is antagonized by, other opioids.
| Training Drug | Training Dose (mg/kg) | Test Drug | Outcome | Reference |
| Morphine | 5.6 | This compound | Full Substitution | [1] |
| Morphine | 10 | This compound | No Substitution | [1] |
| This compound | Not Specified | Morphine | Full Substitution | [2] |
| This compound | Not Specified | U-50,488H (kappa agonist) | No Substitution | [2] |
| This compound | Not Specified | Naloxone (B1662785) (mu antagonist) | No Substitution | [2] |
| Bremazocine (kappa agonist) | 0.056 or 0.17 | This compound | Partial Substitution & Partial Antagonism | [3] |
| Nalbuphine (B1235481) | 3.2 | This compound | Full Substitution | [4] |
Experimental Protocols
The primary method used to assess the discriminative stimulus effects of drugs is the drug discrimination paradigm. Below is a generalized protocol based on common methodologies cited in the literature.[5][6][7]
Two-Choice Drug Discrimination Procedure in Rats
-
Subjects: Male Sprague-Dawley rats are typically used.[5] They are housed individually and maintained on a restricted diet to motivate them to work for food rewards.[5]
-
Apparatus: Standard operant conditioning chambers equipped with two response levers and a food pellet dispenser are used.
-
Training:
-
Lever Press Training: Rats are first trained to press a lever to receive a food reward (e.g., sucrose (B13894) pellets) on a fixed-ratio (FR) schedule of reinforcement.[5][6]
-
Discrimination Training: Rats are trained to discriminate between the training drug (e.g., morphine) and a vehicle (e.g., saline). On days when the drug is administered, responses on one lever (the "drug-appropriate" lever) are reinforced. On days when the vehicle is administered, responses on the other lever (the "saline-appropriate" lever) are reinforced.[6] This training continues until the rats reliably respond on the correct lever, typically defined as ≥80% accuracy for several consecutive sessions.[7]
-
-
Testing (Generalization):
-
Once the discrimination is acquired, test sessions are conducted to evaluate whether a novel compound (e.g., this compound) will substitute for the training drug.
-
Various doses of the test drug are administered, and the percentage of responses on the drug-appropriate lever is recorded.
-
Full substitution is generally defined as ≥80% of responses on the drug-appropriate lever. No substitution is defined as ≤20% of responses on the drug-appropriate lever. Partial substitution falls in between these values.[7]
-
-
Testing (Antagonism):
-
To determine if a compound can block the discriminative effects of the training drug, various doses of the potential antagonist are administered prior to the training drug.
-
A dose-related reduction in responding on the drug-appropriate lever indicates antagonism.[7]
-
Visualizations
Experimental Workflow for Drug Discrimination
Caption: Workflow of a typical two-choice drug discrimination experiment.
Signaling Pathways of this compound and Compared Opioids
Caption: Simplified signaling pathways for this compound and other representative opioids.
Discussion of this compound's Discriminative Properties
This compound's discriminative stimulus effects are a direct reflection of its mixed agonist-antagonist profile at opioid receptors.
-
Mu-Opioid Receptor Activity: When animals are trained to discriminate a low dose of a mu-agonist like morphine, this compound often fully substitutes, indicating that its partial agonist effects at the mu-receptor are sufficient to produce a morphine-like cue.[1] However, in animals trained with a higher dose of morphine, this compound fails to substitute and can even act as an antagonist.[1][8] This is because at higher training doses, the partial agonist effects of this compound are not sufficient to fully mimic the stimulus effects of the full agonist, morphine. In animals trained to discriminate this compound itself, the mu-agonist morphine fully substitutes, suggesting the discriminative cue of this compound is primarily mediated by its mu-agonist properties in opioid-naive subjects.[2]
-
Kappa-Opioid Receptor Activity: While this compound is a kappa agonist, this activity does not appear to be the primary driver of its discriminative stimulus properties in animals trained with mu-agonists or this compound itself.[2] For instance, the selective kappa agonist U-50,488H does not substitute for this compound in rats trained to discriminate this compound.[2] However, in animals trained to discriminate a kappa agonist like bremazocine, this compound shows partial substitution and partial antagonism, highlighting its complex interactions at this receptor.[3] This suggests that the kappa-agonist effects of this compound contribute to its overall stimulus profile but may not be as salient as its mu-receptor activity in many experimental contexts.
-
Comparison with Pure Antagonists: Unlike pure antagonists such as naloxone and naltrexone (B1662487), which do not substitute for opioid agonists and will precipitate withdrawal in dependent subjects, this compound possesses some agonist activity.[2][9] In studies with opioid-dependent humans, this compound, similar to naloxone, can produce antagonist-like discriminative effects.[10] In rats trained to discriminate naltrexone-precipitated withdrawal from morphine, this compound only partially substitutes for naltrexone, which is consistent with its partial agonist (lower efficacy) profile compared to pure antagonists.[11]
Conclusion
The drug discrimination properties of this compound are multifaceted and highly dependent on the pharmacological context of the experiment. Its partial agonist activity at mu-opioid receptors allows it to substitute for full agonists like morphine under specific dosing conditions, while its kappa-agonist properties contribute to a more complex stimulus profile that differentiates it from classic mu-opioids. This comparative analysis underscores the utility of drug discrimination paradigms in elucidating the nuanced in vivo effects of compounds with mixed receptor activity profiles, providing valuable insights for drug development and classification.
References
- 1. This compound's ability to substitute for morphine in a drug discrimination procedure is a function of training dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound as a stimulus in drug discrimination learning: assessment of the role of mu- and kappa-receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Examination of the kappa agonist and antagonist properties of opioids in the rat drug discrimination procedure: influence of training dose and intrinsic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discriminative-stimulus effects of the low efficacy mu agonist nalbuphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antinociceptive and Discriminative Stimulus Effects of Six Novel Psychoactive Opioid Substances in Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. labcorp.com [labcorp.com]
- 7. Drug Discrimination - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Discriminative stimulus effects of morphine: effects of training dose on agonist and antagonist effects of mu opioids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 10. Discrimination of butorphanol and nalbuphine in opioid-dependent humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discrimination of a single dose of morphine followed by naltrexone: substitution of other agonists for morphine and other antagonists for naltrexone in a rat model of acute dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Cross-Reactivity of Nalorphine in Opioid Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of nalorphine, a mixed opioid agonist-antagonist, in commonly used opioid immunoassays. Understanding the potential for cross-reactivity is critical for the accurate interpretation of urine drug screening results, particularly in clinical and forensic settings. This document summarizes quantitative data, details experimental methodologies, and provides a visual representation of the relevant opioid signaling pathway.
Quantitative Cross-Reactivity Data
The following table summarizes the cross-reactivity of this compound in various commercial opioid immunoassays. The data is presented as the concentration of this compound required to produce a positive result equivalent to the 300 ng/mL morphine calibrator cutoff, a standard in many drug screening laboratories. Lower concentrations indicate higher cross-reactivity.
| Immunoassay Platform | Manufacturer | Assay Type | This compound Concentration for Positive Result (ng/mL) |
| EMIT® II Plus | Siemens Healthineers | Homogeneous Enzyme Immunoassay | 5,540 |
| CEDIA® | Microgenics (Thermo Fisher Scientific) | Cloned Enzyme Donor Immunoassay | >100,000 |
| FPIA | Abbott Laboratories | Fluorescence Polarization Immunoassay | Data Not Available for this compound* |
| KIMS | Roche Diagnostics | Kinetic Interaction of Microparticles in a Solution | Data Not Available for this compound |
Experimental Protocols
The data presented in this guide is derived from studies employing a standardized methodology for assessing immunoassay cross-reactivity. The following is a detailed, representative protocol for such an experiment.
Objective: To determine the concentration of a test compound (e.g., this compound) that produces a signal equivalent to the cutoff calibrator in a specific opioid immunoassay.
Materials:
-
Opioid immunoassay reagents and calibrators (e.g., EMIT, CEDIA, FPIA, KIMS)
-
Automated clinical chemistry analyzer
-
Certified drug-free human urine
-
Certified standard of the test compound (this compound)
-
Calibrated pipettes and laboratory glassware
Procedure:
-
Preparation of Stock Solution: A high-concentration stock solution of this compound is prepared by dissolving a known amount of the certified standard in a suitable solvent (e.g., methanol, deionized water).
-
Preparation of Spiked Urine Samples: A series of urine samples are prepared by spiking drug-free human urine with varying concentrations of the this compound stock solution. The concentration range should be chosen to bracket the expected cross-reactivity level. A negative control (drug-free urine) is also included.
-
Immunoassay Analysis:
-
The automated clinical chemistry analyzer is calibrated for the specific opioid immunoassay according to the manufacturer's instructions, typically using a 300 ng/mL morphine calibrator.
-
The prepared urine samples (including the negative control and the series of spiked samples) are then analyzed using the calibrated immunoassay.
-
-
Data Analysis:
-
The response of the immunoassay (e.g., absorbance, fluorescence polarization) for each spiked sample is recorded.
-
The concentration of this compound that produces a response equal to the 300 ng/mL morphine cutoff calibrator is determined. This may involve interpolation from a dose-response curve.
-
The percent cross-reactivity can be calculated using the following formula:
-
% Cross-Reactivity = (Concentration of Morphine Calibrator / Concentration of Test Compound giving the same response) x 100
-
-
Visualizing Opioid Receptor Signaling
To provide context for the action of opioids like this compound, the following diagram illustrates the canonical signaling pathway of a mu-opioid receptor, a primary target for many opioids.
A Comparative Guide to the Antagonistic Potency of Nalorphine and Other Opioid Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antagonistic potency of nalorphine relative to other key opioid antagonists, including naloxone (B1662785), naltrexone, and buprenorphine. The information is supported by experimental data from in vitro and in vivo studies to assist in research and development efforts within the field of opioid pharmacology.
Executive Summary
This compound, a derivative of morphine, is historically significant as one of the first opioid antagonists discovered. It exhibits a mixed agonist-antagonist profile, meaning it can produce both opioid-like (agonist) and opioid-blocking (antagonist) effects. This contrasts with pure antagonists like naloxone and naltrexone, which primarily block opioid receptors without activating them. Buprenorphine also has a complex profile, acting as a partial agonist at the mu-opioid receptor and an antagonist at the kappa-opioid receptor. The relative potency of these compounds as antagonists is crucial for their therapeutic applications, ranging from opioid overdose reversal to the management of substance use disorders.
Quantitative Comparison of Antagonist Potency
The antagonistic potency of these compounds is often quantified by their binding affinity (Ki) to opioid receptors or their ability to inhibit the function of an agonist in a biological system (pA2 or Ke). A lower Ki value indicates higher binding affinity, while a higher pA2 value signifies greater antagonistic potency.
In Vitro Binding Affinity (Ki) at Opioid Receptors
The following table summarizes the binding affinities of naloxone, naltrexone, and buprenorphine for the three main opioid receptors: mu (μ), delta (δ), and kappa (κ).
| Compound | Mu (μ) Receptor Ki (nM) | Kappa (κ) Receptor Ki (nM) | Delta (δ) Receptor Ki (nM) |
| Naloxone | ~1-2 | ~16-33 | High Value (Low Affinity) |
| Naltrexone | ~0.1 - 0.5[1] | ~0.2 - 1.0[1] | ~10 - 60[1] |
| Buprenorphine | ~0.2[2] | ~0.072[3] | High Affinity |
Note: Direct, comparable Ki values for this compound's antagonist activity are not consistently reported in recent literature, reflecting its reduced clinical and research use compared to newer agents. Its actions are more commonly characterized by functional or in vivo assays.
Functional Antagonist Potency (pA2)
The pA2 value is the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response. It is a functional measure of antagonist potency. The data below is from a study in morphine-treated rhesus monkeys, providing a direct comparison of apparent pA2 values at the mu-opioid receptor.
| Compound | Apparent pA2 at Mu-Opioid Receptor |
| This compound | 7.31 |
| Naloxone | 7.78 |
| Naltrexone | 8.69 |
From this data, the rank order of antagonist potency at the mu-opioid receptor is Naltrexone > Naloxone > this compound .
Key Experiments and Methodologies
The following are detailed protocols for common experiments used to determine the antagonistic potency of opioid compounds.
Competitive Radioligand Binding Assay
This in vitro assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from a specific receptor.
Objective: To determine the Ki of an antagonist for an opioid receptor (e.g., mu-opioid receptor).
Materials:
-
Receptor Source: Cell membranes prepared from cells recombinantly expressing the human mu-opioid receptor (hMOR) or brain tissue homogenates.
-
Radioligand: A tritiated ([³H]) ligand with high affinity and selectivity for the target receptor (e.g., [³H]DAMGO for the mu-opioid receptor).
-
Test Antagonist: The compound to be evaluated (e.g., this compound, naloxone) at various concentrations.
-
Assay Buffer: Typically a Tris-HCl buffer with necessary cofactors.
-
Non-specific Binding Control: A high concentration of an unlabeled ligand (e.g., unlabeled naloxone) to determine radioligand binding to non-receptor components.
-
Instrumentation: Scintillation counter and a filtration apparatus.
Procedure:
-
Preparation: Prepare serial dilutions of the test antagonist.
-
Incubation: In reaction tubes, combine the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of the test antagonist. Include control tubes for total binding (no competitor) and non-specific binding.
-
Equilibration: Incubate the mixture at a controlled temperature (e.g., 25°C) to allow the binding to reach equilibrium.
-
Separation: Rapidly separate the receptor-bound radioligand from the unbound radioligand via vacuum filtration through glass fiber filters.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the antagonist concentration to determine the IC50 value (the concentration of the antagonist that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Guinea Pig Ileum (GPI) Bioassay
This ex vivo functional assay measures the ability of an antagonist to reverse the inhibitory effect of an opioid agonist on the electrically stimulated contractions of the guinea pig ileum. The myenteric plexus of the guinea pig ileum is rich in mu- and kappa-opioid receptors.
Objective: To determine the pA2 value of an opioid antagonist.
Materials:
-
Tissue: A segment of the terminal ileum from a guinea pig.
-
Apparatus: An isolated organ bath with electrodes for transmural stimulation, a force-displacement transducer, and a recording device.
-
Physiological Solution: Krebs solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Agonist: A standard opioid agonist (e.g., morphine).
-
Antagonist: The test compound.
Procedure:
-
Tissue Preparation: A segment of the guinea pig ileum is suspended in the organ bath containing Krebs solution.
-
Stimulation: The tissue is subjected to continuous electrical field stimulation (transmural stimulation), which causes the release of acetylcholine (B1216132) and subsequent muscle contraction.
-
Agonist Dose-Response: A cumulative concentration-response curve for the agonist (e.g., morphine) is generated by adding increasing concentrations of the agonist to the bath and recording the inhibition of the electrically induced contractions.
-
Antagonist Incubation: The tissue is washed, and a fixed concentration of the antagonist is added to the bath and allowed to equilibrate.
-
Second Agonist Dose-Response: A second cumulative concentration-response curve for the agonist is generated in the presence of the antagonist.
-
Data Analysis: The agonist dose-response curve will be shifted to the right in the presence of a competitive antagonist. The magnitude of this shift (dose ratio) is used to construct a Schild plot (log(dose ratio - 1) vs. log[Antagonist]). The x-intercept of the Schild plot provides the pA2 value.
In Vivo Tail-Flick Test for Antagonism
This in vivo assay assesses the ability of an antagonist to block the analgesic effect of an opioid agonist in an animal model.
Objective: To determine the in vivo potency of an opioid antagonist.
Materials:
-
Animal Model: Typically mice or rats.
-
Apparatus: A tail-flick apparatus that applies a focused beam of heat to the animal's tail and a timer.
-
Agonist: An opioid analgesic (e.g., morphine).
-
Antagonist: The test compound.
Procedure:
-
Baseline Latency: The baseline time it takes for the animal to flick its tail away from the heat source is measured. A cut-off time is set to prevent tissue damage.
-
Antagonist Administration: The antagonist is administered to a group of animals at various doses.
-
Agonist Administration: After a predetermined time, the opioid agonist is administered.
-
Post-treatment Latency: At the time of peak agonist effect, the tail-flick latency is measured again.
-
Data Analysis: The antagonist's ability to prevent the agonist-induced increase in tail-flick latency is quantified. The dose of the antagonist that produces a 50% reversal of the agonist's effect (AD50) can be calculated. This allows for the determination of an apparent pA2 value in vivo.
Signaling Pathways and Experimental Workflows
Mu-Opioid Receptor Signaling and Antagonism
Caption: Competitive antagonism at the mu-opioid receptor.
Experimental Workflow: Competitive Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Experimental Workflow: In Vivo Antagonist Potency (Tail-Flick Test)
Caption: Workflow for in vivo antagonist potency assessment.
References
A Comparative Analysis of the Respiratory Depressant Effects of Nalorphine and Morphine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the respiratory depressant effects of nalorphine and morphine, two opioid compounds with distinct pharmacological profiles. The information presented herein is intended to inform preclinical and clinical research in the fields of pharmacology, toxicology, and drug development.
Executive Summary
Morphine, a potent µ-opioid receptor (MOR) agonist, is a cornerstone of pain management but carries a significant risk of respiratory depression, a potentially lethal side effect. This compound, a mixed opioid agonist-antagonist, exhibits a more complex respiratory profile. It acts as an antagonist at MORs while demonstrating agonist activity at κ-opioid receptors (KORs). This dual action results in a "ceiling effect" for respiratory depression, where increasing doses of this compound do not produce proportionally greater respiratory compromise beyond a certain point. This intrinsic safety feature distinguishes it from morphine, which induces dose-dependent and potentially fatal respiratory depression.
Quantitative Comparison of Respiratory Effects
The following table summarizes the key respiratory parameters affected by morphine and this compound based on available preclinical and clinical data.
| Parameter | Morphine | This compound | Key Findings |
| Primary Receptor Target | µ-Opioid Receptor (MOR) Agonist | µ-Opioid Receptor (MOR) Antagonist, κ-Opioid Receptor (KOR) Agonist | Morphine's effects are primarily mediated by MOR activation, while this compound has a dual action. |
| Respiratory Rate | Dose-dependent decrease[1][2] | Moderate decrease at lower doses; may increase at higher doses | Morphine consistently suppresses respiratory rate. This compound's effect is biphasic. |
| Tidal Volume | Variable; may increase at low doses to compensate for reduced rate, but decreases at higher doses[2][3] | Primarily decreases at moderate doses | Both drugs can impact the depth of breathing. |
| Minute Volume | Dose-dependent decrease[4] | Moderate depression with a ceiling effect | Morphine causes a progressive decline in overall ventilation, whereas this compound's effect is limited. |
| Response to CO2 | Blunted; shifts the CO2 response curve to the right | Less pronounced blunting compared to morphine | Morphine significantly impairs the body's primary mechanism to stimulate breathing. |
| Ceiling Effect for Respiratory Depression | No | Yes[5] | This is a critical safety difference; high doses of this compound are less likely to cause severe respiratory depression compared to morphine.[5] |
Experimental Protocols
The assessment of respiratory depression is crucial in the development and safety profiling of opioid compounds. A standard preclinical method is whole-body plethysmography.
Whole-Body Plethysmography in Rodents
This non-invasive technique allows for the continuous monitoring of respiratory parameters in conscious, unrestrained animals.
Objective: To measure respiratory rate (breaths per minute), tidal volume (mL), and minute volume (mL/minute) following the administration of morphine or this compound.
Methodology:
-
Acclimatization: Rodents (typically rats or mice) are acclimated to the plethysmography chambers for a set period before the experiment to minimize stress-induced respiratory changes.[6]
-
Baseline Recording: Baseline respiratory parameters are recorded for a defined period (e.g., 30-60 minutes) before drug administration.[6]
-
Drug Administration: Morphine, this compound, or a vehicle control is administered via a specified route (e.g., intraperitoneal, subcutaneous, or intravenous).
-
Data Acquisition: Respiratory parameters are continuously recorded for a predetermined duration post-injection. The chamber is sealed, and pressure changes resulting from the animal's breathing are measured by a sensitive transducer. These pressure changes are then used to calculate respiratory rate and tidal volume.
-
Data Analysis: The collected data is analyzed to determine the time course and dose-dependent effects of each compound on respiratory function. Changes from baseline are calculated and compared between treatment groups.
Signaling Pathways
The differential effects of morphine and this compound on respiration can be attributed to their interactions with distinct opioid receptor signaling pathways.
Morphine: As a MOR agonist, morphine binds to and activates µ-opioid receptors, which are G-protein coupled receptors (GPCRs). This activation leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels. The overall effect is a hyperpolarization of neuronal membranes and a reduction in neuronal excitability in key respiratory centers of the brainstem, such as the pre-Bötzinger complex.
This compound: this compound's mixed agonist-antagonist profile results in a more complex signaling cascade. At the MOR, it acts as an antagonist, competitively blocking the binding of endogenous or exogenous MOR agonists like morphine. This action can reverse or prevent morphine-induced respiratory depression. Concurrently, this compound acts as an agonist at the KOR. KOR activation also involves Gi/o protein coupling, but the downstream effects on respiration are less pronounced and may even have a stimulatory component at higher doses, contributing to the ceiling effect.
Conclusion
The comparison between this compound and morphine highlights a critical trade-off in opioid pharmacology: analgesic efficacy versus respiratory safety. While morphine is a highly effective analgesic, its potential for severe, dose-dependent respiratory depression necessitates careful monitoring. This compound, with its intrinsic ceiling effect on respiratory depression, offers a superior safety profile in this regard. This characteristic is a direct consequence of its mixed agonist-antagonist activity at opioid receptors. For researchers and drug development professionals, understanding these distinct mechanisms is paramount for the design of safer analgesics that dissociate potent pain relief from life-threatening respiratory side effects.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Treatment of Acute Dyspnea with Morphine to Avert Respiratory Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Ceiling effect for respiratory depression by nalbuphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Use of Hypercapnic Conditions to Assess Opioid-Induced Respiratory Depression in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe and Compliant Disposal of Nalorphine in a Laboratory Setting
The proper disposal of nalorphine, a regulated substance, is a critical component of laboratory safety and regulatory compliance. For researchers, scientists, and drug development professionals, adherence to established protocols is essential to mitigate risks of environmental contamination, accidental exposure, and regulatory infractions. This guide provides a detailed, step-by-step procedure for the safe handling and disposal of this compound, ensuring alignment with federal and institutional requirements.
Regulatory Classification of this compound
This compound is classified as a Schedule III controlled substance by the U.S. Drug Enforcement Administration (DEA).[1][2] This classification indicates that this compound has a currently accepted medical use in treatment, a potential for abuse less than substances in Schedules I and II, and that its abuse may lead to moderate or low physical dependence or high psychological dependence.[2] Due to this status, this compound is subject to stringent federal regulations regarding its acquisition, storage, security, use, and disposal.[3][4]
In addition to its DEA scheduling, any pharmaceutical waste must be evaluated under the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) to determine if it qualifies as hazardous waste.[5] A pharmaceutical is considered hazardous if it is specifically listed by the EPA or exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[6] Regardless of its RCRA status, as a controlled substance, this compound cannot be disposed of through conventional means such as sink or trash disposal.[7]
Step-by-Step Disposal Protocol for this compound
The disposal of this compound from a laboratory setting must be a formal, documented process managed in coordination with the institution's Environmental Health & Safety (EHS) department and a DEA-registered reverse distributor.
Phase 1: Identification and Segregation of this compound Waste
-
Identify Waste: this compound waste can include expired or unwanted bulk quantities, contaminated materials, or residual amounts from experimental use.[8][7]
-
Label Clearly: Immediately label any container with this compound destined for disposal with unambiguous wording such as "EXPIRED - DO NOT USE" or "this compound FOR DISPOSAL".
-
Segregate from Active Stock: Physically separate the this compound waste from active, usable inventory. However, the segregated waste must remain in the same secure, locked storage location (e.g., safe or locked cabinet) as required for all Schedule III substances.[8][9] This prevents accidental use and diversion while maintaining regulatory compliance for storage.
Phase 2: Initiating the Disposal Process
-
Contact EHS: The Principal Investigator (PI) or their authorized designee must contact the institution's EHS office to initiate the disposal process.[4][8] EHS officials are responsible for coordinating with approved disposal vendors.[3][7]
-
Do Not Dispose Directly: Under no circumstances should laboratory personnel dispose of this compound by flushing, mixing it with other chemical waste (unless directed by EHS), or placing it in regular, biohazard, or sharps containers.[8][7] Non-recoverable residual amounts in an empty vial or syringe, where the substance cannot be drawn out, may be an exception, but the container balance must be zeroed out on the usage log.[8]
-
Schedule a Pickup: The EHS department will coordinate the pickup of the this compound waste with a DEA-registered "reverse distributor," a specialized firm authorized to handle and destroy controlled substances.[8][9]
Phase 3: Documentation and Transfer
-
Maintain Meticulous Records: All activities involving controlled substances, including disposal, must be documented. The PI is ultimately responsible for the accuracy and completeness of these records.[3][9]
-
Complete Transfer Paperwork: When the EHS representative and the reverse distributor arrive, they will provide specific chain-of-custody forms. For Schedule III-V substances, this is typically an invoice or a specific transfer document.[9]
-
Witnessing: The transfer of waste may require the presence of two authorized personnel to witness and sign the documentation.[8] Some jurisdictions or institutions may require the destruction itself to be witnessed by an EHS official or even a state regulatory agent.[4]
-
DEA Form 41: While DEA Form 41 ("Registrants Inventory of Drugs Surrendered") is the official form for documenting the destruction of controlled substances, in the case of using a reverse distributor, the distributor assumes the responsibility for the ultimate destruction and completion of the form. The laboratory's responsibility is to document the transfer to the reverse distributor.[4][9]
Phase 4: Final Record-Keeping
-
Retain All Records: The PI must retain a copy of all disposal records, including the signed chain-of-custody forms provided by the reverse distributor.[9]
-
Update Inventory Logs: The disposal of the specific quantity of this compound must be recorded in the laboratory's controlled substance inventory and usage logs, reconciling the inventory to zero for the disposed items.
-
Retention Period: These disposal records must be maintained for a minimum of two years (and in some cases longer, depending on institutional or state policy) and must be readily available for inspection by the DEA or other regulatory agencies.[9]
Data Presentation: Record-Keeping for this compound Disposal
The following table summarizes the essential information that must be documented throughout the lifecycle of this compound in the laboratory, with a focus on disposal.
| Record Type | Key Information to Document | Regulated By |
| Acquisition Log | Date of receipt, Supplier, Form of this compound, Quantity received | DEA |
| Usage Log | Date of use, Researcher's name, Experiment ID, Starting quantity, Quantity used, Ending balance | DEA |
| Disposal Transfer Log | Date of transfer for disposal, Quantity transferred, Name of authorized personnel, Witness signature (if required) | DEA |
| Chain of Custody Form | Unique identifier, Date of pickup, Reverse Distributor name and DEA #, PI/Registrant signature | DEA / Reverse Distributor |
| Biennial Inventory | Comprehensive list of all controlled substances on hand, including segregated waste awaiting disposal | DEA |
Mandatory Visualization: this compound Disposal Workflow
The following diagram illustrates the procedural workflow for the proper disposal of this compound from a research laboratory.
Caption: Workflow for the compliant disposal of this compound.
References
- 1. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 2. List of Schedule III controlled substances (U.S.) - Wikipedia [en.wikipedia.org]
- 3. ehs.yale.edu [ehs.yale.edu]
- 4. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 5. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 6. eCFR :: 40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals [ecfr.gov]
- 7. Controlled Substances Waste Management | Environment, Health & Safety [ehs.ucsf.edu]
- 8. research-compliance.umich.edu [research-compliance.umich.edu]
- 9. unthsc.edu [unthsc.edu]
Essential Safety and Logistical Information for Handling Nalorphine
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of Nalorphine is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to minimize risk and ensure a secure laboratory environment.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is critical to prevent exposure to this compound. The following table summarizes the recommended PPE based on the potential for exposure.
| Risk Level | Scenario | Required PPE |
| Low | Handling of sealed containers, routine visual inspection. | - Nitrile gloves |
| Moderate | Weighing, preparing solutions, or other manipulations that could generate dust or aerosols. | - Nitrile gloves- Lab coat or gown- Safety glasses with side shields or chemical splash goggles- NIOSH-approved N95 or P100 respirator[1] |
| High | Responding to a spill or uncontrolled release. | - Double-gloving with nitrile gloves[2]- Chemical-resistant gown or coveralls- Chemical splash goggles and a face shield- NIOSH-approved N100, P100, or R100 filtering facepiece respirator[1][3] |
Operational Plan: Safe Handling Procedures
Adherence to a standardized operational plan is crucial for minimizing the risk of exposure during the handling of this compound.
Preparation and Engineering Controls
-
Designated Area: All work with this compound powder should be conducted in a designated area, such as a chemical fume hood or a powder containment hood, to minimize inhalation exposure.
-
Ventilation: Ensure adequate ventilation in the work area.
-
Emergency Equipment: An eyewash station and safety shower must be readily accessible. A spill kit containing appropriate absorbent materials and decontamination solutions should be prepared and available.
Handling
-
Avoid Inhalation and Contact: Do not breathe dust or fumes. Avoid contact with skin and eyes.[4]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling this compound and before eating, drinking, or smoking.[4]
-
Weighing: When weighing this compound powder, use a balance with a draft shield or conduct the operation within a containment hood.
-
Solution Preparation: When preparing solutions, add the powder to the solvent slowly to avoid splashing.
Storage
-
Container: Store this compound in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[4]
-
Incompatibilities: Store away from strong oxidizing agents.
-
Security: Store in a locked cabinet or other secure location to prevent unauthorized access.
Emergency Procedures: Spill and Exposure Response
Immediate and appropriate action is critical in the event of a spill or personnel exposure.
Spill Response Workflow
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
